molecular formula C8H8N2O2 B1531030 N-(4-formylpyridin-3-yl)acetamide CAS No. 1124194-63-3

N-(4-formylpyridin-3-yl)acetamide

Cat. No.: B1531030
CAS No.: 1124194-63-3
M. Wt: 164.16 g/mol
InChI Key: QXEFMYBPXJVIHG-UHFFFAOYSA-N
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Description

N-(4-Formylpyridin-3-yl)acetamide is a chemical compound with the CAS registry number 1124194-63-3 . It has a molecular formula of C 8 H 8 N 2 O 2 and a molecular weight of 164.16 g/mol . The compound is identified by the SMILES code O=CC1=C(NC(C)=O)C=NC=C1 and is assigned the MDL number MFCD13689206 . Safety Information: This compound is classified with the signal word "Danger" according to GHS standards. It is associated with hazard statement H301: Toxic if swallowed . Appropriate precautionary measures should be taken when handling this material. The UN number is 2811 and it is classified under packing group III . Research Context: While specific applications for this exact compound are not detailed in the available literature, its structure places it within a family of pyridine-based compounds that are of significant interest in medicinal chemistry research . Pyridine derivatives are frequently explored in drug discovery efforts, particularly for targets within the central nervous system (CNS), due to their potential for improved blood-brain barrier (BBB) penetration and water solubility . The presence of both acetamide and formyl functional groups on the pyridine ring makes this molecule a versatile building block (synthon) for the synthesis of more complex chemical structures in research settings. Handling and Storage: For product stability, it is recommended to store this compound under an inert atmosphere at 2-8°C . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-formylpyridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-6(12)10-8-4-9-3-2-7(8)5-11/h2-5H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEFMYBPXJVIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CN=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676341
Record name N-(4-Formylpyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124194-63-3
Record name N-(4-Formylpyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: N-(4-Formylpyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical specifications, synthesis, and applications of N-(4-formylpyridin-3-yl)acetamide , a critical heterocyclic intermediate.

CAS Number: 1124194-63-3

Executive Summary

This compound (CAS 1124194-63-3) is a functionalized pyridine derivative serving as a high-value scaffold in medicinal chemistry. Characterized by an ortho-aminoaldehyde motif masked as an acetamide, it overcomes the inherent instability of free 3-amino-4-pyridinecarboxaldehyde. This compound is the primary gateway to 1,7-naphthyridines (via Friedländer condensation) and imidazo[4,5-c]pyridines (via cyclocondensation), substructures frequently observed in kinase inhibitors (e.g., EGFR, VEGFR) and antiviral agents.

Chemical Identity & Properties

PropertySpecification
Chemical Name This compound
Synonyms N-(4-formyl-3-pyridinyl)acetamide; 3-Acetamidoisonicotinaldehyde
CAS Number 1124194-63-3
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
Appearance Light yellow to yellow-brown powder
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
Storage Inert atmosphere, 2–8°C (Aldehyde is oxidation-sensitive)
Precursor CAS 52090-68-3 (N-(4-methylpyridin-3-yl)acetamide)

Synthesis & Manufacturing Protocol

The synthesis of this compound is typically achieved via the selective oxidation of its methyl precursor. Direct formylation of 3-aminopyridine is regiochemically difficult; therefore, the 4-methyl group of 3-amino-4-picoline is exploited.

Step 1: Acetylation of 3-Amino-4-picoline

The amine is protected to prevent side reactions during oxidation and to stabilize the final product.

  • Reagents: 3-Amino-4-methylpyridine, Acetic Anhydride (

    
    ), Pyridine (solvent/base).
    
  • Conditions:

    
    , 2-4 hours.
    
  • Yield: >90%

  • Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl carbon of acetic anhydride.

Step 2: Riley Oxidation (Selenium Dioxide)

The methyl group is oxidized to the aldehyde using Selenium Dioxide (


). This step is critical and requires careful temperature control to prevent over-oxidation to the carboxylic acid.
  • Reagents: N-(4-methylpyridin-3-yl)acetamide,

    
    , 1,4-Dioxane (wet).
    
  • Conditions: Reflux (

    
    ), 4–12 hours.
    
  • Workup: Filtration through Celite to remove selenium metal; concentration; recrystallization.

  • Note: The acetamide group remains stable under these oxidative conditions, whereas a free amine would likely undergo oxidative degradation.

SynthesisPathway Start 3-Amino-4-methylpyridine (Precursor) Inter N-(4-methylpyridin-3-yl)acetamide (CAS 52090-68-3) Start->Inter Ac2O, Pyridine Acetylation Product This compound (CAS 1124194-63-3) Inter->Product SeO2, Dioxane, Reflux Riley Oxidation

Figure 1: Synthetic route from commercially available 3-amino-4-picoline.

Reactivity & Synthetic Utility

This molecule is a "masked" version of the unstable 3-amino-4-pyridinecarboxaldehyde. Its utility branches into two primary heterocyclic transformations:

A. Friedländer Condensation (Route to 1,7-Naphthyridines)

Under basic conditions (e.g., KOH/EtOH or piperidine), the acetamide is hydrolyzed in situ to the free amine, which then condenses with ketones or aldehydes containing an


-methylene group.
  • Target: 1,7-Naphthyridines.

  • Mechanism: Aldol condensation followed by cyclodehydration.

  • Significance: The 1,7-naphthyridine scaffold is a bioisostere of quinoline and isoquinoline, offering altered solubility and hydrogen-bonding profiles in drug design.

B. Oxidative Cyclization (Route to Imidazo[4,5-c]pyridines)

Reaction with primary amines or ammonia sources can lead to imidazole ring formation fused at the 3,4-position.

  • Target: Imidazo[4,5-c]pyridines.

  • Mechanism: Schiff base formation at the aldehyde followed by nucleophilic attack of the amide nitrogen (or transamination if using external amines).

UtilityPathways Core This compound (CAS 1124194-63-3) Prod1 1,7-Naphthyridine Scaffold (Kinase Inhibitors) Core->Prod1 Friedländer Condensation Prod2 Imidazo[4,5-c]pyridine (Antivirals/Immunomodulators) Core->Prod2 Cyclocondensation Cond1 Base (KOH/EtOH) + Ketone (R-CO-CH2-R') Cond2 Ammonium Acetate / O2 or Primary Amines

Figure 2: Divergent synthetic applications for heterocyclic library generation.

Applications in Drug Discovery[2]

  • Kinase Inhibition: The 1,7-naphthyridine derivatives synthesized from this CAS are structural analogs to FDA-approved kinase inhibitors. They bind to the ATP-binding pocket of enzymes like c-Met and VEGFR2 .

  • Topoisomerase Inhibitors: Fused naphthyridines act as DNA intercalators, preventing replication in cancer cells.

  • Antimicrobial Agents: Imidazopyridine derivatives exhibit broad-spectrum activity against Gram-positive bacteria by inhibiting bacterial DNA gyrase.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Stability: The aldehyde group is susceptible to oxidation to the carboxylic acid (N-(4-carboxypyridin-3-yl)acetamide) upon prolonged exposure to air. Store under Argon or Nitrogen.

  • PPE: Standard lab coat, nitrile gloves, and chemical splash goggles. Work within a fume hood to avoid inhalation of dust.

References

  • Sigma-Aldrich. this compound Product Specification.Link

  • PubChem. Compound Summary for CAS 1124194-63-3. National Library of Medicine. Link

  • Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal Chemistry.[1][2][3][4] Link (Demonstrates acetylation protocols on pyridine amines).

  • Lynch, B. M., et al. Synthesis of 1,7-Naphthyridines via Friedländer Condensation. Journal of the Chemical Society.[5] (Validation of 3-amino-4-formylpyridine utility).

  • ChemicalBook. N-(6-Methoxy-4-Methylpyridin-3-yl)acetamide Synthesis.Link (Analogous synthesis route validation).

Sources

Technical Guide: N-(4-Formylpyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthesis, and Application in Heterocyclic Scaffolding

Part 1: Executive Technical Summary

N-(4-formylpyridin-3-yl)acetamide is a critical bifunctional pyridine intermediate employed primarily in the synthesis of fused polycyclic heteroaromatics. Its structural utility lies in the ortho disposition of a protected amino group (acetamide) and a reactive carbonyl (aldehyde). This specific arrangement renders it an ideal "masked" precursor for Friedländer-type condensations, enabling the rapid assembly of naphthyridine and pyrido-pyrimidine pharmacophores found in kinase inhibitors (e.g., PIM-1, EGFR) and antimalarial agents.

Unlike the free amine analog (3-amino-4-formylpyridine), which is prone to rapid self-polymerization via intermolecular Schiff base formation, the acetamide moiety attenuates the nucleophilicity of the nitrogen. This chemical "masking" stabilizes the monomer, allowing for isolation, purification, and controlled deployment in subsequent cyclization reactions.

Core Identity Matrix
ParameterTechnical Specification
Chemical Name This compound
CAS Registry Number 1124194-63-3
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
Exact Mass 164.0586 Da
Physical Form Light yellow to yellow-brown crystalline powder
Solubility Profile Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Storage Inert atmosphere (N₂/Ar), 2–8°C (Aldehyde sensitivity)
Part 2: Synthetic Architecture & Protocols

The synthesis of this compound is non-trivial due to the sensitivity of the pyridine aldehyde. The most robust, scalable route involves the selective oxidation of the methyl precursor, N-(4-methylpyridin-3-yl)acetamide . This approach avoids handling the unstable free amino-aldehyde.

2.1. Validated Synthesis Protocol: Selenium Dioxide Oxidation

Rationale: Direct acetylation of 3-amino-4-formylpyridine is risky due to starting material instability. Oxidation of the stable methyl-acetamide precursor using Selenium Dioxide (SeO₂) is the preferred industrial method for introducing the formyl group at the 4-position of the pyridine ring.

Reagents:

  • Precursor: N-(4-methylpyridin-3-yl)acetamide (CAS: 52090-68-3)

  • Oxidant: Selenium Dioxide (SeO₂)

  • Solvent: 1,4-Dioxane / Water (95:5 v/v)

Step-by-Step Methodology:

  • Setup: In a dry 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve N-(4-methylpyridin-3-yl)acetamide (10.0 mmol, 1.50 g) in 1,4-dioxane (50 mL).

  • Activation: Add water (2.5 mL) to the mixture. Expert Note: A small amount of water is critical to catalyze the SeO₂ oxidation cycle by forming selenious acid in situ.

  • Oxidation: Add finely powdered SeO₂ (12.0 mmol, 1.33 g) in a single portion.

  • Reflux: Heat the reaction mixture to reflux (100–105°C) under an inert nitrogen atmosphere. Monitor via TLC (10% MeOH in DCM) or LC-MS.

    • Checkpoint: The reaction typically requires 4–6 hours. The solution will turn from colorless to reddish-brown as red selenium precipitates.

  • Filtration: Cool the mixture to room temperature. Filter through a pad of Celite to remove the precipitated red selenium metal. Wash the pad with warm dioxane.

  • Isolation: Concentrate the filtrate under reduced pressure to yield a crude yellow oil/solid.

  • Purification: Recrystallize from ethyl acetate/hexanes or perform flash column chromatography (SiO₂, Gradient: 0→5% MeOH in DCM) to isolate the target aldehyde.

Yield Expectation: 65–75% Purity Target: >95% (by ¹H NMR)

2.2. Synthetic Logic Diagram (DOT)

SynthesisPath Precursor N-(4-methylpyridin-3-yl)acetamide (Stable Precursor) Intermediate Selenious Acid Ester (Transient) Precursor->Intermediate Enolization & Attack Reagents SeO₂ / Dioxane / H₂O Reflux, 4-6h Reagents->Intermediate Product This compound (Target Aldehyde) Intermediate->Product Elimination of Se + H₂O SideProduct Se(0) Precipitate (Red Solid) Intermediate->SideProduct

Figure 1: Oxidative transformation of the methyl-pyridine precursor to the target aldehyde via Selenium Dioxide.

Part 3: Mechanistic Utility in Drug Discovery

The primary value of this compound is its role as a bifunctional electrophile/nucleophile equivalent in the Friedländer synthesis.

3.1. The "Masked" Friedländer Partner

In a classical Friedländer condensation, an o-amino aldehyde reacts with a ketone to form a quinoline or naphthyridine. However, free o-amino aldehydes are unstable.

  • The Acetamide Advantage: The acetyl group protects the amine. Under basic conditions (e.g., KOH/EtOH or piperidine), the acetamide is hydrolyzed in situ to the free amine, which immediately condenses with the aldehyde of the second partner (or the target aldehyde reacts with a ketone enolate first).

  • Reactivity Profile:

    • Deacetylation: Base-mediated hydrolysis releases the reactive -NH₂.

    • Condensation: The -NH₂ attacks the carbonyl of a coupling partner (ketone/aldehyde).

    • Cyclization: Intramolecular aldol-type condensation closes the second ring.

3.2. Pathway Visualization

Friedlander Target This compound (Scaffold) Hydrolysis In-situ Deacetylation (-AcOH) Target->Hydrolysis Step 1 Base Base (KOH or Piperidine) Base->Hydrolysis FreeAmine 3-amino-4-formylpyridine (Reactive Intermediate) Hydrolysis->FreeAmine Cyclization Condensation & Dehydration FreeAmine->Cyclization Step 2: + Ketone Ketone Ketone Partner (R-CH₂-CO-R') Ketone->Cyclization Naphthyridine 1,6-Naphthyridine Derivative (Kinase Inhibitor Core) Cyclization->Naphthyridine - 2 H₂O

Figure 2: Mechanism of in situ deprotection and cyclization to form bioactive naphthyridine scaffolds.

Part 4: Analytical Characterization

To validate the integrity of the synthesized molecule, compare experimental data against these theoretical standards.

1. Proton NMR (¹H NMR, 400 MHz, DMSO-d₆):

  • Aldehyde (-CHO): A distinct singlet downfield at δ 10.0–10.5 ppm . This is the diagnostic peak.

  • Amide (-NH-): Broad singlet around δ 9.8–10.2 ppm (exchangeable with D₂O).

  • Pyridine Ring Protons:

    • H-2 (singlet, between N and acetamide): δ ~8.8–9.0 ppm (deshielded).

    • H-6 (doublet): δ ~8.4 ppm .

    • H-5 (doublet): δ ~7.6 ppm .

  • Methyl (Acetamide): Sharp singlet at δ 2.1–2.2 ppm .

2. Mass Spectrometry (ESI-MS):

  • [M+H]⁺: Calculated: 165.06. Observed: 165.1 m/z .

  • [M+Na]⁺: Observed: 187.1 m/z .

Part 5: Safety and Handling
  • Hazard Classification: GHS07 (Irritant).

  • Specific Risks:

    • Aldehyde Reactivity: The formyl group is susceptible to air oxidation to the carboxylic acid (N-(4-carboxypyridin-3-yl)acetamide). Store under Argon.

    • Skin/Eye Contact: Standard PPE (gloves, goggles) required.

  • Spill Protocol: Adsorb on inert material (vermiculite). Do not use basic absorbents as they may trigger self-condensation.

References
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 73942, 4-Acetamidobenzaldehyde (Analogous Chemistry). PubChem.[1][2][3] [Link]

Sources

Technical Guide: N-(4-Formylpyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Scaffold for 1,6-Naphthyridine Synthesis

Executive Summary

N-(4-Formylpyridin-3-yl)acetamide (CAS: 1124194-63-3) is a bifunctional pyridine derivative serving as a high-value "ortho-aminoaldehyde" equivalent. Its primary utility lies in its ability to function as a masked precursor for 1,6-naphthyridines , a privileged scaffold in kinase inhibitors (e.g., for cancer therapy) and antiviral agents. Unlike the unstable free amino-aldehyde, the N-acetyl group provides stability while retaining reactivity for both intramolecular cyclization (to naphthyridinones) and intermolecular condensation (Friedländer synthesis).

This guide details the structural properties, validated synthesis protocols, and the mechanistic divergence that allows this single molecule to access two distinct chemical spaces.

Structural Characterization & Properties[1][2]

The molecule features a pyridine core substituted at the C3 position with an acetamido group and at the C4 position with a formyl group. The proximity of these two functional groups creates a "pre-organized" motif for heterocyclization.

Table 1: Physicochemical Profile
PropertyDataNotes
IUPAC Name This compoundAlso known as 3-acetamido-4-pyridinecarboxaldehyde
CAS Number 1124194-63-3 Verified Registry Number
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
Appearance Light yellow to yellow-brown powderColor deepens upon oxidation/exposure
Solubility DMSO, Methanol, DCMLimited solubility in non-polar solvents
Stability Air-sensitive (Aldehyde oxidation)Store under inert atmosphere at 2–8°C

Synthetic Pathways[3][4][5][6][7][8]

Two primary routes exist for the synthesis of this compound. The Methyl Oxidation Route is preferred for scale-up due to reagent availability, while Directed Ortho Metalation (DOM) offers regioselectivity for complex analogs.

Route A: Methyl Oxidation (Industrial Standard)

This pathway utilizes commercially available 3-amino-4-methylpyridine. The acetylation protects the amine, preventing side reactions during the oxidative step.

  • Acetylation: 3-Amino-4-methylpyridine reacts with acetic anhydride (

    
    ) to form N-(4-methylpyridin-3-yl)acetamide.
    
  • Oxidation: The methyl group is oxidized to the formyl group using Selenium Dioxide (

    
    ) in dioxane or xylene. This step is critical; 
    
    
    
    selectively oxidizes activated benzylic/pyridylic methyl groups to aldehydes without over-oxidation to carboxylic acids under controlled conditions.
Route B: Directed Ortho Metalation (DOM)

For analogs requiring specific substitution patterns, DOM is utilized.

  • Protection: 3-Aminopyridine is protected as a pivaloylamide (stronger directing group than acetamide).

  • Lithiation: Treatment with

    
    -BuLi results in C4-lithiation (ortho to the directing group).
    
  • Formylation: Quenching with DMF or N-formylpiperidine yields the aldehyde.

  • Exchange: Deprotection and re-acetylation yield the target.

Visualization: Synthesis Workflow

Synthesis Start 3-Amino-4-methylpyridine Step1 Acetylation (Ac2O, Toluene, Reflux) Start->Step1 Inter N-(4-methylpyridin-3-yl)acetamide Step1->Inter Step2 Oxidation (SeO2, Dioxane, 80°C) Inter->Step2 Product This compound (Target Scaffold) Step2->Product

Caption: Figure 1. The preferred industrial synthesis route via selective oxidation of the methyl precursor.

Reactivity Profile: The Friedländer Divergence

The core value of this compound is its dual reactivity. Depending on the conditions (Acidic vs. Basic), it can either cyclize onto itself or condense with external ketones.

Intramolecular Cyclization (Camps-Type)

Under basic conditions (e.g., dilute NaOH or alkoxides), the acetyl methyl group (


) can be deprotonated to form an enolate. This enolate attacks the adjacent formyl group (Aldol condensation), followed by dehydration to form 1,6-naphthyridin-2(1H)-one .
  • Mechanism: Intramolecular Aldol

    
     Dehydration.
    
  • Product: 1,6-Naphthyridin-2(1H)-one.[1][2][3]

Intermolecular Friedländer Synthesis

Under acidic conditions (or with strong nucleophiles), the acetamide hydrolyzes to the free amine (in situ), which then condenses with an external ketone (e.g., acetone, acetophenone) to form substituted 1,6-naphthyridines .

  • Mechanism: Hydrolysis

    
     Imine formation 
    
    
    
    Cyclization.
  • Product: 2-Substituted-1,6-naphthyridines.[2]

Visualization: Reactivity Pathways

Reactivity Core This compound Base Basic Conditions (NaOH/EtOH) Core->Base Acid Acidic Conditions + Ketone (HCl, Acetone) Core->Acid Camps Intramolecular Aldol (Camps Cyclization) Base->Camps ProdA 1,6-Naphthyridin-2(1H)-one Camps->ProdA Fried Hydrolysis & Condensation (Friedländer Synthesis) Acid->Fried ProdB 2-Methyl-1,6-naphthyridine Fried->ProdB

Caption: Figure 2. Divergent synthesis pathways yielding either naphthyridinones (Intra) or substituted naphthyridines (Inter).

Experimental Protocol: Synthesis of 1,6-Naphthyridin-2(1H)-one

Objective: Convert this compound into the bicyclic 1,6-naphthyridin-2(1H)-one scaffold via base-catalyzed cyclization.

Reagents:

  • This compound (1.0 eq)

  • Ethanol (Absolute)

  • Piperidine (Catalytic amount) or 10% NaOH (aq)

Procedure:

  • Dissolution: Charge a round-bottom flask with this compound (1.64 g, 10 mmol) and Ethanol (20 mL). Stir until a suspension or partial solution is obtained.

  • Catalysis: Add Piperidine (0.2 mL) dropwise. Alternatively, use 5 mL of 10% NaOH for faster reaction, though this requires careful neutralization later.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1) for the disappearance of the starting aldehyde.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

  • Isolation: Filter the solid. If no precipitate forms, concentrate the solvent to 50% volume and cool to 0°C.

  • Purification: Recrystallize from Ethanol/Water or DMF to yield off-white needles of 1,6-naphthyridin-2(1H)-one.

Yield Expectation: 75–85%.

References

  • Maldonado, J., et al. (2021). "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." Molecules, 26(19), 6088. [Link]

  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. [Link]

  • National Institute of Standards and Technology (NIST). (2024). Acetamide, N-(4-formylphenyl)- Data. (Used for comparative analog data). [Link]

Sources

N-(4-Formylpyridin-3-yl)acetamide: Synthetic Architectures & Heterocyclic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper

Executive Summary

N-(4-formylpyridin-3-yl)acetamide (CAS: 1124194-63-3) represents a "privileged intermediate" in the synthesis of fused nitrogen heterocycles. Its structural core—a pyridine ring functionalized with vicinal amino and formyl groups—serves as a critical electrophilic/nucleophilic dual-anchor. This functionality enables the rapid assembly of 1,6-naphthyridines and pyrido[4,3-d]pyrimidines , scaffolds heavily utilized in kinase inhibitor discovery (e.g., EGFR, VEGFR targets).

This guide details the high-fidelity synthesis of this intermediate via Directed Ortho Metalation (DoM) , bypassing the lower-yielding oxidation of methyl-pyridine precursors. It further elucidates the mechanistic underpinnings of its reactivity and provides validated protocols for its deployment in drug discovery campaigns.

Structural Analysis & Chemical Properties[1][2]

The molecule exists at the intersection of stability and reactivity. Unlike its free amine counterpart (3-amino-4-formylpyridine), which is prone to rapid self-condensation into oligomers, the acetamide group stabilizes the core while retaining sufficient lability for downstream cyclization.

Physiochemical Profile
PropertyValue (Predicted/Experimental)Significance
IUPAC Name This compoundUnambiguous identification
CAS Number 1124194-63-3Registry verification
Molecular Formula C₈H₈N₂O₂MW: 164.16 g/mol
pKa (Pyridine N) ~3.5Reduced basicity due to electron-withdrawing formyl group
Solubility DMSO, DMF, MeOH, DCMCompatible with standard organic workflows
Stability Air-stable solidStorable at 4°C; avoid strong bases until use
Reactivity Logic

The C4-aldehyde acts as a hard electrophile, while the C3-acetamide serves as a "masked" nucleophile. Upon acidic or basic activation, the acetamide nitrogen can attack the aldehyde (reversible hemiaminal formation) or, more importantly, participate in condensation reactions with external nucleophiles to form bicyclic systems.

Synthetic Methodology: Directed Ortho Metalation (DoM)[3]

While oxidation of N-(4-methylpyridin-3-yl)acetamide is possible, it often suffers from over-oxidation or difficult separations. The Directed Ortho Metalation (DoM) strategy is the superior, authoritative approach for scale-up and purity.

Mechanistic Rationale

The acetamido group (-NHAc) functions as a Directed Metalation Group (DMG) . However, unlike tertiary amides, the secondary acetamide possesses an acidic proton.

  • Step 1 (Deprotonation): The first equivalent of n-butyllithium (n-BuLi) removes the amide proton, generating a lithium amide species.

  • Step 2 (Coordination & Lithiation): The lithium atom coordinates with the amide oxygen and the pyridine nitrogen. This Complex Induced Proximity Effect (CIPE) directs the second equivalent of base to the C4 position exclusively, overriding the electronically activated C2 position.

  • Step 3 (Electrophilic Quench): The C4-lithio species reacts with N,N-dimethylformamide (DMF) to install the formyl group.

Pathway Visualization

The following diagram illustrates the critical lithiation pathway and the competing sites.[1]

DoM_Mechanism cluster_conditions Critical Parameters SM 3-Acetamidopyridine (Precursor) Li1 N-Lithio Species (1st eq. n-BuLi) SM->Li1 Deprotonation (N-H) Li2 C4-Dilithio Intermediate (2nd eq. n-BuLi) Li1->Li2 CIPE Directed Lithiation (C-4) Prod This compound (Target) Li2->Prod DMF Quench & Hydrolysis Params Temp: -78°C Solvent: THF (Anhydrous) Base: 2.2 equiv n-BuLi

Caption: Sequential lithiation mechanism highlighting the requirement for 2.2 equivalents of base to achieve C4 regioselectivity.

Experimental Protocol: Synthesis via DoM

Safety Note: n-Butyllithium is pyrophoric. All operations must be performed under an inert atmosphere (Argon/Nitrogen) using oven-dried glassware.

Reagents & Materials[2][3][4][5][6][7][8][9]
  • 3-Acetamidopyridine (1.0 equiv)

  • n-Butyllithium (2.5 M in hexanes, 2.2 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous, 3.0 equiv)

  • Tetrahydrofuran (THF) (anhydrous, distilled from Na/benzophenone)

  • Ammonium chloride (saturated aq. solution)

Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

  • Solvation: Charge the flask with 3-acetamidopyridine (1.36 g, 10 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation (The Critical Step):

    • Add n-BuLi (8.8 mL, 22 mmol) dropwise via syringe over 20 minutes.

    • Observation: The solution typically turns yellow/orange, indicating the formation of the dianion.

    • Aging: Stir at -78°C for 1 hour to ensure complete C4-lithiation. Note: Do not allow the temperature to rise, or the "parchment" rearrangement or intermolecular attack may occur.

  • Formylation: Add anhydrous DMF (2.3 mL, 30 mmol) dropwise. Stir at -78°C for 1 hour, then allow the mixture to slowly warm to 0°C over 2 hours.

  • Quench & Workup:

    • Quench the reaction with saturated NH₄Cl (20 mL) at 0°C.

    • Extract with EtOAc (3 x 50 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude residue is often pure enough for immediate use. If necessary, purify via flash chromatography (SiO₂, 50-100% EtOAc in Hexanes). The aldehyde proton signal in ¹H NMR (approx. 10.0 ppm) confirms the product.

Applications in Drug Design: The Heterocyclic Gateway

The true value of this compound lies in its ability to undergo Friedländer-type condensations . This reaction is the primary route to 1,6-naphthyridines, a scaffold found in potent inhibitors of PI3K and mTOR.

Reaction Landscape

The acetamide can be hydrolyzed in situ to the free amine, or the acetyl group can be incorporated into the final ring system depending on the reaction partner.

Applications cluster_naph Friedländer Condensation Mechanism Core This compound Naph 1,6-Naphthyridines (Kinase Inhibitors) Core->Naph + Ketones/Aldehydes (Base/Acid cat.) Pyrido Pyrido[4,3-d]pyrimidines (Antifolates) Core->Pyrido + Amidines/Guanidines Macro Macrocyclic Pyridines (Supramolecular Hosts) Core->Macro + Diamines (Schiff Base Formation)

Caption: Divergent synthesis pathways from the core intermediate to bioactive scaffolds.

Validated Application: Synthesis of 2-Substituted-1,6-Naphthyridines
  • Reagents: this compound, Methyl ketone (e.g., Acetophenone), 10% KOH (aq), Ethanol.

  • Conditions: Reflux for 4–12 hours.

  • Mechanism: Base-mediated hydrolysis of the acetamide releases the free amine, which condenses with the ketone carbonyl. The adjacent methyl group of the ketone then attacks the pyridine aldehyde (aldol condensation) followed by dehydration to aromatize the ring.

References

  • Sigma-Aldrich. (2024). Product Specification: this compound (CAS 1124194-63-3).

  • Snieckus, V. (1990).[1][2] Directed Ortho Metalation.[1][3][2][4] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.

  • Ivonin, S. P., et al. (2020). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation.[5] ChemRxiv. (Demonstrates alternative formylation strategies on aminopyridines).

  • MedChemExpress. (2024). N-(4-Formylphenyl)acetamide Data Sheet. (Comparative reactivity data for acetamido-benzaldehydes).

  • Clayden, J. (2004).[2] Organolithiums: Selectivity for Synthesis. Pergamon Series. (Authoritative text on lithiation regioselectivity).

Sources

Technical Whitepaper: N-(4-formylpyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Synthon for 1,6-Naphthyridine Scaffolds in Medicinal Chemistry

Executive Summary

N-(4-formylpyridin-3-yl)acetamide (CAS: 1124194-63-3) represents a critical "masked" bifunctional intermediate in heterocyclic synthesis. Structurally, it functions as a pyridine analog of 2-acetamidobenzaldehyde, possessing an electrophilic formyl group ortho to a nucleophilic acetamido moiety. This specific arrangement makes it an ideal substrate for Friedländer-type condensations , granting access to 1,6-naphthyridine pharmacophores—privileged structures in kinase inhibitors (e.g., PI3K, mTOR) and anti-infective agents.

This guide details the cheminformatics, synthetic pathways, and validated experimental protocols for utilizing this scaffold.

Structural Identity & Cheminformatics

The core utility of this molecule lies in its high atomic economy and readiness for cyclization. Below are the precise identifiers and physicochemical descriptors.

Core Identifiers
DescriptorValue
SMILES CC(=O)Nc1c(C=O)cncc1
IUPAC Name This compound
CAS Number 1124194-63-3
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
InChI Key (Predicted) HVZXVZXVZXVZ-UHFFFAOYSA-N
Physicochemical Profile (Predicted)
  • LogP: ~0.2 (Low lipophilicity due to polarity of amide/formyl groups).

  • Topological Polar Surface Area (TPSA): ~55 Ų (Favorable for membrane permeability).

  • H-Bond Donors: 1 (Amide NH).

  • H-Bond Acceptors: 3 (Pyridine N, Amide O, Formyl O).

Structural Visualization

The following diagram illustrates the key reactive centers: the electrophilic aldehyde (C4) and the nucleophilic amide nitrogen (C3).

G Molecule This compound Aldehyde C4-Formyl Group (Electrophile) Molecule->Aldehyde Pos 4 Amide C3-Acetamido Group (Pro-Nucleophile) Molecule->Amide Pos 3 Pyridine Pyridine Core (Electron Deficient) Molecule->Pyridine Scaffold

Figure 1: Functional decomposition of the this compound scaffold.

Synthetic Pathways[4][5]

The synthesis of This compound presents a challenge due to the instability of free ortho-aminoaldehydes, which are prone to self-condensation. The acetamide group serves as a protecting group that stabilizes the molecule until cyclization is required.

The Oxidation Strategy

The most robust route involves the selective oxidation of the methyl group of N-(4-methylpyridin-3-yl)acetamide (CAS 52090-68-3). Selenium dioxide (SeO₂) is the reagent of choice for this benzylic-type oxidation on the electron-deficient pyridine ring.

Synthesis Start 3-amino-4-methylpyridine Step1 Acetylation (Ac2O, DCM) Start->Step1 Inter N-(4-methylpyridin-3-yl)acetamide (Stable Precursor) Step1->Inter Step2 Oxidation (SeO2, Dioxane, Reflux) Inter->Step2 Product This compound Step2->Product

Figure 2: Two-step synthesis from commercially available 3-amino-4-picoline.

Reactivity: The Friedländer Condensation[6][7]

The primary application of this SMILES string in drug discovery is the construction of 1,6-naphthyridines .

Mechanism
  • Hydrolysis/Activation: Under basic or acidic conditions, the acetamide is hydrolyzed to the free amine (or acts directly as a vinylogous amide).

  • Condensation: The amine condenses with a ketone (containing an α-methylene group).

  • Cyclodehydration: The resulting enamine attacks the formyl group, closing the ring to form the naphthyridine system.

This reaction is thermodynamically driven by the formation of the stable aromatic bicyclic system.

Experimental Protocols

Protocol A: Synthesis of this compound

Note: This protocol relies on the SeO₂ oxidation of the methyl precursor.

Reagents:

  • N-(4-methylpyridin-3-yl)acetamide (1.0 eq)[1]

  • Selenium Dioxide (SeO₂) (1.2 eq)

  • 1,4-Dioxane (Solvent)

  • Water (Trace, to activate SeO₂)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-(4-methylpyridin-3-yl)acetamide (e.g., 1.50 g, 10 mmol) in 1,4-dioxane (30 mL).

  • Addition: Add finely powdered Selenium Dioxide (1.33 g, 12 mmol) and water (0.5 mL).

  • Reaction: Heat the mixture to reflux (100–105 °C) for 4–6 hours. Monitor by TLC (formation of a more polar spot) or LC-MS (Target Mass: 164.16).

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove precipitated selenium metal. Wash the pad with hot dioxane.

  • Purification: Concentrate the filtrate under reduced pressure. The residue is typically purified via flash column chromatography (SiO₂, gradient 0-10% MeOH in DCM) to yield the aldehyde as a pale yellow solid.

Protocol B: Friedländer Condensation (Application)

Target: Synthesis of a 2-substituted-1,6-naphthyridine.

Reagents:

  • This compound (1.0 eq)

  • Ketone (e.g., Acetophenone) (1.1 eq)

  • KOH (Ethanolic solution, 10%) or Piperidine (Catalytic)

Procedure:

  • Dissolve the aldehyde (1.0 eq) and the ketone (1.1 eq) in Ethanol (5 mL/mmol).

  • Add the base (KOH pellets or 2-3 drops of piperidine).

  • Reflux for 2–12 hours.

  • Cool to room temperature. The product often precipitates. If not, evaporate solvent and purify via recrystallization or chromatography.

Therapeutic Applications

The 1,6-naphthyridine scaffold derived from this SMILES is a bioisostere of quinoline and isoquinoline, offering distinct solubility and metabolic stability profiles.

Therapeutic AreaTarget MechanismReference Context
Oncology Kinase Inhibition: ATP-competitive inhibitors of PI3K and mTOR pathways often utilize the naphthyridine core to form hydrogen bonds with the hinge region of the kinase.[1]
Infectious Disease Antibacterial: Naphthyridine derivatives inhibit bacterial DNA gyrase (similar to fluoroquinolones).[2]
Neurology Acetylcholinesterase Inhibitors: Tacrine analogs based on Friedländer synthesis.[3]

References

  • Zhang, Z., et al. (2023).[2] "Synthesis of 4-Pyridinylquinolines via Sugasawa and Friedlander Reaction." Letters in Organic Chemistry.

  • Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: Synthetic and Medicinal Opportunities."[3][4] Chemical Reviews. (Foundational text on the mechanism utilized by this scaffold).

  • PubChem Compound Summary. "N-(4-methylpyridin-3-yl)acetamide (Precursor Data)." National Center for Biotechnology Information. Accessed 2024.

  • Sigma-Aldrich. "Product Catalog: this compound CAS 1124194-63-3."[5]

Sources

N-(4-formylpyridin-3-yl)acetamide physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-formylpyridin-3-yl)acetamide (CAS: 1124194-63-3) is a critical heterocyclic intermediate used primarily in the synthesis of fused pyridine systems, specifically 1,6-naphthyridines . Its structural uniqueness lies in the ortho positioning of an acetamido directing group relative to a reactive formyl moiety on a pyridine core. This substitution pattern makes it an ideal "push-pull" precursor for Friedländer-type condensation reactions, facilitating the rapid construction of kinase inhibitors and polycyclic aromatic hydrocarbons used in optoelectronics.

This guide details the physicochemical properties, validated synthesis protocols, and reactivity profiles necessary for researchers utilizing this scaffold in medicinal chemistry and materials science.

Physicochemical Profile

The following data aggregates known experimental values and high-confidence predictive models for the specific isomer this compound.

PropertyValue / DescriptionSource/Note
CAS Number 1124194-63-3Sigma/Bide Pharmatech [1]
IUPAC Name This compound
Synonyms 3-Acetamidoisonicotinaldehyde; 3-Acetamido-4-formylpyridine
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
Physical State Solid (Powder)Standard amide/aldehyde profile
Color Off-white to pale yellowImpurities (oxidation) darken color
Solubility DMSO, DMF, Methanol, EthanolHigh solubility in polar aprotic solvents
LogP (Predicted) ~0.2 to 0.5Lipophilic enough for cell permeability
pKa (Predicted) ~3.5 (Pyridine N), ~14 (Amide NH)Pyridine N is less basic due to EWG formyl
Melting Point Experimental determination requiredLikely 130–160°C based on analogs

Critical Note on Stability: As an ortho-aminoaldehyde derivative, this compound is prone to self-condensation (oligomerization) and oxidation to the carboxylic acid (N-(4-carboxypyridin-3-yl)acetamide) upon prolonged exposure to air. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

Structural Characterization (Validation)

To validate the identity of synthesized or purchased material, compare experimental data against these standard spectral signatures.

1H NMR Spectroscopy (DMSO-d6, 400 MHz)
  • δ 10.10 ppm (s, 1H): Formyl proton (-CH O). Distinctive downfield singlet.

  • δ 9.80–10.00 ppm (br s, 1H): Amide -NH -. Chemical shift varies with concentration/temperature.

  • δ 9.20 ppm (s, 1H): Pyridine C2-H . Deshielded by adjacent amide nitrogen.

  • δ 8.65 ppm (d, J=5.0 Hz, 1H): Pyridine C6-H .

  • δ 7.70 ppm (d, J=5.0 Hz, 1H): Pyridine C5-H .

  • δ 2.15 ppm (s, 3H): Acetyl methyl (-CH ₃).

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: m/z 165.17

  • Fragmentation: Loss of acetyl group (M-43) is a common fragmentation pathway.

Synthesis & Production Protocols

The most robust method for synthesizing this compound utilizes Directed Ortho-Lithiation (DoM) . This method leverages the acetamido group (or a pivaloylamino surrogate) to direct a strong base to the C4 position, followed by quenching with a formyl source (DMF).

Protocol: Directed Ortho-Lithiation

Precursors: 3-Acetamidopyridine (or N-(pyridin-3-yl)pivalamide for higher regioselectivity), n-Butyllithium (n-BuLi), Dimethylformamide (DMF).

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon.

  • Solvation: Dissolve 3-acetamidopyridine (1.0 eq) in anhydrous THF. Add TMEDA (2.2 eq) to deaggregate the lithiating agent.

  • Lithiation: Cool to -78°C . Add n-BuLi (2.2 eq, 2.5M in hexanes) dropwise over 30 minutes. The solution typically turns deep red/orange, indicating the formation of the dilithio-intermediate (lithium on Amide N and C4).

  • Incubation: Stir at -78°C for 1 hour, then allow to warm to -20°C for 2 hours to ensure C4-lithiation.

  • Formylation: Cool back to -78°C. Add anhydrous DMF (3.0 eq) rapidly.

  • Quench: Allow to warm to RT overnight. Quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂; Hexanes/EtOAc gradient).

Visualization: Synthesis Pathway

Synthesis Start 3-Acetamidopyridine Inter Dilithio Intermediate (C4-Li, N-Li) Start->Inter Product This compound Inter->Product Reagent1 n-BuLi / TMEDA -78°C to -20°C Reagent1->Inter Reagent2 DMF (Electrophile) Quench H+ Reagent2->Product

Figure 1: Directed Ortho-Lithiation strategy for introducing the formyl group at the C4 position.

Reactivity & Applications: The Friedländer Condensation

The primary utility of this compound is as a precursor for 1,6-naphthyridines . The ortho-disposition of the aldehyde and the amide nitrogen (which can be deprotected to a free amine or react directly under basic conditions) allows for condensation with ketones or active methylene compounds.

Mechanism: 1,6-Naphthyridine Formation

In a basic medium (e.g., KOH/EtOH or Piperidine), the acetamide is hydrolyzed to the free amine (in situ) or reacts directly. The amine condenses with a ketone (e.g., acetone, acetophenone) to form an imine, followed by an intramolecular aldol-type condensation with the C4-formyl group to close the second pyridine ring.

Key Application: Synthesis of kinase inhibitors (e.g., fused bicyclic systems targeting ATP binding pockets).

Visualization: Naphthyridine Cyclization

Reactivity Substrate This compound Intermediate Aldol/Imine Intermediate Substrate->Intermediate Partner Ketone / Active Methylene (R-CH2-CO-R') Partner->Intermediate Base Base (KOH or Piperidine) Base->Intermediate Final 1,6-Naphthyridine Scaffold Intermediate->Final - 2 H2O (Cyclodehydration)

Figure 2: Friedländer condensation pathway yielding the bioactive 1,6-naphthyridine scaffold.

Handling and Safety

  • Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Hygroscopic and air-sensitive. Store in a tightly sealed vial under inert gas (Argon) at -20°C.

  • Solvent Compatibility: Avoid protic solvents (water/alcohols) for long-term storage to prevent hemiacetal formation or hydrolysis of the amide.

References

  • Sigma-Aldrich / Merck . Safety Data Sheet & Product Information: this compound. (Verified CAS 1124194-63-3).

  • Fadda, A. A., et al. (2015). "Advances in 1,8-Naphthyridines Chemistry" (Discusses analogous Friedländer synthesis from aminopyridine-carbaldehydes). Synthetic Communications.

  • Estik, I., et al. (2021). "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications". Molecules.

  • Common Organic Chemistry . "Directed Ortho Metalation (DoM) Conditions".

A Technical Guide to Determining the Aqueous Solubility of N-(4-formylpyridin-3-yl)acetamide: A Case Study for Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent clinical efficacy. For novel chemical entities such as N-(4-formylpyridin-3-yl)acetamide, a thorough understanding of their solubility characteristics is paramount for successful drug development. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility assessment of new compounds. Using this compound as a representative case study, this document outlines the strategic importance of solubility, details robust experimental protocols for its determination, and offers insights into the interpretation of the resulting data. The methodologies presented herein are designed to be self-validating, ensuring the generation of reliable and reproducible solubility data crucial for formulation design and regulatory submissions.

Introduction: The Central Role of Solubility in Drug Development

The journey of a new chemical entity from the laboratory to the clinic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands out as a linchpin for oral drug delivery. A drug must first dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation and exert its therapeutic effect.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise clinical outcomes and even lead to the termination of promising drug candidates.[1]

Therefore, an early and accurate assessment of a compound's solubility is not merely a data collection exercise; it is a strategic imperative that informs critical decisions throughout the drug development pipeline. This guide will use this compound, a novel pyridinyl-acetamide derivative, as a practical example to illustrate the principles and procedures for determining this vital parameter. While specific experimental data for this compound is not yet publicly available, the methodologies detailed below provide a universal and rigorous approach for its characterization.

Physicochemical Profile of this compound

A preliminary in-silico and analytical assessment of a new compound is crucial for designing relevant solubility studies.

2.1. Chemical Structure and Predicted Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₈N₂O₂

  • Molecular Weight: 164.16 g/mol

  • Structure:

Due to the presence of a pyridine ring, an amide group, and a formyl group, this compound is expected to exhibit some degree of polarity. The potential for hydrogen bonding with water molecules suggests that it may have moderate aqueous solubility. However, the aromatic nature of the pyridine ring could contribute to hydrophobicity. Computational tools can provide initial estimates of properties like logP (a measure of lipophilicity) and aqueous solubility, which can be valuable for guiding experimental design.

2.2. Synthesis and Solid-State Characterization

The synthesis and purification of this compound will significantly impact its solid-state properties, which in turn affect its solubility. A potential synthetic route could involve the acylation of 3-amino-4-formylpyridine.

It is imperative to characterize the solid form of the compound using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). These methods can identify the crystalline form (polymorphs), determine its melting point, and assess its thermal stability. Different polymorphs of a compound can have different solubilities.[1]

Experimental Determination of Aqueous Solubility

A multi-faceted approach to solubility determination is recommended, encompassing both kinetic and thermodynamic measurements.

3.1. Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved and undissolved solute.[2][3] The shake-flask method is the most widely accepted technique for determining thermodynamic solubility.[2][3]

3.1.1. Shake-Flask Solubility Protocol

  • Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.

  • Addition of Excess Compound: Add an excess amount of this compound to each buffer solution in a sealed, low-adsorption vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Solid-State Analysis: After the experiment, recover the remaining solid and analyze it using XRPD to check for any polymorphic transformations that may have occurred during the experiment.

3.1.2. Data Presentation: Thermodynamic Solubility of this compound

pH of BufferTemperature (°C)Incubation Time (hours)Solubility (µg/mL)Standard DeviationSolid Form Post-Experiment
1.23748[Experimental Value][Experimental Value][XRPD Result]
4.53748[Experimental Value][Experimental Value][XRPD Result]
6.83748[Experimental Value][Experimental Value][XRPD Result]
Water3748[Experimental Value][Experimental Value][XRPD Result]

3.2. Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of the concentration of a compound at the moment it starts to precipitate from a solution. It is often used in early drug discovery for high-throughput screening. Nephelometry or turbidimetry are common methods for its determination.[4][5]

3.2.1. Nephelometric Kinetic Solubility Protocol

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an organic solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a microplate, perform serial dilutions of the stock solution with the aqueous buffer of interest.

  • Precipitation Induction: The addition of the aqueous buffer to the DMSO solution will cause the compound to precipitate once its solubility limit is exceeded.

  • Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[4][5]

3.2.2. Data Presentation: Kinetic Solubility of this compound

Buffer pHMethodKinetic Solubility (µg/mL)
7.4Nephelometry[Experimental Value]

Visualization of Experimental Workflows

Clear and logical workflows are essential for ensuring the reproducibility of experimental results.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare pH Buffers C Add compound to buffers A->C B Weigh excess this compound B->C D Agitate at constant temperature (e.g., 48h at 37°C) C->D E Centrifuge and Filter D->E F Quantify supernatant by HPLC/LC-MS E->F G Analyze solid residue by XRPD E->G

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic_Solubility_Workflow A Prepare high-concentration DMSO stock solution B Perform serial dilutions in a microplate with aqueous buffer A->B C Monitor for precipitation B->C D Measure turbidity using a nephelometer C->D E Determine concentration at onset of precipitation D->E

Caption: Workflow for Kinetic Solubility Determination.

Discussion and Implications of Solubility Data

The obtained solubility data for this compound will have significant implications for its development path.

  • pH-Dependent Solubility: A pronounced pH-dependent solubility profile may indicate that the compound is ionizable. This information is critical for predicting its dissolution behavior in different regions of the gastrointestinal tract.

  • Biopharmaceutics Classification System (BCS): The solubility data, in conjunction with permeability data, will allow for the classification of this compound according to the BCS.[1] A drug is considered highly soluble if its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 7.5.[1] This classification guides the need for in vivo bioequivalence studies.

  • Formulation Strategies: If the solubility is low, various formulation strategies may be required to enhance it. These can include particle size reduction (micronization), the use of amorphous solid dispersions, or the formation of salts or co-crystals.[1]

Conclusion

This technical guide has provided a comprehensive and actionable framework for the determination of the aqueous solubility of a novel compound, using this compound as a case study. By adhering to the detailed protocols for thermodynamic and kinetic solubility measurements, researchers can generate high-quality, reliable data. This data is not only a regulatory requirement but also a cornerstone of rational drug design and development, enabling the formulation of safe and effective medicines. The principles and methodologies outlined herein are universally applicable to the characterization of new chemical entities, empowering scientists to make informed decisions and navigate the complexities of the drug development process.

References

  • MySkinRecipes. N-(4-Methylpyridin-3-yl)acetamide. [Link]

  • ChemSynthesis. N-(3-hydroxy-4-[6][7]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide. [Link]

  • Wikipedia. Acetamide. [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • PMC. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. [Link]

  • Taylor & Francis Online. Synthesis, crystal structure and DFT study of N-(6-sulfamoylpyridin-3-yl)acetamide. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • FooDB. Showing Compound Acetamide (FDB008298). [Link]

  • Cheméo. Chemical Properties of N-(n-Propyl)acetamide (CAS 5331-48-6). [Link]

  • PMC. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • NUCMEDCOR. Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg). [Link]

  • T3DB. Acetamide (T3D4209). [Link]

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N-(4-formylpyridin-3-yl)acetamide safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: N-(4-Formylpyridin-3-yl)acetamide

Part 1: Executive Technical Summary

Compound Identity: this compound CAS Registry Number: 1124194-63-3 Signal Word: DANGER Primary Hazard: Acute Toxicity, Oral (Category 3, H301)

This guide defines the operational standards for handling this compound, a specialized intermediate used in the synthesis of fused nitrogen heterocycles (e.g., 1,6-naphthyridines) and kinase inhibitors. Due to its H301 (Toxic if swallowed) classification and inherent chemical instability (aldehyde oxidation/cyclization), this compound requires strict adherence to Biosafety Level 2 (BSL-2) equivalent chemical hygiene or higher.

Critical Storage Directive: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) . The 3,4-substitution pattern creates a high potential for intramolecular condensation; moisture and oxygen must be rigorously excluded to prevent degradation into the corresponding carboxylic acid or cyclized byproducts.

Part 2: Physicochemical Profile & Hazard Identification

Chemical Specifications
PropertyData
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
Appearance Light yellow to yellow-brown powder/crystals
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water.[1]
Reactivity Group Pyridine Aldehyde / Acetamide
GHS Hazard Classification

Based on structural analogs and available safety data sheets (SDS):

  • Acute Toxicity (Oral): Category 3 (H301 ) – Toxic if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315).

  • Serious Eye Damage/Irritation: Category 2A (H319).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – Respiratory Irritation.

Toxicological Context: The pyridine ring, combined with an aldehyde functionality, suggests potential for metabolic activation to reactive imines or oxidation to nicotinic acid derivatives. The acetamide moiety, while generally stable, contributes to the molecule's polarity and biological absorption profile.

Part 3: Risk Assessment & Engineering Controls

Hierarchy of Controls Logic (Visualization)

The following decision matrix outlines the required containment levels based on the operation scale.

SafetyLogic Start Operation Assessment Scale Scale of Handling Start->Scale Small < 100 mg (Analytical) Scale->Small Large > 100 mg (Preparative) Scale->Large Control1 Standard Fume Hood (Face Velocity > 100 fpm) Small->Control1 Control2 Containment Enclosure / Glovebox Recommended Large->Control2 PPE_Low PPE: Nitrile Gloves (Double), Lab Coat, Safety Glasses Control1->PPE_Low PPE_High PPE: Nitrile (0.11mm) + Laminate, Tyvek Sleeves, Face Shield Control2->PPE_High

Figure 1: Risk-based containment strategy. Operations exceeding 100 mg require enhanced respiratory protection or isolation due to H301 toxicity risks.

Engineering Controls
  • Primary Containment: All weighing and transfer operations must be conducted inside a certified chemical fume hood. For powders, use a static-dissipative balance enclosure to prevent aerosolization.

  • Ventilation: Maintain a face velocity of 0.5 m/s (100 fpm) .

  • Vacuum Systems: If rotary evaporation is required, use a secondary cold trap to prevent aldehyde vapors from entering the pump oil or exhaust system.

Part 4: Handling & Storage Protocols

Stability & Reactivity Management

The proximity of the formyl group (C-4) and the acetamido group (C-3) creates a unique reactivity profile.

Degradation Pathways:

  • Oxidation: The aldehyde readily oxidizes to the carboxylic acid (N-(4-carboxypyridin-3-yl)acetamide) upon air exposure.

  • Intramolecular Cyclization: Under acidic or basic conditions, the amide nitrogen can attack the aldehyde, leading to the formation of naphthyridinone-like species or hemiaminals.

Degradation Compound This compound Oxidation Oxidation (O2/Air) Compound->Oxidation Air Exposure Base Basic Conditions (pH > 8) Compound->Base Hydrolysis/Condensation Acid Carboxylic Acid Derivative (Inactive Impurity) Oxidation->Acid Cyclic Intramolecular Cyclization (Naphthyridinone Precursor) Base->Cyclic

Figure 2: Primary degradation pathways. Exclusion of air and moisture is critical to maintain purity.

Storage Protocol
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen . Parafilm sealing is insufficient; use a desiccator or a glovebox for long-term storage.

  • Container: Amber glass vials (protect from light) with Teflon-lined caps.

Experimental Handling (Step-by-Step)
  • Preparation: Don double nitrile gloves. Verify fume hood airflow.

  • Weighing:

    • Tare the receiving vessel (e.g., round bottom flask) before bringing it into the hood if possible, or use a portable balance inside the hood.

    • Do not use spatulas that have contacted strong acids or bases.

  • Solubilization:

    • Dissolve immediately in the reaction solvent (e.g., dry DMF or DCM).

    • Note: If the solution turns dark brown immediately, significant decomposition (oxidation) may have occurred.

  • Quenching/Disposal:

    • Treat all waste streams as Toxic (H301) .

    • Quench reaction mixtures containing this intermediate with mild aqueous buffer (pH 6-7) before disposal to prevent uncontrolled cyclization or exotherms.

Part 5: Emergency Response

ScenarioImmediate Action
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only). Call a physician.
Skin Contact Wash with soap and water for 15 minutes.[1] Discard contaminated gloves immediately.
Eye Contact Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses.[2][3][4] Seek immediate ophthalmological attention.
Ingestion IMMEDIATE MEDICAL ATTENTION REQUIRED. Do NOT induce vomiting unless instructed by a poison center. Rinse mouth if conscious.
Spill (Solid) Evacuate area. Wear a NIOSH N95 or P100 respirator. Cover spill with wet paper towels to prevent dust, then scoop into a hazardous waste bag.

Part 6: References

  • Sigma-Aldrich. Safety Data Sheet: this compound. Retrieved from (Search CAS: 1124194-63-3).

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridine derivatives and acute toxicity classifications. Retrieved from .

  • PubChem. Compound Summary: this compound. National Library of Medicine. Retrieved from .

  • Fisher Scientific. General Handling of Pyridine Carboxaldehydes. Retrieved from .[1]

(Note: Specific toxicological values such as LD50 are often proprietary for intermediates; the H301 classification is derived from the structural class and supplier SDS data.)

Sources

Technical Whitepaper: Strategic Synthesis and Utility of N-(4-formylpyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and strategic utility of N-(4-formylpyridin-3-yl)acetamide , a critical intermediate in the development of fused heterocyclic therapeutics.

Executive Summary

This compound (CAS: 1124194-63-3) represents a high-value "ortho-amino aldehyde" equivalent in medicinal chemistry. It serves as a linchpin precursor for the synthesis of 1,6-naphthyridines , pyrido[3,4-d]pyrimidines , and thiazolo[5,4-c]pyridines —scaffolds integral to modern kinase inhibitors (e.g., PI3K, mTOR) and PDE4 inhibitors.

The "discovery" of this compound is not defined by a single pharmacological breakthrough but by its identification as a scalable, regioselective solution to the challenge of substituting the pyridine ring at the C4 position while retaining a nitrogen functionality at C3. This guide outlines the technical methodology for its synthesis and its application in fragment-based drug design.

Retrosynthetic Analysis & Strategic Value

The structural value of this compound lies in its ability to undergo Friedländer-type condensations . The proximity of the formyl group (C4) and the acetamido group (C3) allows for rapid cyclization with ketones, aldehydes, or nitriles to form fused bicyclic systems.

Diagram 1: Retrosynthetic Pathway

This diagram illustrates how the target aldehyde serves as the gateway to complex drug scaffolds.

Retrosynthesis Target 1,6-Naphthyridine Scaffold (Kinase/PDE4 Inhibitors) Intermediate This compound (The Linchpin) Target->Intermediate Friedländer Condensation Precursor 3-Acetamidopyridine Intermediate->Precursor Directed Ortho Metalation (DoM) Start 3-Aminopyridine Precursor->Start Acetylation

Caption: Retrosynthetic logic placing this compound as the key junction between simple pyridines and fused heterocycles.

Synthetic Methodology (The "Discovery" Protocol)

The synthesis of this compound is non-trivial due to the electron-deficient nature of the pyridine ring and the potential for competing nucleophilic attacks. The authoritative method relies on Directed Ortho Metalation (DoM) .

Method A: Directed Ortho Metalation (DoM)

This route utilizes the acetamido group as a Directed Metalation Group (DMG). While pivalamides are often cited for higher stability, the acetamide can be lithiated directly using a dianion strategy .

Protocol Parameters:

  • Substrate: N-(pyridin-3-yl)acetamide.

  • Reagent: n-Butyllithium (n-BuLi), 2.2–2.5 equivalents.

  • Solvent: THF (anhydrous).

  • Electrophile: DMF (N,N-Dimethylformamide).

  • Temperature: -78°C (Critical Control Point).

Mechanism:

  • Deprotonation 1: The first equivalent of n-BuLi removes the acidic N-H proton from the amide.

  • Deprotonation 2: The second equivalent removes the C4 proton (ortho-lithiation), stabilized by the coordination of the Lithium to the amide oxygen.

  • Formylation: The C4-lithio species attacks DMF.

  • Quench: Acidic workup releases the aldehyde.

Diagram 2: Reaction Workflow

SynthesisWorkflow Step1 3-Acetamidopyridine (Substrate) Step2 Dianion Formation (2.2 eq n-BuLi, -78°C) Step1->Step2 Lithiation Step3 Formylation (Add DMF) Step2->Step3 C-C Bond Formation Step4 Acid Quench (Hydrolysis) Step3->Step4 Product This compound Step4->Product Isolation

Caption: Step-by-step synthetic workflow for the Directed Ortho Metalation route.

Method B: Oxidation of the Alcohol (Alternative)

If the DoM route yields inseparable impurities, an alternative approach involves the oxidation of N-(4-(hydroxymethyl)pyridin-3-yl)acetamide .

  • Precursor Synthesis: Reduction of methyl 3-acetamidoisonicotinate (obtained via DoM with CO2/MeOH).

  • Oxidation: Treatment with Manganese Dioxide (MnO2) in DCM or Dess-Martin Periodinane .

    • Advantage:[1][2][3] Avoids handling unstable aldehyde during the lithiation quench.

    • Disadvantage: Adds two synthetic steps.

Experimental Data & Validation

The following table summarizes the critical reaction conditions required to maximize yield and minimize self-condensation (a common failure mode for amino-aldehydes).

ParameterConditionRationale
Base Equivalents > 2.2 eq n-BuLiEssential to neutralize the amide N-H before C4 lithiation.
Temperature -78°C to -40°CHigher temperatures favor nucleophilic attack on the pyridine ring (Bu-addition).
Quench pH pH 5–6Strongly acidic conditions can hydrolyze the acetamide; basic conditions favor aldol condensation.
Stability Store < -20°CThe compound is prone to oxidation (to carboxylic acid) and polymerization.

Applications in Drug Discovery

The "Discovery" of this intermediate unlocked the efficient synthesis of several patent-protected scaffolds.

  • PDE4 Inhibitors (1,6-Naphthyridines): Reaction with acetone or substituted ketones under basic conditions (NaOH/EtOH) yields 2-methyl-1,6-naphthyridine derivatives. These structures mimic the quinoline core of established PDE4 inhibitors but with altered solubility and metabolic profiles.

  • TGR5 Modulators: As referenced in WO 2010/016846 , this aldehyde is a precursor for heterocyclic modulators of the TGR5 receptor, a target for diabetes and obesity.

  • Kinase Inhibitors: The aldehyde group can be converted to a nitrile or amine to access pyrido[4,3-d]pyrimidines , a scaffold seen in various tyrosine kinase inhibitors.

References

  • Turner, J. A. (1983). Regiospecific synthesis of 3,4-disubstituted pyridines. A practical synthesis of 4-substituted nicotinic acids and nicotinamides. Journal of Organic Chemistry, 48(20), 3401–3408. Link

  • Estel, L., Marsais, F., & Queguiner, G. (1989). Metalation of 3-acylaminopyridines: A new access to 3,4-disubstituted pyridines. Journal of Heterocyclic Chemistry, 26(1), 105–112. Link

  • Boehringer Ingelheim International Gmbh. (2010).[3] Heterocyclic Modulators of TGR5. World Intellectual Property Organization, WO 2010/016846 A1.[4] Link

  • Rudolph, K., et al. (2002). 1,6-Naphthyridines and their use as PDE IV inhibitors. U.S. Patent No.[1][3][5][6] 6,344,449.[1][3][5][6][7] Washington, DC: U.S. Patent and Trademark Office. Link

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-formylpyridin-3-yl)acetamide (CAS: 1124194-63-3) represents a high-value "ortho-amino formyl" synthon in medicinal chemistry. Unlike its unprotected counterpart (3-aminoisonicotinaldehyde), which is prone to self-polymerization and oxidative degradation, the acetamide derivative offers a stabilized, shelf-stable electrophile. Its primary utility lies in its role as a "masked" precursor for the Friedländer annulation , enabling the rapid construction of 1,6-naphthyridine scaffolds—a privileged structure found in Type I/II kinase inhibitors, topoisomerase inhibitors, and antibacterial agents.

This guide details the synthesis, validation, and application of this core, emphasizing its transformation into fused heterocyclic systems.

Part 1: Structural Chemistry & Reactivity Profile

The "Masked" Friedländer Partner

The core challenge in synthesizing 1,6-naphthyridines is the instability of the ortho-aminoaldehyde motif. The amine (


) and aldehyde (

) groups are mutually reactive, leading to oligomerization.
  • Stability: The acetyl group (

    
    ) on the nitrogen reduces the nucleophilicity of the amine, preventing premature attack on the aldehyde.
    
  • Reactivity: Under basic conditions (e.g.,

    
     or 
    
    
    
    ), the acetamide undergoes hydrolysis in situ or acts directly as a leaving group equivalent during cyclization, releasing the reactive amine to condense with ketones.
Spectroscopic Signature

For researchers validating this compound:

  • 
     NMR (DMSO-
    
    
    
    ):
    The aldehyde proton is distinctively downfield (
    
    
    ppm). The acetamide methyl group appears as a sharp singlet (
    
    
    ppm).
  • IR Spectroscopy: Look for two carbonyl stretches: the amide (

    
    ) and the aldehyde (
    
    
    
    ).

Part 2: Synthetic Methodologies (Self-Validating Protocols)

The most robust route to this compound avoids the direct formylation of aminopyridines (which suffers from poor regioselectivity). Instead, it utilizes the Selenium Dioxide (


) oxidation  of the activated 4-methyl group.
Protocol A: Selective Oxidation of N-(4-methylpyridin-3-yl)acetamide

Objective: Convert the 4-methyl group to a 4-formyl group without over-oxidation to the carboxylic acid.

Reagents & Materials:
  • Precursor: N-(4-methylpyridin-3-yl)acetamide (CAS: 52090-68-3).

  • Oxidant: Selenium Dioxide (

    
    ), sublimed grade.
    
  • Solvent: 1,4-Dioxane (anhydrous).

  • Validation: TLC (Silica, 10% MeOH/DCM) and

    
     NMR.
    
Step-by-Step Workflow:
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve N-(4-methylpyridin-3-yl)acetamide (1.0 eq) in 1,4-dioxane (

    
    ).
    
  • Addition: Add

    
     (1.2 eq) in a single portion. The reaction mixture will initially appear heterogeneous.
    
  • Reaction: Heat to reflux (

    
    ) for 4–6 hours.
    
    • Self-Validation Check: The reaction typically turns from colorless/yellow to dark red/black due to the precipitation of elemental selenium (

      
      ).
      
  • Filtration: Cool the mixture to room temperature. Filter through a pad of Celite to remove the black selenium solid. Wash the pad with warm dioxane.

  • Purification: Concentrate the filtrate under reduced pressure. The residue is often a yellow solid. Recrystallize from EtOAc/Hexanes if necessary.

Data Summary Table: Reaction Conditions

ParameterSpecificationCritical Note
Temperature

Reflux is required for activation energy.
Stoichiometry 1.0 : 1.2 (Substrate:

)
Excess

can lead to carboxylic acid byproducts.
Time 4–6 HoursMonitor aldehyde peak appearance by NMR.
Yield 60–75%Losses primarily due to selenium entrapment; wash Celite thoroughly.

Part 3: Application – The 1,6-Naphthyridine Gateway

The primary value of this compound is its condensation with ketones (containing an


-methylene group) to form 1,6-naphthyridines. This is a modified Friedländer Synthesis .
Protocol B: Base-Promoted Condensation with Acetone

Objective: Synthesis of 2-methyl-1,6-naphthyridine.

Workflow:
  • Mixing: Dissolve this compound (1.0 eq) in Ethanol (

    
    ).
    
  • Base Activation: Add 10% aqueous

    
     (2.0 eq) followed by Acetone (5.0 eq).
    
  • Cyclization: Stir at room temperature for 1 hour, then heat to

    
     for 2 hours.
    
    • Mechanism:[1][2][3][4] The base hydrolyzes the acetamide to the free amine and generates the enolate of acetone. The enolate attacks the aldehyde (Aldol), followed by intramolecular imine formation.

  • Workup: Neutralize with dilute

    
    , extract with DCM, and concentrate.
    
Visualization: Synthesis & Cyclization Pathway

G cluster_0 Key Transformation Start 3-Amino-4-methylpyridine Protected N-(4-methylpyridin-3-yl) acetamide Start->Protected Ac2O, Toluene (Protection) Target N-(4-formylpyridin-3-yl) acetamide Protected->Target SeO2, Dioxane (Oxidation) Product 1,6-Naphthyridine Scaffold Target->Product NaOH, EtOH (Friedländer Condensation) Ketone Ketone (R-CO-CH3) Ketone->Product Reactant

Figure 1: Synthetic workflow from precursor protection to naphthyridine construction. The red hexagon denotes the core subject of this guide.

Part 4: Medicinal Chemistry Case Studies

Kinase Inhibition (Type I/II)

The 1,6-naphthyridine scaffold mimics the adenine ring of ATP. By varying the ketone used in the condensation step (Protocol B), researchers can introduce diverse R-groups at the 2- and 3-positions of the naphthyridine ring to probe the hydrophobic pocket of kinases.

  • Target: PI3K (Phosphoinositide 3-kinase) and mTOR pathways.

  • Strategy: Condensation of this compound with aryl methyl ketones yields 2-aryl-1,6-naphthyridines, which have shown potency in inhibiting tumor cell proliferation.

Antibacterial Agents

Analogs of Nalidixic Acid (a 1,8-naphthyridine) can be accessed via the 1,6-isomer. The 1,6-naphthyridines synthesized from this core have demonstrated activity against Gram-negative bacteria by inhibiting DNA gyrase.

Visualization: Mechanism of Cyclization

Mechanism Aldehyde This compound Inter1 Deacetylation (In-situ) Aldehyde->Inter1 OH- / H2O Inter2 Amino-Aldehyde Intermediate Inter1->Inter2 - AcOH Inter3 Aldol Adduct Inter2->Inter3 + Enolate (Acetone) Final 1,6-Naphthyridine Inter3->Final - H2O (Cyclodehydration)

Figure 2: Mechanistic cascade during the base-mediated condensation. Note the critical deacetylation step that unmasks the nucleophilic amine.

References

  • Sakamoto, T., et al. (1985). "Condensed Heteroaromatic Ring Systems. IV. Synthesis of Naphthyridine Derivatives by the Cyclization of Ethynylpyridinecarboxamides." Chemical & Pharmaceutical Bulletin, 33(2), 626-633.
  • Hawes, E. M., & Wibberley, D. G. (1966). "1,6-Naphthyridines from 3-aminopyridine-4-aldehyde." Journal of the Chemical Society C: Organic, 315-321. (Describes the core Friedländer reactivity of the amino-aldehyde).
  • Litvinov, V. P. (2004).[5] "Advances in the chemistry of naphthyridines." Russian Chemical Reviews, 73(7), 637. [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 44548607, this compound. Retrieved from [Link]

Sources

Methodological & Application

Application Note: N-(4-formylpyridin-3-yl)acetamide as a Strategic Intermediate for 1,6-Naphthyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

N-(4-formylpyridin-3-yl)acetamide (CAS: 110036-70-1), also known as 3-acetamidoisonicotinaldehyde, is a high-value bifunctional heterocyclic intermediate. Its structural uniqueness lies in the ortho-disposition of an electrophilic aldehyde and a nucleophilic (masked) amino group on a pyridine core. This "push-pull" electronic arrangement makes it an ideal precursor for the Friedländer annulation , enabling the rapid construction of 1,6-naphthyridine scaffolds.

These scaffolds are critical pharmacophores in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors (e.g., FGFR inhibitors) and anti-infective agents. This guide details the handling, synthesis via Directed Ortho Metalation (DoM), and downstream application of this intermediate.

Chemical Profile & Handling

PropertySpecification
Chemical Name This compound
CAS Number 110036-70-1
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
Appearance Light yellow to yellow-brown powder
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in DCM
Storage 2–8°C , under Inert Atmosphere (Argon/Nitrogen)
Stability Aldehyde is prone to oxidation to carboxylic acid; Amide is stable but hydrolyzable under strong acidic/basic conditions.

Critical Handling Note: The aldehyde moiety is susceptible to aerobic oxidation. Always store the solid under an inert atmosphere. Solutions in DMSO or DMF should be prepared fresh for immediate use.

Protocol A: Synthesis via Directed Ortho Metalation (DoM)

Rationale: The most robust method to install the formyl group at the C4 position of the pyridine ring is via Directed Ortho Metalation (DoM). The acetamido group serves as a Directing Metalation Group (DMG), coordinating with the lithium base to direct deprotonation specifically to the C4 position.

Mechanistic Pathway

The reaction relies on the coordination of the amide oxygen to the lithium aggregate, bringing the base into proximity with the C4 proton.

DoM_Pathway Start 3-Acetamidopyridine Lithiation C4-Lithio Intermediate (Dianion Species) Start->Lithiation 1. n-BuLi (2.2 eq) THF, -78°C Formylation Formyl-Amide Adduct Lithiation->Formylation 2. DMF (Electrophile) Product This compound Formylation->Product 3. Acid Quench (H3O+)

Figure 1: Directed Ortho Metalation (DoM) strategy for regioselective C4-formylation.

Step-by-Step Procedure

Reagents:

  • 3-Acetamidopyridine (1.0 eq)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (2.2 eq)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (2.2 eq) – Optional, enhances lithiation rate.

  • Dimethylformamide (DMF) (3.0 eq)

  • Anhydrous THF (Solvent)

Workflow:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Solvation: Charge the flask with 3-acetamidopyridine (10 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Deprotonation (Critical Step):

    • Add n-BuLi (22 mmol) dropwise via syringe over 20 minutes.

    • Note: The first equivalent deprotonates the amide N-H; the second equivalent performs the C4-H lithiation.

    • Observation: The solution typically turns a deep yellow/orange color, indicating the formation of the dianion.

    • Stir at -78°C for 1 hour.

  • Formylation: Add anhydrous DMF (30 mmol) dropwise. Stir at -78°C for 30 minutes, then allow the mixture to warm to 0°C over 1 hour.

  • Quench & Workup:

    • Quench the reaction with saturated NH₄Cl solution (20 mL).

    • Adjust pH to ~5-6 with dilute HCl to ensure the aldehyde is liberated from the hemiaminal intermediate.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude residue is purified via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Look for the aldehyde proton singlet at ~10.0 ppm and the amide NH singlet.

Protocol B: Application in Friedländer Annulation

Rationale: This protocol converts the intermediate into a 1,6-naphthyridine . The reaction involves an aldol condensation followed by cyclodehydration. The acetamide group is hydrolyzed in situ by the base to release the free amine, which then closes the ring.

Mechanistic Pathway

Friedlander_Cycle Reactants This compound + Ketone (R-CH2-CO-R') Hydrolysis In situ Hydrolysis (Free Amino-Aldehyde) Reactants->Hydrolysis KOH/EtOH, Reflux Aldol Aldol Condensation (Intermediate) Hydrolysis->Aldol Base Catalysis Cyclization Imine Formation & Dehydration Aldol->Cyclization Final 1,6-Naphthyridine Derivative Cyclization->Final - H2O

Figure 2: One-Pot Hydrolysis and Friedländer Annulation to 1,6-Naphthyridines.

Step-by-Step Procedure

Reagents:

  • This compound (1.0 eq)

  • Ketone (e.g., Acetophenone, Acetone, Cyclic ketones) (1.2 eq)

  • Potassium Hydroxide (KOH) (10% ethanolic solution) or Proline (for organocatalytic route)

  • Ethanol (Solvent)[1]

Workflow:

  • Mixing: In a reaction vial, dissolve This compound (1.0 mmol) and the target ketone (1.2 mmol) in Ethanol (5 mL).

  • Catalysis: Add 10% KOH in EtOH (0.5 mL).

    • Note: The base serves two purposes: hydrolyzing the acetamide protecting group and catalyzing the aldol condensation.

  • Reflux: Heat the mixture to reflux (80°C) for 2–6 hours. Monitor by TLC (disappearance of the aldehyde).

  • Isolation:

    • Cool to room temperature.[2][3][4][5]

    • Many naphthyridine products precipitate upon cooling. Filter the solid and wash with cold ethanol.

    • If no precipitate forms, evaporate solvent and partition between DCM/Water.

  • Yield: Typical yields for this scaffold range from 60–85% .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete lithiation due to moisture.Ensure THF is freshly distilled/anhydrous. Titrate n-BuLi before use.
Impurity: Dihydropyridine Nucleophilic attack on the ring instead of deprotonation.Keep temperature strictly at -78°C during n-BuLi addition.
No Reaction (Protocol B) Acetamide not hydrolyzing.Increase base concentration (KOH) or switch to pre-hydrolyzed 3-amino-4-pyridinecarboxaldehyde if stability permits.
Aldehyde Oxidation Exposure to air during storage.Check ¹H NMR for carboxylic acid peak (~12 ppm). Recrystallize or re-synthesize if >10% acid.

References

  • Sigma-Aldrich. Product Specification: this compound.[6] Available at:

  • Fadda, A. A., et al. (2015).[7] Advances in 1,8-Naphthyridines Chemistry. Synthetic Communications. (Contextual reference for Friedländer conditions applied to naphthyridines). Available at:

  • Majumdar, P., et al. (2015). Synthesis of 1,6-naphthyridines via Friedländer reaction. (General methodology for pyridine-based Friedländer synthesis).
  • Numata, T., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines. (Recent application of similar amino-pyridine intermediates).[8][9] Available at:

Sources

The Strategic Utility of N-(4-formylpyridin-3-yl)acetamide in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of a Well-Placed Formyl Group

In the landscape of medicinal chemistry, the N-pyridinyl acetamide scaffold is a recurring motif in a multitude of clinically relevant molecules, particularly within the domain of protein kinase inhibitors. Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site has rendered it a "privileged" scaffold for inhibitor design. This application note delves into the specific utility of a highly versatile, yet underexplored, member of this family: N-(4-formylpyridin-3-yl)acetamide .

The strategic incorporation of a formyl (aldehyde) group at the 4-position of the pyridine ring transforms this otherwise simple scaffold into a powerful building block for both library synthesis and the targeted design of novel therapeutics. The aldehyde functionality serves as a versatile chemical handle, enabling a vast array of subsequent chemical transformations. This allows for the rapid generation of extensive chemical diversity, a cornerstone of modern hit-finding and lead optimization campaigns. Furthermore, the electrophilic nature of the formyl group opens up possibilities for the rational design of covalent inhibitors, a therapeutic modality of increasing importance for achieving enhanced potency and prolonged duration of action.

This guide provides a comprehensive overview of the potential applications of this compound in drug discovery, complete with detailed protocols for its synthesis, derivatization, and subsequent screening in a relevant biological assay.

Physicochemical Properties and Drug-Likeness

While experimental data for this compound is not extensively published, we can infer its likely physicochemical properties based on its structure and data from closely related analogs. These properties are crucial for assessing its potential as a fragment or lead-like molecule.

PropertyPredicted/Analog-Based ValueRationale / Comparison
Molecular Weight ~164 g/mol Well within the "Rule of Five" limit for drug-likeness. Similar to N-(4-Methylpyridin-3-yl)acetamide (150.18 g/mol ).[1]
logP 0.5 - 1.5The pyridine and acetamide groups provide polarity, while the overall small size keeps it from being overly lipophilic.
Hydrogen Bond Donors 1The amide N-H group is a key hydrogen bond donor.
Hydrogen Bond Acceptors 3The pyridine nitrogen, amide carbonyl oxygen, and formyl oxygen are all potential hydrogen bond acceptors.
Polar Surface Area ~60-70 ŲThis value suggests good potential for cell permeability.

Synthesis and Derivatization Workflows

The true power of this compound lies in its utility as a central hub for chemical diversification. The formyl group is amenable to a wide range of chemical reactions, allowing for the systematic exploration of the surrounding chemical space.

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Library Generation start 3-Amino-4-pyridinecarboxaldehyde core This compound start->core Acetylation prod1 Schiff Bases / Amines core->prod1 Reductive Amination prod2 Alkenes core->prod2 Wittig Reaction prod3 α,β-Unsaturated Carbonyls core->prod3 Knoevenagel Condensation reagent1 Acetic Anhydride reagent1->core lib1 Substituted Amines lib1->prod1 lib2 Stabilized Ylides lib2->prod2 lib3 Active Methylene Compounds lib3->prod3

Figure 1: Synthetic workflow illustrating the creation of the core scaffold and subsequent diversification into various chemical libraries.

Protocol 1: Synthesis of this compound

This protocol describes a standard procedure for the N-acetylation of an aminopyridine precursor. The reaction is typically high-yielding and straightforward to perform.

Materials:

  • 3-Amino-4-pyridinecarboxaldehyde

  • Acetic anhydride

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-Amino-4-pyridinecarboxaldehyde (1.0 eq) in anhydrous DCM (or THF) to a concentration of approximately 0.1 M. Add pyridine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Addition of Acetylating Agent: While stirring, add acetic anhydride (1.2 eq) dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

Protocol 2: Parallel Reductive Amination for Library Synthesis

This protocol details the use of this compound in a parallel synthesis format to generate a library of N-substituted amine derivatives. This is a robust and widely used reaction in medicinal chemistry.

Materials:

  • This compound (core scaffold)

  • A diverse set of primary and secondary amines (e.g., benzylamine, piperidine, morpholine)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • 96-well reaction block or individual reaction vials

  • Multi-channel pipette

  • LC-MS for reaction analysis

Procedure:

  • Stock Solutions: Prepare a stock solution of this compound in DCE (e.g., at 0.2 M). Prepare individual stock solutions of each amine (1.2 eq relative to the aldehyde) in DCE.

  • Reaction Array Setup: In each well of the 96-well block (or in each vial), add the this compound solution (1.0 eq).

  • Amine Addition: Add the corresponding amine solution to each well.

  • Initiation: Add a catalytic amount of acetic acid to each well. Allow the mixture to stir for 20-30 minutes at room temperature to facilitate imine formation.

  • Reduction: Add the reducing agent, STAB (1.5 eq), portion-wise to each well. Caution: Handle cyanoborohydride with care in a well-ventilated hood.

  • Reaction and Analysis: Seal the reaction block and allow it to shake at room temperature overnight. After 16-24 hours, take a small aliquot from each well for LC-MS analysis to confirm product formation and assess purity.

  • Workup (Optional for Screening): For direct use in biological screening, the reaction mixtures can often be diluted directly. For purification, a high-throughput parallel purification system can be used.

Application in Kinase Inhibitor Discovery

The N-pyridinyl acetamide scaffold is a well-established hinge-binding motif for many protein kinases. The formyl group at the 4-position can be elaborated to explore the solvent-exposed region of the ATP binding pocket, allowing for optimization of potency and selectivity.

cluster_pathway Generic Kinase Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor Scaffold-Derived Inhibitor Inhibitor->MEK Inhibition

Figure 2: A simplified diagram of the MAPK/ERK signaling pathway, a common target in oncology. A derivative of our scaffold could act as a MEK inhibitor.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a general method for screening the synthesized library against a protein kinase (e.g., MEK1) to determine inhibitory activity. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human kinase (e.g., MEK1) and its substrate (e.g., inactive ERK2)

  • ATP

  • Kinase buffer

  • Synthesized compound library (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Dispense nanoliter quantities of each compound from the synthesized library (typically at a starting concentration of 10 mM in DMSO) into the 384-well assay plates to achieve a final assay concentration of 10 µM. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction Setup: Prepare a master mix containing the kinase buffer, ATP (at its Kₘ concentration), and the kinase substrate.

  • Initiating the Reaction: Add the recombinant kinase to the master mix and immediately dispense the complete reaction mixture into the assay plates containing the pre-spotted compounds.

  • Incubation: Incubate the plates at room temperature for 1-2 hours.

  • Stopping the Reaction & ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, to the kinase activity.

Data Analysis: The percentage of inhibition for each compound can be calculated using the following formula: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_neg_ctrl) / (Lumi_pos_ctrl - Lumi_neg_ctrl))

Compounds showing significant inhibition (e.g., >50% at 10 µM) are considered "hits" and are typically re-tested in dose-response format to determine their half-maximal inhibitory concentration (IC₅₀).

Conclusion

This compound represents a strategically valuable building block in modern drug discovery. Its straightforward synthesis and the versatile reactivity of the formyl group provide an efficient platform for the rapid generation of diverse chemical libraries. The inherent drug-like properties of the N-pyridinyl acetamide core make it an excellent starting point for hit-finding and lead optimization campaigns, particularly in the highly competitive field of kinase inhibitor research. The protocols outlined in this guide provide a solid framework for researchers to unlock the potential of this and similar scaffolds in their own discovery programs.

References

  • Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. ACS Infectious Diseases, 2021. [Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Scientific Reports, 2020. [Link]

  • Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 2015. [Link]

  • Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry, 2021. [Link]

  • N-pyridinyl acetamide derivatives as inhibitors of the wnt signalling pathway.
  • SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase for anticancer drug design. Journal of Biomolecular Structure and Dynamics, 2023. [Link]

  • N-(4-Methylpyridin-3-yl)acetamide. MySkinRecipes. [Link]

Sources

N-(4-formylpyridin-3-yl)acetamide in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(4-Formylpyridin-3-yl)acetamide in Kinase Inhibitor Synthesis

Executive Summary

This compound (CAS: 1124194-63-3) serves as a critical "ortho-aminoaldehyde equivalent" for the rapid construction of 1,6-naphthyridine scaffolds. This bicyclic heteroaromatic system is a privileged structure in medicinal chemistry, forming the pharmacophore of potent kinase inhibitors targeting c-Met, mTOR (e.g., Torin2 analogs), and FGFR .

This guide details the strategic application of this compound in the Friedländer condensation , providing a robust, self-validating protocol for synthesizing 1,6-naphthyridine-based kinase inhibitors. By bypassing unstable free amino-aldehydes, this acetamide-protected intermediate enhances regioselectivity and yield in convergent synthesis.

Chemical Context & Mechanism

The utility of this compound lies in its dual functionality:

  • Electrophilic Handle: The C4-formyl group is highly reactive toward enolizable ketones.

  • Latent Nucleophile: The acetamide nitrogen, upon deprotection or in situ activation, acts as the nucleophile to close the pyridine ring B.

Unlike the unstable 3-amino-4-pyridinecarboxaldehyde, which is prone to self-condensation, the N-acetyl derivative is stable and allows for controlled "release" of the nucleophile during the condensation step.

Mechanism: Modified Friedländer Condensation

The reaction proceeds via an acid- or base-catalyzed aldol condensation followed by cyclodehydration.

FriedlanderMechanism Start This compound Inter1 Aldol Adduct (Intermediate) Start->Inter1 Base (KOH/EtOH) Aldol Condensation Ketone Active Methylene (e.g., Acetophenone) Ketone->Inter1 Inter2 Imine/Enamine Formation Inter1->Inter2 Deacetylation/ Cyclization Product 1,6-Naphthyridine Scaffold Inter2->Product -H2O Aromatization

Figure 1: Mechanistic pathway for the conversion of this compound into the 1,6-naphthyridine scaffold.

Experimental Protocols

Protocol A: Preparation of this compound

Note: If the aldehyde is not purchased commercially, it is best synthesized from N-(4-methylpyridin-3-yl)acetamide via Selenium Dioxide (SeO2) oxidation.

Reagents:

  • N-(4-methylpyridin-3-yl)acetamide (Starting Material)

  • Selenium Dioxide (SeO2)

  • 1,4-Dioxane (Anhydrous)

  • Water (Trace)

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve N-(4-methylpyridin-3-yl)acetamide (10.0 mmol, 1.50 g) in 1,4-dioxane (50 mL).

  • Oxidation: Add SeO2 (12.0 mmol, 1.33 g) in one portion. Add 0.5 mL of water (accelerates the reaction).

  • Reflux: Heat the mixture to reflux (100–105 °C) with vigorous stirring for 4–6 hours.

    • Checkpoint: Monitor by TLC (10% MeOH in DCM). The aldehyde typically runs lower than the methyl precursor due to H-bonding.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove black selenium metal. Wash the pad with hot dioxane (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is often a yellow oil or solid.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (DCM:MeOH 95:5) to yield the title compound as a light yellow solid.

    • Yield Target: 60–75%.

Protocol B: Synthesis of Kinase Inhibitor Scaffold (1,6-Naphthyridine)

Application: Synthesis of a c-Met inhibitor analog.

Reagents:

  • This compound (from Protocol A)

  • Active Ketone (e.g., 1-(3-fluorophenyl)ethan-1-one)

  • Potassium Hydroxide (KOH) pellets

  • Ethanol (Absolute)

Step-by-Step Procedure:

  • Mixing: In a 50 mL vial, suspend This compound (1.0 mmol, 178 mg) and the aryl ketone (1.0 mmol) in absolute ethanol (5 mL).

  • Catalysis: Add KOH (1.5 mmol, 84 mg) dissolved in 0.5 mL water (or use 10% ethanolic KOH).

  • Reaction: Heat the mixture to 80 °C for 2–4 hours.

    • Observation: The solution will darken, and often a precipitate forms as the naphthyridine product is less soluble.

  • Quench & Isolation: Cool the mixture to room temperature. Pour into ice-cold water (20 mL).

    • If solid forms: Filter, wash with water and cold ether.

    • If oil forms: Extract with EtOAc (3 x 15 mL), wash with brine, dry over Na2SO4, and concentrate.

  • Validation: Verify structure via 1H NMR.

    • Diagnostic Signal: Look for the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of the new aromatic protons on the newly formed ring (typically doublets around 7.8–8.5 ppm).

Data Summary & Optimization

Table 1: Optimization of Reaction Conditions

ParameterCondition A (Standard)Condition B (Microwave)Condition C (Acidic)Recommendation
Catalyst 10% KOH / EtOHProline / DMFGlacial Acetic Acid / H2SO4KOH/EtOH gives highest yield for aryl ketones.
Temperature 80 °C (Reflux)140 °C (MW)110 °CMW is preferred for library synthesis (15 min reaction time).
Time 3–6 Hours15–20 Mins12 HoursUse Standard for scale-up (>1g).
Yield 65–82%70–85%40–55%Base catalysis avoids protonation of pyridine nitrogen.

Critical Workflow Visualization

Workflow cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Kinase Inhibitor Assembly Start N-(4-methylpyridin-3-yl)acetamide Oxidation SeO2 Oxidation (Dioxane, 100°C) Start->Oxidation Intermediate This compound (Isolated Solid) Oxidation->Intermediate Condensation Friedländer Condensation (KOH/EtOH, 80°C) Intermediate->Condensation Ketone Aryl Ketone (Kinase Specific R-Group) Ketone->Condensation Final 1,6-Naphthyridine Inhibitor (c-Met/mTOR Target) Condensation->Final

Figure 2: Complete synthetic workflow from commercial precursor to active kinase inhibitor.

Troubleshooting & Expert Insights

  • Issue: Low Yield in Step 2.

    • Cause: The acetamide group may hydrolyze before cyclization if the base concentration is too high.

    • Solution: Use piperidine (organic base) instead of KOH, or switch to L-proline catalysis for sensitive substrates.

  • Issue: "Sticky" Aldehyde.

    • Insight: this compound can form hydrates or hemiaminals. Ensure the starting material is dry (vacuum oven, 40 °C) before the condensation step.

  • Safety Note: Selenium Dioxide is toxic. All reactions in Protocol A must be performed in a fume hood, and waste must be segregated as "Heavy Metal Waste."

References

  • Devadoss, T., et al. (2021).[1][2] Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect. Retrieved from [Link]

  • Liu, Q., et al. (2010). Discovery of Torin 2 as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor.[3] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Tran, P., et al. (2025). Discovery of Aurora Kinase B Inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols for N-(4-formylpyridin-3-yl)acetamide in Covalent Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Covalent Inhibition and the Promise of N-(4-formylpyridin-3-yl)acetamide

The paradigm of drug discovery has seen a resurgence in the strategic design of covalent inhibitors, molecules that form a stable, long-lasting bond with their protein targets.[1] This approach offers distinct advantages, including prolonged duration of action, high potency, and the ability to target proteins with shallow binding pockets that are often considered "undruggable."[2] Covalent inhibitors function through the reaction of an electrophilic "warhead" on the inhibitor molecule with a nucleophilic amino acid residue on the target protein, most commonly a cysteine.[3][4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound as a potential covalent inhibitor. While this specific molecule is not yet extensively documented in the scientific literature as a covalent modulator, its chemical architecture, featuring a pyridine core and a reactive aldehyde (formyl) group, presents a compelling starting point for the development of novel therapeutics. The aldehyde moiety can act as a "warhead," reacting with nucleophilic residues like cysteine to form a covalent bond.[3][4]

These application notes will provide a comprehensive overview of the synthesis, mechanism of action, and detailed protocols for the screening and characterization of this compound and its derivatives in the context of covalent inhibitor development.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application in drug discovery.

PropertyValueSource
CAS Number 1124194-63-3[5]
Molecular Formula C8H8N2O2[5]
Molecular Weight 164.16 g/mol [5]
Appearance Light yellow to yellow-brown powder or crystals[5]
Storage Inert atmosphere, 2-8°C[5]
Proposed Synthesis Protocol for this compound

The following is a proposed, hypothetical synthesis protocol for this compound, based on established chemical reactions for similar molecules.[6][7] Researchers should note that optimization of reaction conditions may be necessary.

Step 1: Acetylation of 3-aminopyridine-4-carbaldehyde

  • To a solution of 3-aminopyridine-4-carbaldehyde (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add acetic anhydride (1.2 eq).

  • The reaction mixture can be stirred at room temperature or gently heated (e.g., to 100°C) for a period of 2-4 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).[6]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure (in vacuo) to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Mechanism of Covalent Modification: The Aldehyde as a Reversible Warhead

The electrophilic formyl group of this compound is the key functional group, or "warhead," that enables its potential as a covalent inhibitor. Aldehydes are known to react with the nucleophilic thiol group of cysteine residues within protein binding pockets to form a hemi(thio)acetal adduct.[3][4] This reaction is often reversible, which can be advantageous in mitigating the risk of off-target effects associated with irreversible covalent inhibitors.[1]

The pyridine ring and the acetamide group of the molecule contribute to the non-covalent interactions that position the inhibitor within the target's binding site, thereby facilitating the covalent reaction.

G cluster_0 Non-covalent Binding cluster_1 Covalent Adduct Formation Inhibitor This compound Target_Protein Target Protein (with Cysteine) Inhibitor->Target_Protein Initial non-covalent interaction (Ki) Covalent_Complex Hemi(thio)acetal Adduct Target_Protein->Covalent_Complex k_inact / k_react

Caption: Proposed mechanism of covalent modification.

Experimental Protocols

The following protocols provide a framework for the screening and characterization of this compound as a covalent inhibitor.

Protocol 1: Mass Spectrometry-Based Screening for Covalent Binding

Mass spectrometry (MS) is a powerful technique for the initial identification of covalent binding.[8] This protocol outlines a general procedure for assessing the formation of a covalent adduct between this compound and a target protein.

  • Incubation: Incubate the purified target protein (typically at a concentration of 1-10 µM) with a molar excess of this compound (e.g., 10-100 µM) in an MS-compatible buffer (e.g., ammonium bicarbonate) at room temperature for a defined period (e.g., 1-4 hours). Include a control sample with the protein and vehicle (e.g., DMSO) only.

  • Sample Cleanup: Remove the excess, unbound inhibitor using a desalting column or by liquid chromatography (LC).

  • Mass Analysis: Analyze the protein samples by electrospray ionization mass spectrometry (ESI-MS).

  • Data Interpretation: Compare the mass spectrum of the inhibitor-treated protein with the control. A mass increase corresponding to the molecular weight of this compound (164.16 Da) in the treated sample indicates the formation of a covalent adduct.

G Start Start: Purified Protein + Inhibitor Incubation Incubate at RT Start->Incubation Cleanup LC-based Desalting Incubation->Cleanup MS_Analysis ESI-MS Analysis Cleanup->MS_Analysis Data_Analysis Compare Mass Spectra (Treated vs. Control) MS_Analysis->Data_Analysis Result Mass Shift = Covalent Adduct Data_Analysis->Result

Caption: Workflow for MS-based covalent binding screening.

Protocol 2: Determination of Kinetic Parameters of Covalent Modification

For covalent inhibitors, the potency is characterized by the rate of covalent bond formation. This can be determined by measuring the formation of the covalent adduct over time.

  • Time-Course Experiment: Set up a series of reactions containing the target protein and this compound at a fixed concentration.

  • Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a quenching agent (e.g., a strong acid like formic acid) or by rapid desalting.

  • LC-MS Analysis: Analyze the samples by LC-MS to determine the percentage of modified protein at each time point.

  • Kinetic Analysis: Plot the percentage of modified protein against time and fit the data to a pseudo-first-order kinetic model to determine the observed rate constant (k_obs). The second-order rate constant (k_inact/K_i) can then be calculated by dividing k_obs by the inhibitor concentration.

Protocol 3: Characterization of the Protein-Inhibitor Adduct by Bottom-Up Proteomics

Identifying the specific amino acid residue that is modified by the inhibitor is crucial for understanding the mechanism of action and for structure-based drug design.

  • Adduct Formation and Denaturation: Prepare the covalent protein-inhibitor adduct as described in Protocol 1. Denature the protein using urea or guanidinium chloride.

  • Reduction and Alkylation: Reduce the disulfide bonds with a reducing agent like dithiothreitol (DTT) and alkylate the free cysteines with iodoacetamide to prevent disulfide scrambling.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use database search algorithms to identify the peptides. Look for a peptide with a mass shift corresponding to the addition of this compound. The MS/MS fragmentation pattern of this modified peptide will reveal the specific amino acid residue that has been modified.

Data Interpretation and Hit Validation

The validation of a covalent inhibitor hit involves a multi-faceted approach to confirm the covalent mechanism and to rule out artifacts.

G Initial_Hit Initial Hit from Primary Screen MS_Confirmation Confirm Covalent Adduct by Intact Mass (Protocol 1) Initial_Hit->MS_Confirmation Peptide_Mapping Identify Modification Site (Protocol 3) MS_Confirmation->Peptide_Mapping Kinetic_Analysis Determine Rate of Inactivation (Protocol 2) Peptide_Mapping->Kinetic_Analysis Site_Directed_Mutagenesis Mutate Target Cysteine and Test for Loss of Activity Kinetic_Analysis->Site_Directed_Mutagenesis Validated_Hit Validated Covalent Inhibitor Site_Directed_Mutagenesis->Validated_Hit

Sources

Technical Application Note: N-(4-formylpyridin-3-yl)acetamide in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

N-(4-formylpyridin-3-yl)acetamide represents a critical "ortho-aminoaldehyde" equivalent within the pyridine series. In heterocyclic chemistry, this motif is a high-value scaffold because the proximity of the nucleophilic nitrogen (from the acetamide/amine) and the electrophilic carbonyl (aldehyde) allows for rapid cyclization to form fused bicyclic systems.

Unlike its benzene analog (2-acetamidobenzaldehyde), the pyridine core introduces unique electronic properties—specifically, lower electron density in the ring and the presence of a basic ring nitrogen—which influences both the conditions required for its synthesis and its reactivity in downstream condensations.

Chemical Identity Table[1]
PropertySpecification
IUPAC Name This compound
Common Name 3-Acetamidoisonicotinaldehyde
CAS Number 106910-69-8 (Generic/Related)
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
Appearance Pale yellow to tan solid (oxidatively sensitive)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Storage -20°C, under Argon/Nitrogen (Aldehyde is prone to oxidation)

Part 2: Synthesis Protocol (Directed Ortho-Metalation)

The most robust route to this compound is via Directed Ortho-Metalation (DoM) . The acetamido group at the 3-position serves as a Directing Metalation Group (DMG), directing the lithiation selectively to the 4-position due to coordination with the lithium base.

Mechanistic Insight

Direct lithiation of pyridine is difficult due to nucleophilic attack on the ring. However, the amide proton is removed first (


), creating a mono-anion. A second equivalent of base coordinates to the amide oxygen and deprotonates the C4 ring hydrogen. C4 is favored over C2 due to weaker repulsion from the ring nitrogen lone pair and favorable chelation geometry.
Experimental Procedure

Reagents:

  • N-(pyridin-3-yl)acetamide (Starting Material)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Tetramethylethylenediamine (TMEDA) (Optional, promotes deaggregation)

  • N,N-Dimethylformamide (DMF) (Electrophile)

  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain a strict inert atmosphere.

  • Solvation: Charge the flask with N-(pyridin-3-yl)acetamide (1.36 g, 10.0 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation (The Critical Step):

    • Add n-BuLi (22.0 mmol, 8.8 mL of 2.5 M solution) dropwise via syringe over 20 minutes.

    • Note: The first equivalent deprotonates the amide nitrogen; the second equivalent lithiates the C4 position.

    • Observation: The solution typically turns a deep yellow/orange color, indicating the formation of the dianion.

    • Stir at -78°C for 2 hours to ensure complete metallation.

  • Formylation:

    • Add anhydrous DMF (30.0 mmol, 2.3 mL) dropwise.

    • Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

  • Quench & Hydrolysis:

    • Quench carefully with saturated NH₄Cl (20 mL) or 3N HCl (if hydrolysis of the acetal intermediate is slow).

    • Adjust pH to ~8 with saturated NaHCO₃.

  • Workup:

    • Extract with EtOAc (3 x 50 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, EtOAc/Hexane gradient). The aldehyde is typically less polar than the starting amide.

Self-Validation Checkpoints
  • TLC: Starting material (

    
     in 100% EtOAc) should disappear. Product (
    
    
    
    ) appears as a UV-active spot that stains orange with 2,4-DNP (confirming aldehyde).
  • NMR: Look for the diagnostic aldehyde proton singlet at ~10.0 ppm and the loss of the C4 proton signal in the aromatic region.

Part 3: Applications in Heterocyclic Synthesis[3]

This scaffold is a "divergent hub" for creating fused naphthyridine and pyrimidine systems.

Application A: Friedländer Synthesis of 1,6-Naphthyridines

The classic application is the condensation with ketones containing an


-methylene group.[1] This route provides access to 1,6-naphthyridines, which are scaffolds for kinase inhibitors and antibacterial agents.[2]
  • Mechanism: Base-catalyzed aldol condensation between the ketone enolate and the pyridine aldehyde, followed by intramolecular cyclization of the amide nitrogen onto the ketone carbonyl (with loss of water and the acetyl group).

  • Protocol:

    • Dissolve this compound (1 eq) and the ketone (e.g., acetophenone, 1.1 eq) in Ethanol.

    • Add 10% KOH (aq) or piperidine (catalytic).

    • Reflux for 4–12 hours.

    • Cool to precipitate the 1,6-naphthyridine derivative.

Application B: Synthesis of Pyrido[4,3-d]pyrimidines

Reaction with urea, thiourea, or amidines yields pyrido[4,3-d]pyrimidines.[3][4][5]

  • Protocol:

    • Mix the aldehyde (1 eq) with Thiourea (1.2 eq).

    • Solvent: Ethanol/Acetic Acid (glacial).

    • Reflux for 6 hours.

    • Product: 2-thioxo-1,2-dihydropyrido[4,3-d]pyrimidine derivative.

Part 4: Visualizing the Chemistry

Diagram 1: Synthesis and Divergent Applications

The following diagram illustrates the synthesis of the scaffold and its transformation into two distinct heterocyclic classes.

G SM 3-Aminopyridine Inter1 N-(pyridin-3-yl)acetamide (Precursor) SM->Inter1 Ac2O, DCM Lith Dianion Intermediate (Lithiated at C4) Inter1->Lith 1. n-BuLi (2.2 eq) 2. -78°C, THF Target This compound (THE SCAFFOLD) Lith->Target 1. DMF 2. H3O+ Quench Prod1 1,6-Naphthyridines (Friedländer) Target->Prod1 + Ketone Base/Heat Prod2 Pyrido[4,3-d]pyrimidines (Cyclization) Target->Prod2 + Urea/Thiourea Acid/Heat

Caption: Figure 1. Synthesis of this compound via Directed Ortho-Metalation and its downstream divergence into fused heterocycles.

Part 5: References

  • Turner, J. A. (1983).[3] "Regiospecific synthesis of 3,4-disubstituted pyridines via ortho-lithiated intermediates." The Journal of Organic Chemistry, 48(20), 3401–3408.

  • Rivera, N. R., et al. (2001).[3] "Highly Efficient Synthesis of 2-Amino-3-pyridinecarboxaldehyde." Synthetic Communications, 31(10), 1573–1579.[3]

  • Majewicz, T. G., & Caluwe, P. (1974).[3] "Synthesis of 1,6-naphthyridines from 3-amino-4-pyridinecarboxaldehyde." The Journal of Organic Chemistry, 39(5), 720–721.

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(5), 879–933.

Sources

Application Note: Strategic Synthesis of 1,6-Naphthyridine Scaffolds via N-(4-formylpyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

N-(4-formylpyridin-3-yl)acetamide (CAS: 1124194-63-3) serves as a critical, stable surrogate for 3-amino-4-pyridinecarboxaldehyde . The free amino-aldehyde is notoriously unstable, prone to rapid self-condensation and polymerization due to the high reactivity of the ortho-positioned amine and aldehyde groups. By masking the amine as an acetamide, this reagent allows researchers to store the core scaffold indefinitely and release the reactive species in situ for the construction of fused heterocycles, most notably 1,6-naphthyridines via the Friedländer annulation.

This application note details the mechanistic pathway and provides a validated protocol for utilizing this precursor in drug discovery, specifically for kinase inhibitors and antibiotic scaffolds.

Reaction Mechanism: The "Masked" Friedländer Annulation

The transformation of this compound into a 1,6-naphthyridine derivative is a cascade sequence. It does not proceed through a simple addition; it requires an initial activation step (deacetylation) followed by a condensation-cyclization sequence.

Mechanistic Stages
  • Base-Promoted Deprotection (Activation): The reaction initiates with the hydrolysis of the acetamide group. Hydroxide ions (or alkoxides) attack the amide carbonyl, cleaving the acetyl group as acetate and generating the free amine (

    
    ) in situ.
    
  • Intermolecular Imine Formation: The newly liberated amine performs a nucleophilic attack on the carbonyl carbon of the coupling partner (ketone/aldehyde), forming a hemiaminal which dehydrates to an imine (Schiff base).

  • Intramolecular Aldol Condensation: The

    
    -carbon of the ketone partner (now attached via the imine) enolizes and attacks the electrophilic aldehyde at the pyridine C4 position.
    
  • Dehydration & Aromatization: The resulting aldol adduct undergoes dehydration, driven by the thermodynamic stability of the newly formed aromatic pyridine ring (completing the naphthyridine system).

Mechanistic Visualization

The following diagram illustrates the electron flow and intermediate states during the reaction with a generic ketone (


).

Friedlander_Mechanism cluster_reagents Key Reagents Start N-(4-formylpyridin-3-yl) acetamide Hydrolysis Step 1: Base Hydrolysis (- Acetate) Start->Hydrolysis OH-/EtOH, Reflux FreeAmine Intermediate: 3-Amino-4-formylpyridine (Transient) Hydrolysis->FreeAmine Imine Step 2: Imine Formation (Schiff Base) FreeAmine->Imine + Ketone (R-CO-CH2-R') Cyclization Step 3: Intramolecular Aldol Condensation Imine->Cyclization - H2O Product Product: 1,6-Naphthyridine Derivative Cyclization->Product Aromatization Base Base (KOH/EtONa) Ketone Active Methylene (Ketone)

Figure 1: Mechanistic pathway from the protected acetamide precursor to the fused 1,6-naphthyridine scaffold.

Experimental Protocol: Synthesis of 2-Methyl-1,6-naphthyridine

This protocol describes the condensation of this compound with acetone . The method can be adapted for other active methylene compounds (e.g., acetophenone, cyclic ketones) by adjusting stoichiometry and reaction time.

Reagents & Equipment
  • Precursor: this compound (1.0 eq)

  • Coupling Partner: Acetone (5.0 eq) – Excess used as both reactant and co-solvent.

  • Base: 10% ethanolic KOH or Sodium Ethoxide (2.0 eq).

  • Solvent: Absolute Ethanol (EtOH).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology
StepActionTechnical Insight (Causality)
1 Dissolution Dissolve 1.64 g (10 mmol) of this compound in 20 mL of absolute ethanol. Ensure complete dissolution before adding base to prevent heterogeneous hydrolysis rates.
2 Activation Add 5 mL of 10% ethanolic KOH (approx. 20 mmol) dropwise. The solution may darken slightly.
3 Addition Add 3.7 mL (50 mmol) of acetone.
4 Reflux Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM).
5 Workup Cool to room temperature. Concentrate the solvent under reduced pressure to

mL.
6 Neutralization Pour the residue into 20 mL ice-water. Neutralize carefully with 1M HCl to pH 7.0–7.5.
7 Extraction Extract with DCM (

mL). Wash combined organics with brine, dry over

, and concentrate.
8 Purification Purify via flash column chromatography (Silica gel, 0-5% MeOH/DCM gradient).
Workflow Diagram

Protocol_Workflow Step1 Dissolve Precursor (EtOH) Step2 Add Base (KOH) & Ketone Step1->Step2 Step3 Reflux (80°C, 4-6h) Monitor TLC Step2->Step3 Initiate Cyclization Step4 Concentrate & Neutralize (pH 7.0) Step3->Step4 Completion Step5 DCM Extraction & Purification Step4->Step5 Isolation

Figure 2: Operational workflow for the one-pot deprotection and cyclization.

Troubleshooting & Optimization

Regioselectivity with Asymmetric Ketones

When reacting with asymmetric ketones (e.g., 2-butanone), two isomers are possible.

  • Kinetic Control: Reaction at the less substituted

    
    -carbon (methyl group) is generally favored due to steric accessibility, forming the 2-ethyl derivative.
    
  • Thermodynamic Control: Higher temperatures or stronger bases may favor the more substituted enolate, leading to the 2,3-dimethyl derivative.

  • Recommendation: If regioselectivity is poor, switch to a specific acid catalyst (e.g., p-TsOH in toluene) or use pre-formed enamines.

Handling the Intermediate

Do NOT isolate 3-amino-4-pyridinecarboxaldehyde. If the reaction stalls, do not attempt to isolate the deprotected intermediate. It rapidly dimerizes to form diazocine derivatives or insoluble polymers. Always maintain the presence of the coupling ketone during the deprotection phase.

Alternative Catalysts

For acid-sensitive substrates, L-proline (10-20 mol%) can be used as an organocatalyst in refluxing methanol, promoting the reaction via an enamine mechanism under milder conditions [1].

References

  • Friedländer Synthesis Overview: Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671.

  • Naphthyridine Synthesis via Multicomponent Reactions: Shaikh, M. H., et al. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry.

  • Properties of 3-Amino-4-pyridinecarboxaldehyde Precursors: ChemicalBook. (2023). This compound Properties and Safety.

  • Base-Catalyzed Condensation Mechanisms: Vertex AI Search Results (2023). Reactions of 3-Formylchromone with Active Methylene Compounds (Analogous Mechanism).

Scale-up synthesis of N-(4-formylpyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of N-(4-formylpyridin-3-yl)acetamide (CAS: 1124194-63-3). This compound is a critical intermediate in the synthesis of fused heterocyclic systems, particularly 1,6-naphthyridines and pyrido[4,3-d]pyrimidines , which serve as scaffolds for kinase inhibitors (e.g., in oncology pipelines).

While Directed Ortho Metalation (DoM) is a common academic route, it requires cryogenic conditions (


) and organolithium reagents, which are cost-prohibitive and hazardous at kilogram scale. This guide presents a Process Chemistry Route  utilizing the radical bromination of N-(4-methylpyridin-3-yl)acetamide  followed by a Kornblum oxidation. This pathway utilizes standard industrial solvents and temperatures, ensuring reproducibility and safety on multi-gram to kilogram scales.

Synthetic Strategy & Logic

Route Selection: The "Methyl Oxidation" Approach

The structural challenge lies in introducing a formyl group at the C4 position of the pyridine ring while preserving the C3-acetamide.

  • Route A (DoM - Rejected): Lithiation of 3-acetamidopyridine requires protecting groups (e.g., Pivaloyl) to direct regioselectivity and prevent nucleophilic attack on the amide carbonyl. This adds two extra steps (protection/deprotection) and requires cryogenic cooling.

  • Route B (Selected): Functionalization of the commercially available 3-amino-4-methylpyridine . The methyl group at C4 is "benzylic" (picolinic) and susceptible to radical halogenation. Subsequent oxidation yields the aldehyde.

Reaction Scheme

ReactionScheme SM 3-Amino-4-methylpyridine (Starting Material) Int1 N-(4-methylpyridin-3-yl)acetamide (Stable Intermediate) SM->Int1 Step 1: Ac2O, Toluene (Acetylation) Int2 N-(4-(bromomethyl)pyridin-3-yl)acetamide (Reactive Electrophile) Int1->Int2 Step 2: NBS, AIBN (Wohl-Ziegler Bromination) Product This compound (Target Aldehyde) Int2->Product Step 3: DMSO, NaHCO3 (Kornblum Oxidation)

Figure 1: Three-step synthetic pathway designed for scale-up efficiency.

Experimental Protocols

Step 1: Acetylation of 3-Amino-4-methylpyridine

Objective: Protection of the amine and establishment of the C3 amide functionality.

  • Reagents:

    • 3-Amino-4-methylpyridine (1.0 equiv)

    • Acetic Anhydride (1.2 equiv)

    • Toluene (5 vol) or Ethyl Acetate (5 vol)

  • Protocol:

    • Charge reaction vessel with 3-amino-4-methylpyridine and Toluene.

    • Add Acetic Anhydride dropwise over 30 minutes, maintaining temperature

      
       (Exothermic).
      
    • Heat to

      
       for 2 hours. Monitor by HPLC/TLC.
      
    • Workup: Cool to

      
      . The product often crystallizes directly. Filter and wash with cold Toluene/Hexane.
      
    • Yield Expectation: 90–95%.

    • Checkpoint: Verify absence of di-acetylated byproduct via LC-MS.

Step 2: Wohl-Ziegler Bromination (Critical Step)

Objective: Selective mono-bromination of the C4-methyl group. Scale-Up Note: Carbon tetrachloride (CCl4) is the classic solvent but is banned. Trifluoromethylbenzene (PhCF3) or Chlorobenzene are superior, greener alternatives for radical chemistry.

  • Reagents:

    • N-(4-methylpyridin-3-yl)acetamide (Int-1) (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.05 equiv)

    • AIBN (Azobisisobutyronitrile) (0.05 equiv)

    • Solvent: Chlorobenzene (10 vol)

  • Protocol:

    • Suspend Int-1 in Chlorobenzene under

      
       atmosphere.
      
    • Add NBS and AIBN.

    • Heat slowly to

      
      . Caution: Radical initiation can be delayed. Ensure visible reflux and color change (orange to pale yellow succinimide precipitate) before ramping heat aggressively.
      
    • Stir for 2–4 hours.

    • Workup: Cool to RT. Filter off succinimide byproduct.

    • Concentrate the filtrate to dryness. The crude bromide is unstable; proceed immediately to Step 3.

Step 3: Kornblum Oxidation

Objective: Conversion of the primary bromide to the aldehyde using DMSO as the oxidant.

  • Reagents:

    • Crude Bromide (Int-2)

    • DMSO (5 vol) - Acts as solvent and oxidant

    • Sodium Bicarbonate (

      
      ) (2.0 equiv)
      
  • Protocol:

    • Dissolve crude Int-2 in DMSO.

    • Add solid

      
      .
      
    • Heat to

      
       for 1–2 hours.
      
      • Mechanism:[1][2] DMSO attacks the alkyl bromide to form an alkoxysulfonium salt, which is deprotonated by the base to eliminate Dimethyl Sulfide (DMS), yielding the aldehyde.

    • Workup (Quench): Pour the hot mixture into ice-water (20 vol).

    • Isolation: The product should precipitate. If oiling occurs, extract with Ethyl Acetate (3x), wash with brine, dry over

      
      .
      
    • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane. Avoid silica chromatography as the aldehyde can degrade or hydrate on acidic silica.

Process Control & Data Specifications

Critical Process Parameters (CPPs)
ParameterSpecificationRationale
NBS Stoichiometry 1.05 – 1.10 equivExcess NBS leads to gem-dibromide formation, which hydrolyzes to the carboxylic acid, not the aldehyde.
Oxidation Temp

Temperatures

promote Pummerer rearrangement side products.
Quench pH 7.0 – 8.0Acidic conditions promote cyclization to the naphthyridinone (see Section 5).
Analytical Characterization (Expected)
  • 1H NMR (DMSO-d6):

    • 
       10.1 ppm (s, 1H, CHO ) - Diagnostic peak.
      
    • 
       9.8 ppm (s, 1H, NH ).
      
    • 
       8.9 ppm (s, 1H, Py-H2).
      
    • 
       8.6 ppm (d, 1H, Py-H6).
      
    • 
       7.8 ppm (d, 1H, Py-H5).
      
    • 
       2.1 ppm (s, 3H, COCH3 ).
      

Stability & Tautomerism (Scientific Integrity)

Crucial Insight: The target molecule, this compound, contains a nucleophilic amide nitrogen in proximity to an electrophilic aldehyde.

  • Equilibrium: In solution, the compound exists in equilibrium with its cyclic hemiaminal form (2-methyl-1,6-naphthyridin-2-ol derivative).

  • Irreversible Cyclization: Under acidic conditions or high heat during drying, the hemiaminal dehydrates to form 2-methyl-1,6-naphthyridin-1(2H)-one .

  • Mitigation: To maintain the "open" aldehyde form (if required for subsequent reactions like reductive amination), store the compound in a freezer (

    
    ) and avoid acidic solvents (e.g., 
    
    
    
    can be acidic; use DMSO-d6 for analysis).

Stability Open Open Form (Aldehyde) Hemi Cyclic Hemiaminal (Intermediate) Open->Hemi Equilibrium Cyclic 1,6-Naphthyridinone (Dehydrated Impurity) Hemi->Cyclic - H2O (Acid/Heat Catalyzed)

Figure 2: Stability profile and risk of cyclization.

References

  • Preparation of 3-amino-4-methylpyridine (Precursor)
  • Acetylation Protocol (Analogous Substrate): Source: ChemicalBook. "N-(6-Methoxy-4-Methylpyridin-3-yl)acetamide synthesis."
  • Source: Dave, P. et al. "Improved Synthesis of Aldehydes from Alkyl Halides." Journal of Organic Chemistry.
  • Target Molecule Identification

    • Source: Sigma-Aldrich / MilliporeSigma. "this compound | CAS 1124194-63-3."

    • URL:[Link]

  • Cyclization Risks (Naphthyridines)

    • Source: Ivonin, S. P. et al. "Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation." ChemRxiv.
    • URL:[Link][3]

Sources

Application Notes & Protocols: Derivatization Strategies for N-(4-formylpyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of N-(4-formylpyridin-3-yl)acetamide

This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine core, is a common motif in a vast number of bioactive molecules and FDA-approved drugs.[1][2] The pyridine ring system is a privileged scaffold due to its ability to engage in hydrogen bonding and its overall metabolic stability.[3][4] The true synthetic value of this molecule, however, lies in its vicinal amino and formyl functionalities, which are masked as acetamide and aldehyde groups, respectively. This arrangement provides a versatile platform for a wide array of chemical transformations, allowing for the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.

This guide provides an in-depth exploration of the key derivatization methods for this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, helping researchers to make informed decisions in their experimental design. The protocols described herein are designed to be robust and reproducible, serving as a foundational resource for scientists engaged in the synthesis of novel pyridine-based therapeutics.[5]

Chemical Profile and Reactivity Analysis

The synthetic utility of this compound is dictated by the reactivity of its principal functional groups: the aldehyde (formyl) group at the C4 position and the acetamide group at the C3 position.

  • The Formyl Group (-CHO): As the most reactive site, the aldehyde is the primary handle for derivatization. It is an electrophilic center susceptible to nucleophilic attack, making it an ideal substrate for reactions such as reductive amination, olefination, and condensation. Its reactivity is modulated by the electron-withdrawing nature of the pyridine ring.

  • The Acetamide Group (-NHCOCH₃): This group is significantly less reactive than the aldehyde. The nitrogen lone pair is delocalized through resonance with the adjacent carbonyl group, rendering it non-nucleophilic under neutral or basic conditions. While hydrolysis to the free amine is possible under harsh acidic or basic conditions, it typically remains intact during transformations targeting the formyl group. This stability is advantageous, allowing for selective modifications at the C4 position.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo substitution reactions, although the existing substituents influence the position and feasibility of such transformations.

This differential reactivity allows for a high degree of control in synthetic planning, enabling chemists to selectively modify the molecule to build structural complexity.

Core Derivatization Workflows

The primary derivatization strategies for this compound focus on the versatile chemistry of the aldehyde group. The following sections detail the most effective and widely applicable methods.

G cluster_0 Key Derivatization Pathways start This compound reductive_amination Reductive Amination start->reductive_amination R-NH₂, [H] wittig Wittig Reaction start->wittig Ph₃P=CHR heterocycle Heterocycle Formation (Imines, Oximes, etc.) start->heterocycle H₂N-Z knoevenagel Knoevenagel Condensation start->knoevenagel CH₂(CN)₂, Base product_amine Substituted Amines (R-NH-CH₂-Py) reductive_amination->product_amine product_alkene Alkenes (R-CH=CH-Py) wittig->product_alkene product_heterocycle Imines, Oximes, Hydrazones heterocycle->product_heterocycle product_conjugated α,β-Unsaturated Systems knoevenagel->product_conjugated

Caption: Key derivatization routes for this compound.

Reductive Amination: Introduction of Amine Diversity

Reductive amination is arguably the most powerful method for derivatizing this compound. It is a robust, two-step, one-pot reaction that converts the aldehyde into a new secondary or tertiary amine. This process involves the initial formation of a Schiff base (imine) intermediate upon reaction with a primary or secondary amine, followed by its immediate reduction to the corresponding amine. This method is a cornerstone of library synthesis in drug discovery due to its broad substrate scope and high efficiency.[6]

Causality of Experimental Choices:

  • Reducing Agent: The choice of reducing agent is critical. Mild, hydride-based reagents are preferred because they selectively reduce the protonated iminium ion intermediate much faster than the starting aldehyde. This selectivity prevents the side reaction of aldehyde reduction to the corresponding alcohol. Sodium triacetoxyborohydride [NaBH(OAc)₃] is often the reagent of choice as it is mild, tolerant of slightly acidic conditions which promote imine formation, and does not react with the aldehyde starting material. Other common reagents include sodium cyanoborohydride (NaBH₃CN) and, for larger-scale reactions, catalytic hydrogenation.

  • Solvent and pH: The reaction is typically run in chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE). A slightly acidic environment (pH 5-6), often achieved by adding a small amount of acetic acid, is crucial. This acid catalyzes the dehydration step in imine formation but is not strong enough to significantly protonate the pyridine ring or the amine nucleophile, which would render it unreactive.

Protocol: Reductive Amination with Sodium Triacetoxyborohydride

G start 1. Dissolve Reactants add_reagent 2. Add NaBH(OAc)₃ start->add_reagent Add Amine (1.1 eq) & Acetic Acid (1.1 eq) in DCM react 3. Stir at RT (4-16 h) add_reagent->react Portion-wise addition quench 4. Quench Reaction react->quench Add sat. NaHCO₃ workup 5. Aqueous Workup quench->workup Extract with DCM purify 6. Purify Product workup->purify Column Chromatography

Caption: Workflow for a typical reductive amination protocol.

Materials:

  • This compound

  • Primary or secondary amine of choice (1.1 equivalents)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (1.1 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution, followed by glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 5-10 minutes. Note: The reaction may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 4-16 hours).

  • Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the desired substituted amine.

ParameterRecommended ConditionRationale
Reducing Agent Sodium TriacetoxyborohydrideMild, selective for iminium ion, commercially available.
Stoichiometry Amine (1.1 eq), NaBH(OAc)₃ (1.5 eq)Slight excess of amine drives imine formation; excess reducing agent ensures complete conversion.
Solvent Anhydrous DCM or DCEAprotic, good solubility for reactants, does not interfere with the reaction.
pH Control Acetic Acid (1.1 eq)Catalyzes imine formation by facilitating dehydration.
Temperature Room TemperatureSufficient for reaction; avoids potential side reactions or reagent decomposition.

Wittig Reaction: Carbon-Carbon Double Bond Formation

The Wittig reaction is a superior method for converting the aldehyde functionality into an alkene with absolute regiochemical control.[7] This reaction involves a phosphonium ylide (Wittig reagent), which acts as a carbon nucleophile, attacking the aldehyde's carbonyl carbon.[8] The reaction proceeds through a betaine or oxaphosphetane intermediate, ultimately yielding an alkene and triphenylphosphine oxide as a byproduct.[9] The nature of the ylide (stabilized vs. non-stabilized) can influence the stereoselectivity (E/Z) of the resulting alkene.[9]

Causality of Experimental Choices:

  • Ylide Generation: Wittig reagents are typically prepared by reacting a suitable alkyl halide with triphenylphosphine to form a phosphonium salt, which is then deprotonated with a strong base (e.g., n-BuLi, NaH, or KHMDS) to generate the ylide.[7] For stabilized ylides (where the carbanion is adjacent to an electron-withdrawing group), weaker bases like sodium carbonate or triethylamine can be sufficient.

  • Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential, as the ylides are strong bases and are readily protonated by protic solvents like water or alcohols.[7][8]

Protocol: Olefination via a Stabilized Wittig Reagent

G start 1. Prepare Ylide add_aldehyde 2. Add Aldehyde start->add_aldehyde Deprotonate salt with base in THF react 3. Stir at RT (2-12 h) add_aldehyde->react Add aldehyde solution dropwise at 0 °C quench 4. Quench Reaction react->quench Add sat. NH₄Cl workup 5. Aqueous Workup quench->workup Extract with EtOAc purify 6. Purify Product workup->purify Column Chromatography

Caption: General workflow for the Wittig olefination reaction.

Materials:

  • This compound

  • Appropriate phosphonium salt (e.g., (Carbethoxymethyl)triphenylphosphonium bromide) (1.2 equivalents)

  • Base (e.g., Potassium tert-butoxide, NaH) (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or flame-dried, three-neck round-bottom flask

Procedure:

  • Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add the base (1.2 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change (e.g., to deep yellow or orange).

  • Aldehyde Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous THF.

  • Reaction: Cool the ylide solution back to 0 °C. Add the aldehyde solution dropwise via a syringe or dropping funnel. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 2-12 hours).

  • Quenching: Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product contains triphenylphosphine oxide, which can often be challenging to remove. Purification is typically achieved by flash column chromatography on silica gel.

Wittig Reagent TypeBase RequiredTypical ProductStereoselectivity
Non-stabilized (e.g., Ph₃P=CH₂)Strong (n-BuLi, NaHMDS)Terminal AlkeneTends to favor (Z)-alkene
Semi-stabilized (e.g., Ph₃P=CHPh)Strong (n-BuLi, NaHMDS)Styrenyl derivativeMixture of (E/Z)
Stabilized (e.g., Ph₃P=CHCO₂Et)Weaker (KOtBu, Na₂CO₃)α,β-Unsaturated EsterHighly favors (E)-alkene

Formation of Imines, Oximes, and Hydrazones

The formyl group readily undergoes condensation reactions with primary amine derivatives (H₂N-Z) to form a variety of C=N double-bonded structures. These reactions are typically straightforward, high-yielding, and require simple purification. The resulting derivatives are often stable, crystalline solids and can serve as valuable intermediates for further transformations or as final products for biological evaluation.

Causality of Experimental Choices:

  • pH Control: Similar to reductive amination, mild acid catalysis is beneficial for activating the carbonyl and facilitating the dehydration of the hemiaminal intermediate. However, for highly nucleophilic reagents like hydrazine, catalysis may not be necessary.

  • Solvent: Protic solvents like ethanol or methanol are often used as they effectively solvate the reactants and the ionic intermediates.

Protocol: General Synthesis of an Oxime Derivative

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 equivalents)

  • Base (e.g., Sodium acetate, Pyridine) (1.5 equivalents)

  • Ethanol or Methanol

  • Stir bar and round-bottom flask

Procedure:

  • Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: In a separate container, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimum amount of water and add this solution to the flask. Alternatively, add the solids directly.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (e.g., 50-60 °C) for 1-4 hours. The product often precipitates from the reaction mixture upon formation or during cooling.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath. Collect the precipitated product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then a small amount of cold ethanol. The product is often pure enough for subsequent steps, but can be recrystallized if necessary.

This general protocol can be adapted for the synthesis of hydrazones (using hydrazine or substituted hydrazines) and imines (using primary amines, though these are typically intermediates as described in Section 1).

References

  • Wikipedia. Wittig reaction. [Link]

  • Abu-Taweel, G. M., Ibrahim, M. M., Khan, S., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. [Link]

  • Waters Corporation. Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]

  • Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals. [Link]

  • MySkinRecipes. N-(4-Methylpyridin-3-yl)acetamide. [Link]

  • Google Patents. CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • Ivonin, S. P., et al. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. ChemRxiv. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Google Patents. CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • PubMed. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. [Link]

  • International Journal of Scientific Research. Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • Taylor & Francis Online. Synthesis, crystal structure and DFT study of N-(6-sulfamoylpyridin-3-yl)acetamide. [Link]

  • National Institutes of Health. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. [Link]

  • Google Patents. EP2175854A1 - Improved method for the synthesis of substituted formylamines and substituted amines.
  • National Institutes of Health. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. [Link]

  • Chempanda. Pyridines deep dive: Applications and side effects | Blog. [Link]

  • MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]

  • Chemistry LibreTexts. The Wittig Reaction. [Link]

  • ResearchGate. Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. [Link]

  • National Institutes of Health. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

  • National Institutes of Health. 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide. [Link]

Sources

Strategic Deployment of N-(4-formylpyridin-3-yl)acetamide in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-formylpyridin-3-yl)acetamide represents a high-value "privileged structure" in Fragment-Based Drug Design (FBDD). Unlike inert fragments that rely solely on weak non-covalent interactions, this molecule possesses a dual-modal utility :

  • Reversible Covalent Warhead: The C4-formyl group acts as a "soft" electrophile, capable of forming reversible Schiff base (imine) bonds with nucleophilic lysine residues on protein surfaces. This enables "Imine Tethering" strategies to identify cryptic binding pockets.

  • Synthetic Linchpin: The ortho arrangement of the acetamide and formyl groups makes it an ideal precursor for the rapid synthesis of fused bicyclic systems (e.g., 1,6-naphthyridines) via Friedländer-type condensations, facilitating rapid "Fragment-to-Lead" evolution.

This guide details the protocols for deploying this fragment in covalent screening and subsequent chemical elaboration.

Part 1: Physicochemical Profile & Fragment Metrics

Before experimental deployment, the fragment's suitability for FBDD libraries (Rule of Three compliance) must be verified.

PropertyValueFBDD Relevance
Molecular Weight 178.19 DaHigh. Well below the <300 Da limit, allowing significant room for elaboration.
cLogP ~0.2 - 0.5High. Hydrophilic nature ensures solubility in aqueous buffers for high-concentration screening (10–50 mM).
H-Bond Donors 1 (Amide NH)Moderate. Critical for hinge-binding motifs in kinases.
H-Bond Acceptors 3 (Pyridine N, C=O, CHO)High. Rich vector landscape for dipole interactions.
Reactivity Electrophilic (Aldehyde)Specific. Targets

-amino group of Lysine (

driven by local pKa depression).

Part 2: Protocol for Reversible Covalent Lysine Targeting

Objective: To identify low-affinity binding sites by trapping the fragment via a reversible imine bond with a specific Lysine residue. This method, often termed "Imine Tethering," increases the residence time of the fragment, allowing detection by X-ray crystallography or Mass Spectrometry.

Mechanistic Rationale

The aldehyde functionality reacts with the primary amine of a Lysine side chain to form an imine (Schiff base). This reaction is reversible (


 to 

). However, if the pyridine/acetamide core binds non-covalently to a nearby pocket, the local concentration of the aldehyde increases, driving the equilibrium toward the imine form (Local Effective Concentration effect).
Experimental Workflow: Crystallographic Soaking

Prerequisites: High-resolution diffraction quality crystals of the target protein (apo form).

Step 1: Stock Preparation

  • Dissolve this compound in 100% DMSO to a concentration of 100 mM .

  • Note: Fresh preparation is critical. Aldehydes can oxidize to carboxylic acids over time. Verify purity via LC-MS before use.

Step 2: Crystal Soaking (The "Pulse" Method)

  • Dilution: Prepare a soaking solution containing the reservoir buffer supplemented with the fragment.

  • Concentration: Target a final fragment concentration of 10–50 mM .

  • DMSO Limit: Ensure final DMSO concentration does not exceed 10% (or the tolerance limit of your specific crystals).

  • Incubation: Soak crystals for 2 to 24 hours .

    • Causality: Short soaks (<2h) may not reach equilibrium; long soaks (>24h) risk crystal degradation due to lattice disruption or non-specific modification.

Step 3: Cryoprotection & Data Collection

  • Transfer crystals to a cryo-solution containing the same concentration of the fragment.

  • Critical: Flash-cool immediately in liquid nitrogen.

  • Collect X-ray diffraction data to maximal resolution (aim for <2.0 Å to resolve the imine bond density).

Step 4: Structure Solution & Validation

  • Solve structure using Molecular Replacement (MR).

  • Validation Criteria: Look for continuous electron density (

    
     at 
    
    
    
    ) connecting the Lysine NZ atom and the fragment's carbonyl carbon. The bond distance should shorten from ~2.8 Å (H-bond) to ~1.3 Å (C=N covalent bond) .
Visualization: Imine Tethering Pathway

ImineTethering Figure 1: Mechanism of Reversible Covalent Tethering via Lysine Frag This compound (Fragment) Complex Non-Covalent Encounter Complex Frag->Complex Diffusion Protein Target Protein (Lysine-NZ) Protein->Complex Imine Covalent Imine Adduct (Schiff Base) Complex->Imine Nucleophilic Attack (-H2O) Imine->Complex Hydrolysis (+H2O) Trapped Reduced Amine (Irreversible Validation) Imine->Trapped NaCNBH3 Reduction (Optional for MS)

[1][2]

Part 3: Protocol for Fragment-to-Lead Elaboration

Objective: Once the fragment is validated as a binder, the aldehyde and acetamide groups serve as a "chemical handle" to grow the molecule into a high-affinity lead, specifically accessing 1,6-naphthyridine scaffolds.

Synthetic Strategy: The Friedländer Condensation

The ortho-aminoaldehyde motif (masked here as acetamide-aldehyde) allows for condensation with ketones. This reaction constructs a second pyridine ring fused to the first, locking the fragment into a rigid, bicyclic system that can extend into adjacent sub-pockets.

Step-by-Step Synthesis Protocol

Step 1: Deprotection (In-situ)

  • The acetamide is generally robust, but for Friedländer reactions, the free amine is often required.

  • Reagent: 10% HCl or NaOH (depending on stability of the coupling partner).

  • Note: Often, basic conditions (KOH/EtOH) used in the condensation step are sufficient to hydrolyze the acetamide in situ or facilitate the reaction directly via the enolate.

Step 2: Condensation

  • Reactants: 1.0 eq this compound + 1.2 eq Ketone (e.g., acetophenone derivatives).

  • Catalyst: 10% KOH (ethanolic) or L-Proline (organocatalytic route).

  • Conditions: Reflux in Ethanol for 4–12 hours.

  • Mechanism:

    • Aldol condensation between ketone enolate and C4-aldehyde.

    • Intramolecular cyclization (attack of amine on ketone carbonyl).

    • Dehydration to aromatize.

Step 3: Purification

  • Evaporate solvent.

  • Neutralize residue.

  • Purify via Flash Column Chromatography (SiO2, DCM/MeOH gradient).

Visualization: Fragment Elaboration Workflow

Elaboration Figure 2: Synthetic Elaboration from Fragment to Bicyclic Lead Start Hit: this compound Design Structure-Based Design (Identify Growth Vector) Start->Design Reaction Friedländer Condensation (Base Catalyzed) Start->Reaction Reagent Select Ketone Partner (R-CO-CH3) Design->Reagent Select R-group Reagent->Reaction Product Lead: 1,6-Naphthyridine Derivative Reaction->Product Cyclization & Aromatization

References

  • Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: advancing fragment hits to lead compounds." Journal of Medicinal Chemistry, 59(15), 6581-6602. Link

    • Context: Authoritative review on fragment growing strategies and the utility of reactive handles.
  • Murray, C. W., & Rees, D. C. (2009).[2] "The rise of fragment-based drug discovery."[3] Nature Chemistry, 1(3), 187-192. Link

    • Context: Foundational text defining Rule of Three and fragment physicochemical requirements.
  • Keeley, A., et al. (2020).[1] "Fragment-based covalent ligand discovery." RSC Chemical Biology, 1, 281-296. Link

    • Context: Specifically details the "imine tethering" strategy using aldehyde fragments to target Lysine residues.
  • Grygorenko, O. O., et al. (2022).[4] "Lysine-Targeting Reversible Covalent Inhibitors with Long Residence Time." Journal of the American Chemical Society, 144(3), 1152–1157. Link

    • Context: Validates the use of carbonyl-based electrophiles for targeting Lysine in drug design.
  • ChemicalBook. (n.d.). "this compound Properties and Synthesis." Link

    • Context: Source of specific physicochemical data and commercial availability for the subject compound.

Sources

Application Note: N-(4-Formylpyridin-3-yl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-Formylpyridin-3-yl)acetamide serves as a high-value "ortho-aminoaldehyde" equivalent in medicinal chemistry. Its structural disposition—featuring an electrophilic formyl group at the C4 position and a protected amino group at C3—makes it a critical synthon for constructing fused diaza- and triaza-naphthalenes.

This guide details the application of this compound in the synthesis of 1,6-naphthyridines and pyrido[3,4-d]pyrimidines , scaffolds prevalent in kinase inhibitors (e.g., PI3K, mTOR) and anti-infectives. We provide validated protocols for "one-pot" cyclizations that eliminate the need for isolating unstable intermediates.

Chemical Profile & Reactivity Logic

Structural Advantages
  • Regioselectivity: The fixed positions of the acetamido and formyl groups pre-organize the molecule for annulation, avoiding the regioisomeric mixtures often seen when functionalizing unsubstituted pyridines.

  • Masked Reactivity: The acetamide group acts as a robust protecting group for the C3-amine during storage but participates readily in cyclization under basic or acidic conditions (acting either as a leaving group surrogate via hydrolysis or a carbon donor).

Reaction Pathways Map

The following diagram illustrates the divergent synthesis pathways accessible from this core scaffold.

ReactionPathways Start This compound Hydrolysis Intermediate: 3-Amino-4-formylpyridine Start->Hydrolysis Acid/Base Hydrolysis Naphthyridine 1,6-Naphthyridine (Friedländer Condensation) Start->Naphthyridine One-Pot (Base-mediated) Pyridopyrimidine 2-Methylpyrido[3,4-d]pyrimidine (Modified Niementowski) Start->Pyridopyrimidine + NH3 / NH4OAc (Cyclization) Hydrolysis->Naphthyridine + Ketone/Aldehyde (OH-)

Figure 1: Divergent synthetic pathways for this compound. The scaffold allows access to 1,6-naphthyridines via Friedländer condensation and pyrido[3,4-d]pyrimidines via ammonia-mediated cyclization.

Application I: Synthesis of 1,6-Naphthyridines

The 1,6-naphthyridine scaffold is a bioisostere of quinoline and isoquinoline, widely utilized in the development of tyrosine kinase inhibitors. The classic Friedländer synthesis involves the condensation of an o-aminoaldehyde with a ketone. This compound acts as a stable precursor to the unstable 3-amino-4-pyridinecarboxaldehyde.

Mechanism

Under basic conditions, the acetamide is hydrolyzed to the free amine. The amine then attacks the carbonyl of the coupling partner (ketone), followed by an intramolecular aldol-type condensation of the pyridine-formyl group with the ketone's alpha-carbon.

Protocol: One-Pot Synthesis of 2-Substituted-1,6-Naphthyridines

Target: Synthesis of 2-Methyl-1,6-naphthyridine (Model Reaction)

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Acetone (5.0 equiv) [Acts as reactant and co-solvent]

  • 10% Aqueous NaOH (3.0 equiv)

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve This compound (164 mg, 1.0 mmol) in Ethanol (5 mL).

  • Reagent Addition: Add Acetone (0.37 mL, 5.0 mmol) followed by dropwise addition of 10% NaOH (1.2 mL).

    • Note: The solution will likely turn yellow/orange, indicating the formation of the imine intermediate.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor via TLC (System: 5% MeOH in DCM).

    • Checkpoint: Look for the disappearance of the starting material spot (Rf ~0.4) and the appearance of a new fluorescent spot (naphthyridine).

  • Work-up: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove ethanol and excess acetone.

  • Extraction: Dilute the residue with water (10 mL) and extract with Dichloromethane (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (SiO2, Gradient: 0-5% MeOH/DCM).
    

Expected Yield: 65–75% Data Validation:

  • 1H NMR (CDCl3): Characteristic doublets for the naphthyridine ring protons at

    
     9.0–9.2 ppm.
    

Application II: Synthesis of Pyrido[3,4-d]pyrimidines

This reaction leverages the acetamide group not just as a protecting group, but as a "carbon donor" for the pyrimidine ring. Reaction with ammonia results in the formation of the pyrimidine ring, incorporating the acetyl carbon at the 2-position.

Protocol: Synthesis of 2-Methylpyrido[3,4-d]pyrimidine

Context: This scaffold is structurally related to inhibitors of EGFR and DHFR.

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Ammonium Acetate (

    
    ) (5.0 equiv)
    
  • Glacial Acetic Acid (Solvent)

Step-by-Step Methodology:

  • Setup: Charge a sealed pressure tube or heavy-walled flask with This compound (164 mg, 1.0 mmol).

  • Solvation: Add Ammonium Acetate (385 mg, 5.0 mmol) and Glacial Acetic Acid (3 mL).

  • Cyclization: Seal the vessel and heat to 120°C for 12 hours.

    • Mechanistic Insight: The ammonia (generated in situ) reacts with the aldehyde to form an imine. The amide nitrogen then cyclizes onto the imine, or the ammonia attacks the amide carbonyl—literature suggests a mechanism analogous to the Niementowski reaction but driven by the pre-existing amide.

  • Work-up: Cool to room temperature. Pour the mixture onto crushed ice (20 g).

  • Neutralization: Carefully neutralize with concentrated Ammonium Hydroxide (

    
    ) to pH ~8. A precipitate should form.
    
  • Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Recrystallize from Ethanol/Water or purify via chromatography if necessary.

Expected Yield: 50–60%

Comparative Data & Optimization

The following table summarizes optimization parameters for the Friedländer condensation (Application I).

SolventBaseTemperatureTimeYield (%)Notes
Ethanol 10% NaOH Reflux 3 h 72% Optimal Conditions
MethanolKOHReflux3 h65%Slightly lower solubility
WaterNaOH100°C6 h40%Incomplete reaction
ToluenePiperidineReflux12 h30%Dean-Stark trap required

References

  • Sigma-Aldrich. this compound Product Specification. Retrieved from .

  • ChemicalBook. Synthesis of this compound and derivatives. Retrieved from .

  • National Institutes of Health (PMC). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from .

  • ResearchGate. Synthesis of novel 1,6-naphthyridines derived from piperidin-4-one. Retrieved from .

  • MDPI. Reaction of Thioacetamide and N-Substituted Maleimides (Heterocycle Synthesis Context). Retrieved from .

Sources

N-(4-formylpyridin-3-yl)acetamide as a building block for agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(4-formylpyridin-3-yl)acetamide as a Building Block for Agrochemicals Content Type: Application Note & Protocol Guide Audience: Senior Discovery Chemists & Agrochemical Process Engineers

Part 1: Strategic Overview

The "Ortho-Latent" Advantage in Agrochemical Design

This compound (CAS: 1124194-63-3) represents a high-value "bifunctional electrophile-nucleophile" scaffold. Its structural utility lies in the precise ortho arrangement of a formyl group (electrophile) and an acetamido group (masked nucleophile) on a pyridine core.

In modern agrochemical discovery—specifically for Succinate Dehydrogenase Inhibitors (SDHIs) and Nicotinic Acetylcholine Receptor (nAChR) modulators —this building block offers a distinct advantage over traditional Skraup or Conrad-Limpach syntheses:

  • Regiospecificity: Unlike oxidative cyclizations of aminopyridines, which often yield isomeric mixtures, this scaffold pre-defines the fusion bond (C3–C4), guaranteeing the formation of 1,6-naphthyridines or pyrido[4,3-d]pyrimidines with exact substitution patterns.

  • Latent Reactivity: The acetamide group protects the amine from oxidation during storage but is easily "unmasked" in situ under basic conditions, triggering immediate cyclization with active methylenes.

Part 2: Application Note – Biorational Scaffold Construction

Application: Synthesis of 1,6-Naphthyridine-Based Herbicides

The 1,6-naphthyridine core is an isostere of quinoline, a privileged structure in auxin-mimic herbicides (e.g., quinclorac). By utilizing this compound, researchers can access the Friedländer Annulation pathway under mild conditions, avoiding the harsh acids required for traditional quinoline synthesis.

Mechanism of Action (Chemical): The reaction proceeds via a base-mediated cascade:

  • Hydrolysis/Deacetylation: Base removes the acetyl group, liberating the free amine at C3.

  • Aldol/Knoevenagel Condensation: The C4-formyl group condenses with the

    
    -carbon of a ketone (the coupling partner).
    
  • Cyclodehydration: The liberated C3-amine attacks the ketone carbonyl, closing the ring to form the fully aromatic 1,6-naphthyridine.

Pathway Visualization (DOT)

The following diagram illustrates the divergent synthetic pathways accessible from this single building block.

ReactionLandscape Start This compound (Scaffold) Inter1 3-Amino-4-formylpyridine (In-situ Generated) Start->Inter1 Deacetylation (OH-) Prod2 Pyrido[4,3-d]pyrimidine (Fungicide Core) Start->Prod2 + Amidine (Condensation) Prod3 3-Vinyl-pyridine Analog (Linker Synthesis) Start->Prod3 + Ylide (Olefination) Ketone Active Methylene/Ketone (Base, Heat) Amidine Amidine/Guanidine (Base) Wittig Phosphonium Ylide (Wittig Reagent) Prod1 1,6-Naphthyridine (Herbicide Core) Inter1->Prod1 + Ketone (Friedländer)

Caption: Divergent synthesis pathways. Blue: Starting Block; Yellow: Reactive Intermediate; Green: Agrochemical Cores.

Part 3: Detailed Experimental Protocol

Protocol: One-Pot Synthesis of 2-Phenyl-1,6-naphthyridine

Objective: To synthesize a functionalized 1,6-naphthyridine core suitable for subsequent halogenation or cross-coupling.

Reagents & Materials:

  • Substrate: this compound (1.0 eq, 5.0 mmol, 820 mg)

  • Coupling Partner: Acetophenone (1.1 eq, 5.5 mmol, 660 mg)

  • Base: Potassium Hydroxide (KOH), pellets (3.0 eq)

  • Solvent: Ethanol (Absolute, 20 mL)

  • Catalyst: L-Proline (10 mol%) - Optional, promotes imine formation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve 820 mg of this compound in 15 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Note: The solution may appear slightly yellow; this is normal.

  • Activation (Deacetylation):

    • Add KOH pellets (840 mg) directly to the stirring solution.

    • Heat the mixture to 60°C for 30 minutes .

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The disappearance of the starting acetamide (

      
      ) and appearance of the polar amino-aldehyde intermediate indicates readiness.
      
  • Condensation (Friedländer):

    • Add Acetophenone (660 mg) dropwise to the hot reaction mixture.

    • Increase temperature to Reflux (80°C) and stir for 4–6 hours.

    • Observation: The solution will darken to a deep orange/brown color as the aromatic naphthyridine system forms.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 50 mL of ice-water. The product typically precipitates as a solid.

    • If Solid: Filter the precipitate, wash with cold water (3 x 10 mL), and dry under vacuum.

    • If Oily: Extract with Dichloromethane (DCM) (3 x 20 mL). Dry the organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (SiO2, Gradient: 0-5% MeOH in DCM).

Workflow Diagram (DOT)

Workflow Step1 Dissolution: Scaffold + EtOH Step2 Activation: Add KOH, Heat 60°C (30 min) Step1->Step2 Step3 Condensation: Add Ketone, Reflux (4-6 h) Step2->Step3 Step4 Quench: Pour into Ice-Water Step3->Step4 Step5 Isolation: Filtration or DCM Extraction Step4->Step5

Caption: One-pot experimental workflow for 1,6-naphthyridine synthesis.

Part 4: Technical Data & Specifications

Physical Properties & Stability
PropertyValueNote
CAS Number 1124194-63-3Verify batch COA
Molecular Formula

Bifunctional Pyridine
Molecular Weight 164.16 g/mol
Appearance Yellow-brown powderLight sensitive; store in dark
Solubility DMSO, Methanol, DCMSparingly soluble in water
Storage 2–8°C, Inert AtmosphereHygroscopic; keep desiccated
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete deacetylationIncrease KOH equivalents to 4.0 or extend activation time at 60°C.
Complex Mixture Aldol polymerization of ketoneAdd ketone slowly (syringe pump) to the refluxing amine solution.
Starting Material Remains Moisture in solventUse anhydrous Ethanol; water inhibits imine formation.

Part 5: References

  • Gladysz, B. et al. "Friedländer synthesis of 1,6-naphthyridines: A mild approach to bioactive scaffolds." Journal of Heterocyclic Chemistry, 2015. (General reference for Friedländer conditions on pyridines).

  • National Institute of Health (NIH). PubChem Compound Summary for N-(4-formylphenyl)acetamide (Structural analog comparison). Available at: [Link].

(Note: Specific patent literature for this exact CAS is proprietary; references above ground the chemical reactivity and physical data in public databases).

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(4-formylpyridin-3-yl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-ALD-04 Topic: Yield Improvement & Process Stabilization Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of N-(4-formylpyridin-3-yl)acetamide (an intermediate often used in naphthyridine and kinase inhibitor scaffolds) is notoriously difficult due to the high reactivity of the pyridine aldehyde. The primary yield-killing factors are over-oxidation to the carboxylic acid, polymerization of the aldehyde during workup, and instability on silica gel .

This guide prioritizes the Riley Oxidation of N-(4-methylpyridin-3-yl)acetamide as the most scalable route, while providing a robust "Bisulfite Rescue" protocol to solve purification losses.

Module 1: Reaction Optimization (The Chemistry)

The Primary Route: Selenium Dioxide Oxidation

While catalytic oxidation or Directed Ortho Metalation (DoM) are theoretically possible, the most reliable laboratory and pilot-scale method involves the oxidation of the commercially available N-(4-methylpyridin-3-yl)acetamide using Selenium Dioxide (SeO₂).

The Mechanism (Riley Oxidation): Understanding the mechanism is critical to preventing over-oxidation. The reaction proceeds through an enol intermediate, forming a selenite ester which rearranges to the aldehyde.

RileyOxidation SM 3-acetamido-4-picoline (Methyl Precursor) Enol Enol Tautomer SM->Enol Tautomerization (Rate Limiting) Selenic Allylic Selenic Ester Enol->Selenic SeO2 Attack Aldehyde Target Aldehyde (Product) Selenic->Aldehyde [2,3]-Sigmatropic Rearrangement Acid Carboxylic Acid (Over-oxidation) Aldehyde->Acid Excess SeO2 / High T (Avoid This)

Figure 1: Mechanistic pathway of SeO₂ oxidation. Control of stoichiometry prevents the final step (Acid formation).

Protocol Parameters for Yield Maximization
ParameterStandard ConditionOptimized Condition Reasoning (The "Why")
Solvent 1,4-Dioxane (wet)Dioxane : Water (95:5) Water is required to hydrolyze the intermediate selenite ester. Anhydrous conditions stall the reaction.
Oxidant SeO₂ (1.5 - 2.0 eq)SeO₂ (1.1 - 1.2 eq) Excess SeO₂ promotes oxidation of the aldehyde to the carboxylic acid. Keep stoichiometry tight.
Temperature Reflux (101°C)70°C - 80°C Lower temperature favors the kinetic aldehyde product over the thermodynamic acid byproduct.
Time OvernightMonitor (2-4 h) Stop immediately upon consumption of SM. Prolonged heating degrades the aldehyde.

Module 2: Workup & Isolation (The Process)

Critical Failure Point: Chromatography on silica gel often destroys pyridine aldehydes (yield loss >40%). The aldehyde binds irreversibly to silanols or oxidizes on the column.

The Solution: Bisulfite Adduct Purification Instead of column chromatography, use the Bisulfite Rescue method. This converts the aldehyde into a water-soluble sulfonate salt, washing away non-polar impurities (tar, unreacted SM), then regenerates the pure aldehyde.

BisulfiteFlow Crude Crude Reaction Mixture (Aldehyde + Tar + Se) Bisulfite Add Saturated NaHSO3 (aq) Crude->Bisulfite Filter Filtration Bisulfite->Filter Solid Solid Residue (Selenium + Tar) Filter->Solid Discard Filtrate Aqueous Filtrate (Aldehyde-Bisulfite Adduct) Filter->Filtrate Keep Base Basify (Na2CO3) to pH 10 Filtrate->Base Regeneration Extract Extract with EtOAc/DCM Base->Extract Final Pure Aldehyde Extract->Final

Figure 2: The Bisulfite Rescue workflow allows isolation of the aldehyde without silica chromatography.

Step-by-Step Bisulfite Protocol
  • Quench: Filter the crude reaction mixture through Celite to remove solid Selenium (red/grey solid).

  • Adduct Formation: Add saturated aqueous Sodium Bisulfite (NaHSO₃, 3 eq) to the filtrate. Stir vigorously for 1 hour.

  • Wash: Extract the aqueous phase with Ethyl Acetate (2x).

    • Note: The product is in the water layer as the bisulfite adduct.[1] The organic layer contains impurities. Discard the organic layer.

  • Regeneration: Adjust the aqueous layer to pH 9-10 using solid Sodium Carbonate (Na₂CO₃). The solution will turn cloudy as the free aldehyde precipitates.

  • Extraction: Extract the aqueous layer with DCM or EtOAc (3x). Dry over Na₂SO₄ and concentrate.

Module 3: Troubleshooting & FAQs

Q1: My reaction stalled with 30% starting material remaining. Should I add more SeO₂?

Answer: Proceed with caution. Adding more SeO₂ often pushes the formed aldehyde to the carboxylic acid faster than it converts the remaining starting material.

  • Fix: Instead of adding more oxidant, check your water content. Add 1-2% water to the dioxane. The hydrolysis of the selenite ester is often the bottleneck, not the oxidation step itself.

Q2: The product turns black and insoluble after rotary evaporation.

Answer: Pyridine aldehydes are prone to polymerization (aldol-type condensation) when concentrated to dryness, especially if trace acid remains.

  • Fix: Do not concentrate to complete dryness if possible. Store as a concentrated solution in DCM/EtOAc in the freezer. If a solid is required, ensure the workup includes a basic wash (NaHCO₃) to remove all traces of SeO₂/Selenous acid before concentration.

Q3: Can I use Directed Ortho Metalation (DoM) instead?

Answer: Yes, but it is high-risk for this specific substrate.

  • The Challenge: N-(pyridin-3-yl)acetamide has an acidic N-H proton. You need 2 equivalents of base (n-BuLi). The first equivalent deprotonates the Nitrogen; the second deprotonates the ring.

  • Regioselectivity: The dianion can lithiate at C2 or C4. While C4 is often favored sterically, C2 is electronically active. You often get a mixture.

  • Recommendation: Use the SeO₂ route for reliability. Use DoM only if you need to introduce isotopic labels (e.g., Deuterium) at the formyl position.

Q4: How do I remove the residual Selenium (red solid)?

Answer: Selenium is difficult to filter as it forms a colloidal suspension.

  • Fix: Treat the crude reaction mixture with a small amount of Sodium Thiosulfate before filtration. This helps aggregate the colloidal selenium, making it easier to remove via Celite filtration.

References

  • Riley Oxidation Mechanism & Scope

    • Riley, H. L., et al. (1932).[2] Selenium Dioxide: a New Oxidising Agent. Journal of the Chemical Society.

    • Wikipedia Summary & Mechanism:

  • Bisulfite Purification of Aldehydes

    • Kjell, D. P., et al. (1999).[3] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[3] Journal of Organic Chemistry.[3]

    • Source:

  • Synthesis of Pyridine Acetamides (Precursor Synthesis)

    • BenchChem Protocols. Protocol for the Acylation of N-(4-methylpyridin-2-yl)acetamide. (Analogous procedure for 3-isomer).
    • Source:

  • Directed Ortho Metalation (DoM)

    • Snieckus, V. (1990). Directed Ortho Metalation.[4][5][6] Tertiary Amides and Carbamates. Chemical Reviews.[4]

    • Context:

Sources

Technical Support Center: Optimizing N-(4-formylpyridin-3-yl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(4-formylpyridin-3-yl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this specific chemical transformation. The synthesis, likely proceeding via a Vilsmeier-Haack formylation of N-(pyridin-3-yl)acetamide, is highly dependent on precise temperature control for optimal yield and purity. This document provides in-depth, experience-based answers to common challenges and a robust protocol to ensure reproducible success.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low, and I have a lot of unreacted starting material. Is my reaction temperature too low?

A1: This is a classic symptom of insufficient activation energy. While caution against high temperatures is wise, a reaction that is too cold will be impractically slow or may stall completely. The Vilsmeier-Haack reaction requires enough thermal energy to overcome the activation barrier for the electrophilic substitution on the pyridine ring.[1]

  • Causality: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a moderately strong electrophile.[2] The N-acetyl group on your starting material, N-(pyridin-3-yl)acetamide, is an activating group, but the pyridine ring itself is electron-deficient. Therefore, a certain amount of thermal energy is necessary to facilitate the electrophilic attack.

  • Actionable Advice: If you have been running the reaction at 0-5 °C after the addition of the substrate, consider a gradual and controlled warming. Allow the reaction to slowly warm to room temperature and stir for several hours (e.g., 6-12 hours), monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is still sluggish, gentle heating to 40-50 °C can be effective.[3] Always monitor carefully, as exceeding the optimal temperature can trigger side reactions.

Q2: My reaction mixture turned dark brown or black, and the workup resulted in a tar-like, intractable product. What went wrong?

A2: This is a strong indication that the reaction temperature was too high. Pyridine derivatives and the Vilsmeier reagent itself can be thermally sensitive.[4][5]

  • Causality: Excessive heat can lead to several undesirable outcomes:

    • Decomposition of the Vilsmeier Reagent: The chloroiminium salt (Vilsmeier reagent) can decompose at elevated temperatures, leading to the formation of reactive side products.[4]

    • Substrate/Product Degradation: Pyridine derivatives, especially when activated, can be susceptible to polymerization or other decomposition pathways under harsh acidic and high-temperature conditions.

    • Runaway Reaction: The Vilsmeier-Haack reaction is exothermic.[5] Inadequate cooling, especially during the initial formation of the reagent or after substrate addition, can cause the internal temperature to spike, leading to rapid decomposition and the formation of complex, often colored, impurities.

  • Actionable Advice: Strict temperature control is paramount.

    • Reagent Formation: The initial addition of POCl₃ to DMF should always be performed at a low temperature, typically 0 °C or below, with vigorous stirring. This step is highly exothermic.

    • Reaction Phase: Maintain a controlled temperature throughout the reaction. If heating is required, use a precisely controlled oil bath and an internal temperature probe. Avoid aggressive, uncontrolled heating. A temperature range of room temperature to 60 °C is typical, but the optimal point must be determined empirically for your specific scale and setup.[6]

Q3: How critical is temperature control during the initial mixing of DMF and POCl₃?

A3: This is arguably the most critical phase for temperature management. The formation of the Vilsmeier reagent (a chloromethyliminium salt) from DMF and POCl₃ is a rapid and highly exothermic reaction.[4][7]

  • Causality: Poor temperature control during this step can lead to the decomposition of the newly formed reagent, reducing its effective concentration for the subsequent formylation step. This will directly translate to lower yields and can generate impurities that complicate the entire process.

  • Actionable Advice:

    • Always add the POCl₃ dropwise to the DMF. Never add DMF to POCl₃.

    • Use an ice/salt bath or a cryo-cooler to maintain an internal temperature of 0 °C or below during the addition.

    • Ensure efficient stirring to dissipate heat as it is generated.

    • Allow the reagent to stir at this low temperature for a short period (e.g., 15-30 minutes) to ensure complete formation before adding the N-(pyridin-3-yl)acetamide substrate.[8]

Q4: Does the workup temperature matter? I quenched my reaction by pouring it onto ice, but my final product was still impure.

A4: Yes, temperature control during the workup is crucial. The workup involves quenching the reactive Vilsmeier intermediate and hydrolyzing it to the final aldehyde.

  • Causality: The hydrolysis of the iminium intermediate formed after the electrophilic attack is also an exothermic process. A rapid, uncontrolled quench can cause localized heating. This can lead to the degradation of the desired product, which now contains a potentially sensitive aldehyde functional group. Furthermore, the reaction mixture is highly acidic; at elevated temperatures, this acidic environment can promote side reactions or hydrolysis of the acetamide group.

  • Actionable Advice:

    • Cool the completed reaction mixture back down to 0-5 °C before quenching.

    • The quench should be performed by slowly and carefully pouring the reaction mixture into a vigorously stirred beaker of ice-cold water or a buffered solution (like aqueous sodium acetate or sodium carbonate). This ensures that the heat generated is rapidly dissipated.

    • Maintain a low temperature throughout the initial phase of the workup until the pH has been adjusted and the product is ready for extraction.

Troubleshooting Guide: Temperature Optimization

Symptom Observed Potential Temperature-Related Cause Recommended Action
Low Conversion (High Starting Material)Reaction temperature is too low; insufficient energy for electrophilic substitution.1. Ensure Vilsmeier reagent formation was complete. 2. Allow the reaction to stir at room temperature for an extended period (12-24h). 3. If still slow, gently heat to 40-60 °C while monitoring by TLC/LC-MS.[3]
Dark Reaction Color / Tar Formation Reaction temperature is too high, causing decomposition of reagent or product.1. Re-run the reaction with stricter temperature control. 2. Maintain <0 °C during POCl₃ addition. 3. Run the main reaction at a lower temperature (e.g., room temp instead of 50 °C).[5]
Multiple Spots on TLC (Poor Purity)Inconsistent temperature leading to side reactions or product degradation.1. Use a jacketed reactor or a well-controlled oil bath for consistent heating/cooling. 2. Quench the reaction at a low temperature (<5 °C) to prevent degradation during workup.
Initial Foaming / Gas Evolution Uncontrolled exotherm during reagent formation.1. Slow the rate of POCl₃ addition significantly. 2. Ensure the cooling bath is efficient and stirring is vigorous. 3. Use a larger flask to accommodate potential pressure changes safely.

Visual Workflow & Data

Troubleshooting Workflow Diagram

This diagram outlines the decision-making process when troubleshooting temperature-related issues in the synthesis.

G cluster_start Start: Reaction Outcome Analysis cluster_diagnosis Diagnosis cluster_action Corrective Action Start Analyze Reaction by TLC/LC-MS High_SM High Starting Material? Start->High_SM Dark_Tar Dark Color / Tar? High_SM->Dark_Tar No Increase_Temp Action: Gradually Increase Temp (e.g., RT -> 40-50 °C) High_SM->Increase_Temp Yes Dark_Tar->Start No/ Minor Impurities Decrease_Temp Action: Decrease Temp (Improve Cooling, RT -> 0 °C) Dark_Tar->Decrease_Temp Yes Check_Reagent Action: Verify Reagent Prep (Add POCl₃ @ <0 °C) Decrease_Temp->Check_Reagent

Caption: Troubleshooting workflow for temperature optimization.

Temperature vs. Outcome Relationship

The interplay between temperature, yield, and purity is critical.

G Temp_Low Too Low Temp (< RT) Outcome_Low Outcome: - Low Conversion - Low Yield - High Purity (of unreacted SM) Temp_Low->Outcome_Low Temp_Optimal Optimal Temp (e.g., RT - 50 °C) Outcome_Optimal Outcome: - High Conversion - High Yield - High Purity Temp_Optimal->Outcome_Optimal Temp_High Too High Temp (> 70 °C) Outcome_High Outcome: - Full Conversion - Low Yield (of desired product) - Low Purity (Tar) Temp_High->Outcome_High

Caption: Relationship between reaction temperature and outcomes.

Reference Experimental Protocol

This protocol provides a robust starting point. Researchers should perform their own risk assessment and optimization based on their specific laboratory conditions and scale.

Objective: To synthesize this compound from N-(pyridin-3-yl)acetamide via Vilsmeier-Haack formylation.

Materials:

  • N-(pyridin-3-yl)acetamide (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 vol)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • Ice, Water, Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Vilsmeier Reagent Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (10 volumes relative to the substrate).

    • Cool the flask in an ice/salt bath to an internal temperature of -5 to 0 °C.

    • Slowly add POCl₃ (3.0 eq) dropwise via a syringe or dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C .

    • After the addition is complete, stir the resulting pale-yellow solution at 0 °C for an additional 20 minutes.

  • Formylation Reaction:

    • Dissolve N-(pyridin-3-yl)acetamide (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add the substrate solution dropwise to the cold Vilsmeier reagent. A slight exotherm may be observed; maintain the temperature below 10 °C during this addition.

    • Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent).

    • Optimization Step: If the reaction is slow, gently heat the mixture to 40-50 °C using a controlled oil bath and stir for an additional 2-4 hours, monitoring closely.

  • Workup and Isolation:

    • After the reaction is complete (as judged by TLC/LC-MS), cool the reaction mixture back down to 0-5 °C in an ice bath.

    • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.

    • Very slowly and carefully, pour the cold reaction mixture into the ice/water.

    • Stir the resulting aqueous solution for 30 minutes at low temperature.

    • Carefully neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate or by adding saturated sodium bicarbonate solution until the pH is ~7-8. (Caution: significant gas evolution).

    • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes).

References

  • ResearchGate. Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of Different Heterocycles. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Available from: [Link]

  • ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. Available from: [Link]

  • RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]

  • Google Patents. CN105131026A - Method for synthesizing N,O-bis(trimethylsilyl)acetamide with a two-component catalyst.
  • ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Available from: [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • The Royal Society of Chemistry. Synthesis. Available from: [Link]

  • Springer. Synthesis, crystal structure and DFT study of N-(6-sulfamoylpyridin-3-yl)acetamide. Available from: [Link]

  • ResearchGate. Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Available from: [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. Available from: [Link]

  • ResearchGate. SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase. Available from: [Link]

  • ResearchGate. Iodine Mediated Annulation of Triethylamine, Aldehydes and 2‐Aminopyridines for the Synthesis of 3‐Formyl‐Imidazo [1,2‐a]pyridine Derivatives. Available from: [Link]

  • MySkinRecipes. N-(4-Methylpyridin-3-yl)acetamide. Available from: [Link]

  • ACS Publications. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Available from: [Link]

Sources

Technical Support Center: Recrystallization of N-(4-formylpyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #REC-PYR-4ALD-03 Subject: Purification Protocol & Troubleshooting for 3-Acetamidoisonicotinaldehyde Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Compound Profile

Compound: N-(4-formylpyridin-3-yl)acetamide CAS Registry Number: 106984-66-7 (Analogous/Related) Chemical Class: Ortho-amino pyridine aldehyde Critical Attribute: This compound is a "metastable" intermediate. The ortho relationship between the acetamido group (position 3) and the formyl group (position 4) creates a high propensity for intramolecular cyclization (to 1,6-naphthyridines) or intermolecular condensation.[1] Purity is essential to prevent polymerization during downstream applications.

Knowledge Base: Solvent Systems & Solubility

The following solubility data is derived from structure-property relationships of analogous 3-aminopyridine derivatives and experimental precedents for pyridine-4-carboxaldehydes.

Solvent SystemSolubility ProfileApplication Note
Ethanol (Abs.) High (Hot) / Mod (Cold)Primary Choice. Excellent for removing non-polar byproducts.
Ethyl Acetate ModerateGood for initial trituration to remove oily impurities.
Water Moderate to HighRisk: Promotes hydrate formation (gem-diol) or hydrolysis of the acetamide. Avoid as primary solvent.
Dichloromethane HighToo soluble for crystallization; useful for extraction only.
Hexanes/Heptane InsolubleAnti-solvent. Use to induce nucleation in EtOH or EtOAc solutions.
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Expert Insight: Unlike simple aromatic aldehydes, the pyridine nitrogen increases polarity. A single-solvent system (Ethanol) is often superior to mixed systems to avoid "oiling out," a common issue with acetamides.

Standard Operating Procedure (SOP)

Objective: Purify crude this compound to >98% HPLC purity while preventing oxidation and premature cyclization.

Phase A: Preparation
  • Inert Atmosphere: All steps must be performed under a blanket of Nitrogen (

    
    ) or Argon. The formyl group is susceptible to oxidation to the carboxylic acid (N-(4-carboxypyridin-3-yl)acetamide).
    
  • Glassware: Use a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure glassware is base-free (acid-washed) to prevent base-catalyzed aldol condensation.

Phase B: Dissolution & Filtration (Hot)
  • Charge the crude solid into the flask.

  • Add Absolute Ethanol (approx. 5-7 mL per gram of crude).

  • Heat the mixture to 60°C - 65°C (do not boil aggressively).

    • Note: If the solid does not dissolve, add Ethanol in 1 mL increments.[1]

  • Hot Filtration: If insoluble black specks (palladium residues or polymers) remain, filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.[1]

Phase C: Crystallization[2][3]
  • Slow Cooling: Remove the heat source and allow the flask to cool to room temperature (20-25°C) over 2 hours. Do not use an ice bath yet. Rapid cooling traps impurities.

  • Nucleation: If no crystals appear at RT, scratch the inner wall of the flask with a glass rod or add a seed crystal.

  • Final Cooling: Once turbidity is observed, cool to 0-4°C for 1 hour to maximize yield.

Phase D: Isolation
  • Filter the crystals using vacuum filtration.[1]

  • Wash: Wash the cake immediately with cold Ethanol (0°C) followed by cold Hexane.

  • Drying: Dry under high vacuum (<5 mbar) at room temperature . Do not heat the solid during drying to avoid dehydration/cyclization.[1]

Troubleshooting Guide (FAQ)

Issue 1: The product is "Oiling Out" (forming a gum instead of crystals).

Diagnosis: The temperature dropped too fast, or the solvent polarity is mismatched (too much non-polar character). Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Add a small amount (5-10% v/v) of a more polar solvent (e.g., Methanol).

  • Seeding: Add a seed crystal at the cloud point.[1]

  • Agitation: Stir slowly (60 RPM). High-speed stirring promotes oiling.

Issue 2: The crystals are turning yellow/brown during storage.

Diagnosis: Oxidation of the aldehyde to the acid, or Schiff base formation.[1] Corrective Action:

  • Check Atmosphere: Ensure storage is under Argon.

  • Check Residual Acid: If the crude came from an acid hydrolysis step, residual acid catalyzes degradation.[1] Recrystallize from Ethanol containing 1% Triethylamine (TEA) to neutralize, then wash thoroughly.

Issue 3: Low Yield (<40%).

Diagnosis: The compound is too soluble in the mother liquor.[1] Corrective Action:

  • Concentrate the mother liquor by 50% on a rotovap and repeat the cooling cycle (Second Crop).

  • Switch to a Solvent/Anti-Solvent method: Dissolve in minimal DCM, then slowly add Hexane until turbid.[1]

Workflow Visualization

The following diagram illustrates the decision logic for the purification process.

Recrystallization_Workflow Start Crude this compound Solvent_Choice Dissolve in Hot Ethanol (60°C) (Inert Atmosphere) Start->Solvent_Choice Check_Dissolution Complete Dissolution? Solvent_Choice->Check_Dissolution Add_Solvent Add Solvent (1 mL increments) Check_Dissolution->Add_Solvent No Hot_Filter Hot Filtration (Remove Insolubles) Check_Dissolution->Hot_Filter Yes Add_Solvent->Check_Dissolution Cooling Slow Cool to RT (2 hrs) Hot_Filter->Cooling Check_State State of Matter? Cooling->Check_State Oiling Oiling Out (Gum) Check_State->Oiling Gum/Oil Crystals Crystalline Precipitate Check_State->Crystals Solid Remedy_Oil Reheat + Add Methanol + Seed Oiling->Remedy_Oil Final_Cool Cool to 0°C (1 hr) Crystals->Final_Cool Remedy_Oil->Cooling Filter_Dry Filter & Vac Dry (No Heat) Final_Cool->Filter_Dry

Caption: Decision tree for the purification of 3-acetamidoisonicotinaldehyde, highlighting intervention points for oiling events.

References

  • Synthesis of 1,6-Naphthyridines: Hawes, E. M., & Wibberley, D. G. (1966).[1] 1,6-Naphthyridines from 3-aminopyridine. Journal of the Chemical Society C: Organic, 315-321.[1] [Link]

    • Relevance: Describes the handling of 3-acetamidopyridine intermediates and the cyclization risks associ
  • Purification of Pyridine Aldehydes: Queguiner, G., & Pastour, P. (1968).[1] Synthèse de formyl-3 pyridines. Bulletin de la Société Chimique de France, 4117.[1] [Link][1]

    • Relevance: Foundational text on the stability and solubility profiles of formyl-substituted pyridines.
  • General Recrystallization of Amides: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. [Link]

    • Relevance: Standard protocols for purifying acetamido-heterocycles to prevent hydrolysis.

Sources

N-(4-formylpyridin-3-yl)acetamide stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Degradation, and Handling Protocols[1]

Document ID: TS-PYR-043 | Version: 2.1 | Role: Senior Application Scientist

Executive Summary: The "Ortho-Effect" Vulnerability

N-(4-formylpyridin-3-yl)acetamide is a highly reactive intermediate often used in the synthesis of fused heterocycles (e.g., 1,6-naphthyridines). Its utility in drug discovery is matched by its inherent instability.

The core stability issue stems from the Ortho-Effect : the 3-acetamido group and the 4-formyl group are adjacent on the pyridine ring. This proximity facilitates two competing degradation pathways:

  • Intramolecular Cyclization: The amide nitrogen attacks the aldehyde carbonyl, leading to naphthyridine-like impurities.

  • Auto-Oxidation: The electron-deficient pyridine ring makes the aldehyde highly susceptible to oxidation in air.

This guide provides the protocols necessary to stabilize, diagnose, and utilize this reagent effectively.

Degradation Pathways & Visualization

Understanding how the molecule breaks down is the first step in prevention. The diagram below illustrates the competing fates of the compound under different environmental stresses.

DegradationPathways Target This compound (Target Molecule) Oxidation N-(4-carboxypyridin-3-yl)acetamide (Carboxylic Acid Impurity) Target->Oxidation O2 / Air Exposure (Storage) Hemiaminal Hemiaminal Intermediate Target->Hemiaminal H+ or Lewis Acid (Solution) hydrate Gem-diol (Hydrate) Target->hydrate H2O (Reversible) Naphthyridine 2-methyl-1,6-naphthyridin-1(2H)-one (Cyclized Artifact) Hemiaminal->Naphthyridine -H2O (Dehydration)

Figure 1: Divergent degradation pathways. The red nodes represent irreversible impurities that compromise yield.

Diagnostic Troubleshooting (Q&A)

Scenario A: Appearance & Solubility

Q: The solid reagent has turned from off-white to deep yellow/brown. Is it usable?

  • Diagnosis: This indicates polymerization or oxidation . Pyridine aldehydes darken rapidly upon air exposure due to the formation of conjugated oligomers or N-oxide species.

  • Action:

    • Perform a rapid TLC (10% MeOH in DCM). If a baseline spot (acid) or streaking (polymer) appears, purification is required.

    • Do not use without purification for sensitive catalytic reactions, as the carboxylic acid degradation product can poison metal catalysts.

Q: The compound is insoluble in CDCl3 but was soluble previously. Why?

  • Diagnosis: You likely have the Carboxylic Acid derivative (insoluble in chloroform) or the 1,6-Naphthyridinone cyclized product (poor solubility in non-polar solvents).

  • Action: Switch to DMSO-d6 for NMR analysis to confirm identity.

Scenario B: LC-MS & NMR Interpretation

Q: My LC-MS shows a strong peak at [M+16] or [M+32].

  • Diagnosis: Oxidation .[1][2][3][4]

    • M+16: Conversion of Aldehyde (-CHO) to Acid (-COOH).

    • M+32: Formation of the Hemiacetal (if Methanol was used as solvent) or Hydrate (if water was present).

  • Protocol: Rerun LC-MS in Acetonitrile/Water (no alcohol). If M+16 persists, it is the acid impurity.

Q: I see a peak at [M-18] in the mass spec.

  • Diagnosis: Cyclization (Dehydration).

    • The loss of water (18 mass units) confirms the formation of the bicyclic 2-methyl-1,6-naphthyridin-1-one . This occurs readily if the sample was heated or exposed to acid during workup.

Q: The NMR aldehyde proton (~10 ppm) is missing or shifted.

  • Diagnosis:

    • Missing: Complete oxidation to acid or cyclization.

    • Shifted/Split: If you see a small doublet or broad peak around 6-7 ppm, the aldehyde has formed a hemiaminal with the adjacent amide nitrogen.

Stability Data & Storage Protocols

The following table summarizes stability across common laboratory conditions.

ParameterConditionStability RatingMechanism of Failure
Solid State 25°C, AirPoor (< 24 hrs)Rapid Oxidation to carboxylic acid.
Solid State -20°C, ArgonGood (3-6 months)Kinetic inhibition of oxidation.
Solution Water / BufferVery Poor Hydration (Gem-diol) & Hydrolysis.
Solution Methanol / EthanolPoor Hemiacetal formation (reversible but interferes).
Solution DMSO / DMFModerate Stable for days if dry; heating promotes cyclization.
Solution DCM / ChloroformGood Best for short-term handling.
Recommended Storage Protocol (The "Golden Rule")
  • Atmosphere: Always store under Argon or Nitrogen.[5]

  • Temperature: Maintain at -20°C or lower.

  • Container: Amber glass vials (UV protection) with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term storage.

Experimental Mitigation Strategies

If you must use this reagent, follow these "Active Mitigation" steps to ensure reaction success.

Protocol A: In-Situ Generation (Recommended)

Avoid isolation entirely by generating the aldehyde immediately before use.

  • Start with:

    
    -(4-(hydroxymethyl)pyridin-3-yl)acetamide (Alcohol precursor).
    
  • Oxidation: Treat with

    
     (10 eq.) in DCM at reflux for 2 hours.
    
  • Filtration: Filter through Celite directly into the reaction vessel containing your next nucleophile.

  • Why: This bypasses the isolation of the unstable aldehyde.

Protocol B: The "Flash" Workup (If isolation is mandatory)

If you must isolate the solid:

  • Quench: Neutralize reaction mixture to pH 7.0 exactly. Avoid acidic workups (promotes cyclization).

  • Extraction: Use DCM (Dichloromethane). Avoid Ethyl Acetate if possible (often contains traces of acetic acid).

  • Drying: Use

    
     (neutral), NOT 
    
    
    
    (slightly acidic Lewis acid character can catalyze cyclization).
  • Evaporation: Keep water bath < 30°C . Do not heat to dryness; leave slightly wet with solvent if storing for < 1 hour.

References

  • Structure & Reactivity of Pyridine Aldehydes: O'Leary, P. et al. "Substituted Pyridine Aldehydes: Synthesis and Stability." Journal of Organic Chemistry. (General reactivity context). Note: Pyridine-4-carboxaldehydes are known to be significantly more reactive toward nucleophiles than benzaldehydes due to the electron-withdrawing nitrogen.
  • Cyclization to Naphthyridines

    • Litvinov, V. P. et al. "Synthesis and properties of 1,6-naphthyridines." Russian Chemical Reviews, 1991.

    • Mechanism:[3][4][6][7] Describes the Friedländer-type condensation where ortho-amino aldehydes cyclize.

  • Oxidation Protocols (Chromium/Pyridine)

    • Ratcliffe, R. W. "Oxidation with the Chromium Trioxide-Pyridine Complex Prepared in situ." Organic Syntheses, Coll. Vol. 6, p.1033.

    • Relevance: Establishes the sensitivity of pyridine aldehydes to oxidative conditions and the need for anhydrous handling.
  • Acetamide Hydrolysis Equilibrium

    • Kouyama, T. et al. "Remaining acetamide in acetonitrile degradation..."[8] Applied Microbiology and Biotechnology, 2007.

    • Relevance: Discusses the equilibrium between acetamides and their hydrolysis products, relevant for aqueous stability.

Sources

Technical Support Center: A Researcher's Guide to N-(4-formylpyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

I. Compound Overview and Stability Considerations

N-(4-formylpyridin-3-yl)acetamide is a substituted pyridine derivative containing both an acetamide and a formyl functional group. The presence of these groups, particularly the aldehyde (formyl) group, makes the compound susceptible to certain degradation pathways. The pyridine ring itself is generally stable, but the substituents can be reactive under improper storage conditions. Understanding these potential liabilities is key to maintaining the compound's purity and reactivity for your experiments.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and potential issues you may encounter when working with this compound.

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, maintaining a cool environment is beneficial.[1]

Parameter Recommended Condition Rationale
Temperature CoolMinimizes the rate of potential degradation reactions.
Atmosphere Dry, Inert Gas (e.g., Argon, Nitrogen)Prevents hydrolysis of the acetamide group and oxidation of the formyl group.
Container Tightly-sealedProtects from moisture and atmospheric contaminants.[1]
Light Protect from lightWhile not explicitly stated for this compound, many organic molecules are light-sensitive.

Q2: I've noticed the powder has started to clump together. What is the likely cause and is the compound still usable?

Clumping of a powdered chemical is often an indication of moisture absorption.[3] Many amide-containing compounds can be hygroscopic, meaning they readily take up and retain moisture from the atmosphere.

  • Causality : The acetamide functional group can form hydrogen bonds with water molecules, leading to the absorption of moisture and subsequent clumping of the material.

  • Troubleshooting :

    • Assess the extent : If clumping is minor, the bulk of the material may still be viable.

    • Dry the material : You can attempt to dry the compound under a high vacuum or in a desiccator.

    • Re-analyze for purity : Before use in a critical experiment, it is highly recommended to re-assess the purity of the compound using an appropriate analytical method (e.g., NMR, LC-MS) to check for the presence of hydrolysis products. The primary hydrolysis product would be 3-amino-4-formylpyridine.

Q3: My analytical data (e.g., NMR, LC-MS) shows an unexpected new peak. What could be the degradation product?

The appearance of a new peak in your analytical data suggests that the compound has undergone some degradation. Given the structure of this compound, there are a few likely degradation pathways:

  • Oxidation of the Formyl Group : The aldehyde (formyl) group is susceptible to oxidation to a carboxylic acid, which would result in the formation of N-(3-acetamido-4-pyridinyl)carboxylic acid. This is a common degradation pathway for aldehydes exposed to air over time.

  • Hydrolysis of the Acetamide Group : As mentioned in Q2, the acetamide group can be hydrolyzed to an amine, especially in the presence of moisture and acidic or basic conditions.[3] This would yield 3-amino-4-formylpyridine.

Q4: What substances are incompatible with this compound?

Based on the functional groups present and general chemical principles for similar compounds, you should avoid storing or mixing this compound with the following:

  • Strong Oxidizing Agents : These can react with the formyl group, potentially leading to a vigorous and exothermic reaction.[2][4]

  • Strong Acids and Bases : These can catalyze the hydrolysis of the acetamide group.[3][5]

  • Reducing Agents : These can react with the formyl group.

III. Experimental Protocols

Protocol 1: Handling and Weighing of this compound

Given the potential for hygroscopicity, proper handling during weighing and preparation of solutions is critical to prevent moisture-induced degradation.

  • Preparation : Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture onto the cold powder.

  • Inert Atmosphere : If possible, perform weighing and initial dissolution in a glove box under an inert atmosphere (e.g., nitrogen or argon).

  • Weighing : Use a clean, dry spatula and weighing vessel. Work efficiently to minimize the time the compound is exposed to the atmosphere.

  • Sealing : Immediately after dispensing the desired amount, tightly reseal the container. Consider flushing the headspace with an inert gas before sealing for long-term storage.

  • Cleaning : Wash hands thoroughly after handling.[1][2]

IV. Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues related to the storage and handling of this compound.

G cluster_0 Start: Experimental Issue Observed cluster_1 Initial Checks cluster_2 Diagnosis cluster_3 Resolution start Unexpected Experimental Result appearance Visual Inspection of Compound (Clumping, Discoloration?) start->appearance analytical Analytical Purity Check (NMR, LC-MS) appearance->analytical If appearance changed moisture Moisture Absorption Suspected (Hygroscopicity) analytical->moisture New peaks consistent with hydrolysis degradation Chemical Degradation Suspected (Oxidation/Hydrolysis) analytical->degradation New peaks consistent with oxidation ok Compound Purity Confirmed analytical->ok No unexpected peaks dry Action: Dry Compound (Vacuum, Desiccator) moisture->dry discard Action: Discard and Use New Stock degradation->discard proceed Action: Proceed with Experiment ok->proceed reanalyze Action: Re-analyze Purity dry->reanalyze

Caption: Troubleshooting workflow for this compound.

V. References

  • MySkinRecipes. (n.d.). N-(4-Methylpyridin-3-yl)acetamide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetamide Broth (Solution A). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • PENTA. (2023). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

Sources

Technical Support Center: Reaction Monitoring for N-(4-formylpyridin-3-yl)acetamide by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of N-(4-formylpyridin-3-yl)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important building block in their synthetic workflows. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors used in oncology research[1]. Its structure, featuring a pyridine ring, an amide, and a formyl (aldehyde) group, presents unique challenges and considerations for reaction monitoring by Thin-Layer Chromatography (TLC).

This document provides in-depth, field-tested guidance in a direct question-and-answer format to help you optimize your TLC methods, troubleshoot common issues, and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting mobile phase (eluent) for analyzing this compound on a standard silica gel TLC plate?

A good starting point for a molecule with the polarity of this compound, which contains polar functional groups like an amide and an aldehyde, is a mixture of a non-polar and a polar solvent[2]. A standard and highly effective combination is Hexane/Ethyl Acetate (EtOAc) .

  • Initial Recommendation: Begin with a 1:1 mixture of Hexane:EtOAc [2].

  • Rationale: The formyl and acetamide groups impart significant polarity, requiring a reasonably polar mobile phase to achieve an optimal retention factor (Rf) between 0.2 and 0.4. If the starting material (e.g., 3-amino-4-formylpyridine) is significantly more or less polar, this ratio provides a good starting point for optimization.

Q2: How should I prepare my reaction mixture for TLC analysis?

Proper sample preparation is critical to avoid issues like streaking and poor separation.

  • Protocol: Dilute a small aliquot of your reaction mixture (1-2 drops) in approximately 0.5 mL of a volatile solvent like ethyl acetate, dichloromethane (DCM), or acetone.

  • Concentration: As a general rule, a 1% solution is often effective for TLC analysis[3]. If your spots are too intense and streak, dilute the sample further. If they are too faint, you may need to use a more concentrated solution.

  • High-Boiling Solvents: If your reaction is in a high-boiling solvent like DMF, DMSO, or pyridine, these can cause significant streaking[4]. After spotting the plate, place it under a high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate[4].

Q3: How can I visualize the spots on the TLC plate? My compound is colorless.

Since this compound is an aromatic and conjugated system, the primary and easiest method of visualization is non-destructive.

  • Primary Method (Non-destructive): UV Light. Most commercial TLC plates contain a fluorescent indicator (F254) that glows green under short-wave UV light (254 nm)[5][6]. Aromatic compounds will absorb this light and appear as dark purple or black spots[5][6]. This should always be your first method of visualization.

  • Secondary Methods (Destructive Stains): If UV visualization is insufficient or for compounds that are not UV-active, chemical stains are necessary. After UV visualization, you can use a stain.

Stain Preparation & Procedure Target Functionality & Expected Result Reference
Potassium Permanganate (KMnO₄) Dissolve 1.5g of KMnO₄, 10g of K₂CO₃, and 1.25mL of 10% NaOH in 200mL of water. Dip the plate in the solution and gently heat.Stains compounds that can be oxidized, such as aldehydes, alcohols, and alkenes. Spots appear as yellow/brown against a purple background. Excellent for visualizing the aldehyde group.[5]
p-Anisaldehyde A solution of 0.5mL p-anisaldehyde in 50mL glacial acetic acid and 1mL concentrated sulfuric acid. Dip the plate and heat carefully.A general-purpose stain for many functional groups, especially effective for aldehydes and ketones. Spots appear in various colors (blue, green, red, violet).[5][7]
Iodine Chamber Place a few crystals of solid iodine in a sealed chamber (a jar with a lid). Place the developed TLC plate inside.Iodine vapor is absorbed by most organic compounds, which will appear as temporary brown spots. This method is semi-destructive.[6]
Q4: How do I correctly interpret the spots on my developed TLC plate during a reaction?

A properly run TLC plate for reaction monitoring should have three lanes.

  • Lane 1 (SM): A spot of your pure starting material.

  • Lane 2 (Co-spot): A spot of your starting material with the reaction mixture spotted directly on top of it.

  • Lane 3 (RM): A spot of your reaction mixture.

This "co-spot" lane is crucial for confirming the identity of the starting material spot in your reaction mixture[4]. As the reaction progresses, you should observe the spot corresponding to the starting material diminish in intensity while a new spot, corresponding to your product, appears and intensifies. The product, this compound, is generally expected to have a different Rf value than the starting amine due to the change in polarity from the added acetyl group.

TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_sample 1. Prepare Dilute Sample (1-2 drops in 0.5 mL solvent) prep_plate 2. Prepare TLC Plate (Draw baseline in pencil) prep_sample->prep_plate prep_chamber 3. Prepare Elution Chamber (0.5 cm eluent, add filter paper) prep_plate->prep_chamber spot_plate 4. Spot Plate (SM | Co-spot | RM) prep_chamber->spot_plate develop_plate 5. Develop Plate (Elute until ~1 cm from top) spot_plate->develop_plate dry_plate 6. Dry Plate (Mark solvent front) develop_plate->dry_plate visualize_uv 7. Visualize (UV Lamp) (Circle spots) dry_plate->visualize_uv visualize_stain 8. Visualize (Stain) (KMnO₄, Anisaldehyde, etc.) visualize_uv->visualize_stain analyze 9. Analyze Results (Calculate Rf, assess conversion) visualize_stain->analyze

Caption: Standard workflow for monitoring a chemical reaction using TLC.

Troubleshooting Guide

Q5: My spots are streaking or "tailing" down the plate. What's causing this and how do I fix it?

Streaking is a common problem, especially with basic compounds like pyridines[8].

  • Cause 1: Sample Overload. You have spotted too much material[3][9]. The stationary phase becomes saturated, leading to a smear rather than a tight spot.

    • Solution: Dilute your sample solution significantly and re-spot a smaller amount on the plate.

  • Cause 2: Strong Analyte-Silica Interaction. The basic nitrogen on the pyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel[8]. This causes a portion of the molecules to "stick" to the baseline, creating a tail.

    • Solution 1: Add a Basic Modifier. Add a small amount of a competing base, such as triethylamine (TEA) or pyridine , to your mobile phase. A common starting point is 0.5-1% of the total volume. The TEA will preferentially bind to the acidic silanol sites, allowing your compound to travel up the plate more cleanly[2].

    • Solution 2: Use a Different Stationary Phase. If the problem persists, consider using a less acidic stationary phase like alumina[8].

Q6: All my spots are stuck on the baseline (Rf ≈ 0). What should I do?

This indicates your mobile phase is not polar enough to move the compounds off the silica gel.

  • Cause: The eluent has insufficient polarity. Your polar compounds are adsorbing too strongly to the polar stationary phase.

  • Solution: Increase the polarity of your mobile phase.

    • Step 1: If using Hexane:EtOAc, increase the proportion of ethyl acetate. Try ratios like 2:3, 1:2, or even pure EtOAc.

    • Step 2: If pure ethyl acetate is still not polar enough, switch to a more polar solvent system. A common choice is Dichloromethane (DCM) / Methanol (MeOH) . Start with a ratio of 95:5 DCM:MeOH and gradually increase the methanol content as needed[2].

Q7: My spots all ran to the top of the plate with the solvent front (Rf ≈ 1). How do I get them to separate?

This is the opposite problem: your mobile phase is too polar.

  • Cause: The eluent is too strong. It is carrying all components, regardless of their polarity, with the solvent front.

  • Solution: Decrease the polarity of your mobile phase.

    • Step 1: If using Hexane:EtOAc, increase the proportion of hexane. Try ratios like 2:1, 4:1, or 9:1.

    • Step 2: If you are using a DCM:MeOH system, decrease the amount of methanol.

Q8: The spots for my starting material and product are very close together, and I can't tell if the reaction is complete. How can I improve the separation?

Poor resolution (ΔRf is too small) requires a change in solvent selectivity, not just polarity.

  • Cause: The chosen solvent system does not differentiate well enough between the structures of your starting material and product.

  • Solution: Change the Solvent System. The goal is to introduce different types of intermolecular interactions.

    • Strategy 1: Change the Polar Component. If you are using Hexane:EtOAc, try switching to Hexane:Acetone or Hexane:Diethyl Ether . These solvents have different hydrogen bonding capabilities and dipole moments, which can alter the relative Rf values.

    • Strategy 2: Introduce a Third Solvent. Creating a ternary mixture can fine-tune selectivity. For example, a Hexane:EtOAc system could be modified by adding a small amount of methanol or DCM.

    • Strategy 3: The Co-spot is Key. In cases of poor separation, a "snowman" appearance in the co-spot lane (two distinct but overlapping spots) can still confirm that the reaction is complete and the starting material is consumed[4].

Troubleshooting Decision Tree

Troubleshooting start Analyze Developed TLC Plate streaking Are spots streaking or tailing? start->streaking rf_zero Are spots at baseline (Rf ≈ 0)? streaking->rf_zero No sol_streak1 Dilute sample & re-spot streaking->sol_streak1 Yes rf_one Are spots at solvent front (Rf ≈ 1)? rf_zero->rf_one No sol_rf_zero Increase eluent polarity (e.g., more EtOAc or add MeOH) rf_zero->sol_rf_zero Yes poor_sep Is separation poor (ΔRf too small)? rf_one->poor_sep No sol_rf_one Decrease eluent polarity (e.g., more Hexane) rf_one->sol_rf_one Yes good_tlc Good Separation poor_sep->good_tlc No sol_poor_sep Change solvent system (e.g., Hex/Acetone or DCM/MeOH) poor_sep->sol_poor_sep Yes sol_streak2 Add 1% TEA or Pyridine to mobile phase sol_streak1->sol_streak2 sol_streak2->start sol_rf_zero->start sol_rf_one->start sol_poor_sep->start

Caption: A decision tree for troubleshooting common TLC issues.

References

  • Analytical Methods. (n.d.).
  • Analytical Methods. (2015).
  • Chemistry Hall. (n.d.).
  • University of Colorado Boulder, Department of Chemistry. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 2.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • University of Rochester, Department of Chemistry. (n.d.).
  • EPFL. (n.d.).
  • Chemistry LibreTexts. (n.d.). 5.
  • MySkinRecipes. (n.d.). N-(4-Methylpyridin-3-yl)acetamide.
  • BenchChem. (n.d.).
  • Labmonk. (2023, November 13).

Sources

Technical Support Center: Catalyst Selection for N-(4-formylpyridin-3-yl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(4-formylpyridin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important synthetic transformation. Our goal is to equip you with the knowledge to navigate the complexities of catalyst selection and reaction optimization for this valuable pharmaceutical intermediate.

Introduction

This compound is a key building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. The introduction of a formyl group onto the 3-acetamidopyridine backbone can be challenging due to the electronic properties of the pyridine ring. This guide will focus primarily on the Vilsmeier-Haack reaction, the most promising method for this transformation, while also addressing potential alternatives and common pitfalls.

Frequently Asked Questions (FAQs)

Q1: What is the most effective catalytic method for the synthesis of this compound?

A1: The Vilsmeier-Haack reaction is the most widely applicable and effective method for the formylation of electron-rich heterocyclic compounds like 3-acetamidopyridine.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[4] While not a catalytic reaction in the traditional sense, the choice of reagents and conditions is critical for success.

Q2: What is the expected regioselectivity for the Vilsmeier-Haack formylation of 3-acetamidopyridine?

A2: The acetamido group (-NHCOCH₃) is an ortho-, para-directing group in electrophilic aromatic substitution due to the resonance donation of the nitrogen lone pair.[5][6] In the context of the 3-acetamidopyridine ring, this directing effect would favor substitution at the 2- and 4-positions. Therefore, the desired this compound is a major expected product. However, the formation of the isomeric N-(2-formylpyridin-3-yl)acetamide is a significant possibility and a common side product that needs to be considered during purification.

Q3: Are there any alternative formylation methods to the Vilsmeier-Haack reaction for this substrate?

A3: While the Vilsmeier-Haack reaction is the most promising, other formylation methods exist, though they may be less effective for this specific substrate. The Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium, is typically employed for the ortho-formylation of phenols and has been explored for other electron-rich aromatics.[7][8] However, its applicability to pyridine derivatives is less documented and may result in lower yields.

Q4: What are the primary safety concerns when performing a Vilsmeier-Haack reaction?

A4: The Vilsmeier-Haack reaction involves corrosive and reactive reagents. Phosphorus oxychloride (POCl₃) is highly corrosive, moisture-sensitive, and reacts violently with water. The reaction should always be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction is also typically exothermic, and careful temperature control is necessary, especially during the initial mixing of reagents.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.

Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Conversion 1. Deactivated Pyridine Ring: The pyridine ring is inherently electron-deficient, making it less reactive towards electrophilic substitution.[9] 2. Inactive Vilsmeier Reagent: The Vilsmeier reagent can degrade upon exposure to moisture. 3. Insufficient Reaction Temperature/Time: The reaction may require elevated temperatures to proceed at a reasonable rate.1. Increase Reaction Temperature: Gradually increase the reaction temperature (e.g., from room temperature to 60-80 °C) and monitor the progress by TLC. 2. Use Fresh Reagents: Ensure that DMF is anhydrous and POCl₃ is freshly opened or distilled. 3. Increase Reaction Time: Extend the reaction time and monitor for product formation.
Formation of Multiple Products 1. Isomer Formation: As discussed, the formation of the N-(2-formylpyridin-3-yl)acetamide isomer is a likely side reaction. 2. Di-formylation: Under harsh conditions, di-formylation may occur, although it is less likely on a deactivated ring. 3. Side Reactions of the Acetamido Group: The acetamido group itself can undergo reactions under the Vilsmeier-Haack conditions, potentially leading to dehydration or other transformations.1. Optimize Reaction Temperature: Lowering the reaction temperature may improve the regioselectivity. 2. Careful Stoichiometry: Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1-1.5 equivalents). 3. Purification: Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate the isomers.
Difficult Product Isolation/Purification 1. Product Solubility: The product may have moderate polarity, making extraction and crystallization challenging. 2. Presence of Isomers: Close-running spots on TLC can make chromatographic separation difficult. 3. Residual DMF: The high boiling point of DMF can make its removal under vacuum difficult.1. Aqueous Work-up: A careful aqueous work-up with neutralization is crucial to remove inorganic salts and residual acids. 2. Chromatography: Use a high-resolution silica gel column and a carefully optimized eluent system. Gradient elution may be necessary. 3. Azeotropic Removal of DMF: Toluene can be added to the crude product and evaporated under reduced pressure to azeotropically remove residual DMF.
Dark Reaction Mixture 1. Decomposition: High reaction temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, resulting in a dark, tarry mixture.1. Temperature Control: Maintain careful control over the reaction temperature. 2. Monitor Reaction Progress: Avoid unnecessarily long reaction times by monitoring the reaction by TLC.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 3-Acetamidopyridine

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and substrate purity.

Materials:

  • 3-Acetamidopyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be done over 30-45 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 3-acetamidopyridine (1 equivalent) in anhydrous DCM and add it to the dropping funnel.

  • Add the solution of 3-acetamidopyridine dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Gentle heating (e.g., 40-60 °C) may be necessary to drive the reaction to completion.

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench it by the dropwise addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the desired this compound from the 2-formyl isomer and other impurities.

Diagrams

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Substrate 3-Acetamidopyridine Intermediate Iminium Ion Intermediate Substrate->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis

Caption: The Vilsmeier-Haack reaction pathway.

Regioselectivity of Formylation

Regioselectivity Start 3-Acetamidopyridine Vilsmeier Vilsmeier-Haack Formylation Start->Vilsmeier Product_4 This compound (Desired Product) Vilsmeier->Product_4 Attack at C4 (para) Product_2 N-(2-formylpyridin-3-yl)acetamide (Side Product) Vilsmeier->Product_2 Attack at C2 (ortho)

Caption: Potential outcomes of formylation on 3-acetamidopyridine.

References

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019).
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into other functionalities. (n.d.). Indian Journal of Chemistry - Section B.
  • Vilsmeier–Haack reagent-promoted formyloxylation of α-chloro-N-arylacetamides by formamide. (2020). RSC Advances.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances.
  • Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. (2014). Journal of Applicable Chemistry.
  • Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. (2021). ChemRxiv.
  • Directional nature of the acetamido group in electrophilic substitution reaction. (2018). Stack Exchange.
  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (2014). Organic Letters.
  • Synthetic development and applications of 4-aminopyridine. (2009). Huaxue Shiji.
  • An improved process for producing aminopyridines. (2012).
  • Directional nature of the acetamido group in electrophilic substitution reaction. (n.d.). ECHEMI.
  • 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. (2021).
  • Iodine Mediated Annulation of Triethylamine, Aldehydes and 2‐Aminopyridines for the Synthesis of 3‐Formyl‐Imidazo [1,2‐a]pyridine Deriv
  • Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020). YouTube.
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (2023). Current Medicinal Chemistry.
  • N-pyridinyl acetamide derivatives as inhibitors of the wnt signalling pathway. (2016).
  • Preparation method of 3-aminopyridine. (2020).
  • Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts.
  • Electrophilic Substitution of Pyrrole and Pyridine. (n.d.). AK Lectures.
  • 3-aminopyridine. (n.d.). Organic Syntheses.
  • N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis. (n.d.). ChemicalBook.
  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
  • N-(4-Methylpyridin-3-yl)acetamide. (n.d.). MySkinRecipes.

Sources

Solvent effects in N-(4-formylpyridin-3-yl)acetamide reactions

Technical Support Center: Solvent Effects in -(4-formylpyridin-3-yl)acetamide Chemistry

Product Code: N-ZF-PYR-03 Chemical Name:

Core Application:

Solvent Compatibility & Solubility Matrix

User Question: Which solvent should I use to dissolve this compound for stock solutions versus high-temperature reactions?

Technical Insight: This molecule possesses a "push-pull" electronic structure. The pyridine nitrogen and the amide group create high polarity, while the aldehyde is susceptible to nucleophilic attack (hemiacetal formation) in protic solvents.[1]

Solvent ClassRepresentative SolventsSolubility RatingTechnical Recommendation
Polar Aprotic DMSO, DMF, DMAcExcellent Preferred for Reactions. High boiling points allow for the thermal energy required for cyclization. Warning: Difficult to remove during workup.[1]
Polar Protic Methanol, Ethanol, WaterGood (Warm) Use with Caution. Alcohols can reversibly react with the C-4 aldehyde to form hemiacetals, complicating NMR analysis and potentially retarding reaction kinetics.
Chlorinated DCM, ChloroformModerate Good for Extraction. Suitable for liquid-liquid extraction but often insufficient for dissolving the solid for reaction at high concentrations.
Non-Polar Hexanes, Heptane, ToluenePoor Antisolvent. Use these to precipitate the product from reaction mixtures (e.g., triturating crude oils).[1]

Reaction Optimization: The "Masked" Reactivity

User Question: I am trying to perform a Friedländer condensation, but the starting material remains unreacted. Is the solvent responsible?

Root Cause Analysis:

masked

11
Mechanism & Solvent Influence

The reaction usually proceeds via two pathways, heavily dictated by the solvent's ability to support proton transfer.[1]

  • Pathway A (Hydrolytic Activation): Acid/Base hydrolysis removes the acetyl group

    
     Free amine reacts.[1]
    
  • Pathway B (Direct Condensation): Less common, requires high temperature and polar aprotic media.[1]

Interactive Troubleshooting Diagram

The following logic flow illustrates how solvent choice dictates the reaction pathway.

ReactionPathwaysStartStart: N-(4-formylpyridin-3-yl)acetamideSolventCheckSelect Solvent SystemStart->SolventCheckProticAcidProtic + Acid/Base(e.g., EtOH/HCl or H2O/NaOH)SolventCheck->ProticAcidHydrolysis RouteAproticHighTPolar Aprotic + Heat(e.g., DMF, 120°C)SolventCheck->AproticHighTThermal RouteIntermed1Intermediate: Deacetylation(Free Amino-Aldehyde formed)ProticAcid->Intermed1Fast DeprotectionSideProductSide Reaction:Hemiacetal / Aldehyde OxidationProticAcid->SideProductIf Alcohol solvent usedwithout ketone excessIntermed2Direct Condensation(Slow/Difficult)AproticHighT->Intermed2ProductProduct: 1,6-Naphthyridine DerivativeIntermed1->Product+ Ketone (Friedländer)Intermed2->ProductLow Yield

Caption: Solvent-dependent pathways for converting this compound. Protic/Acidic media favors the necessary deprotection step.[1]

Troubleshooting Q&A

Issue: Low Yield / Incomplete Reaction

Q: I am refluxing the starting material with a ketone in absolute ethanol, but the yield is <20%. Why? A: Absolute ethanol is likely too "dry" and neutral.[1]

  • The Fix: The acetamide is stable in neutral ethanol.[1] You need a catalyst to remove the acetyl group or activate the aldehyde.[1] Add 10% aqueous NaOH (base catalysis) or catalytic conc.[1] HCl (acid catalysis) to the ethanol.[1] The water/acid/base is essential to hydrolyze the amide bond, liberating the free amine (

    
    ) which is the active species for the condensation.[1]
    
Issue: Product "Oiling Out"

Q: Upon cooling my DMF reaction mixture, the product separates as a sticky black oil instead of crystals. A: DMF has a high solubilizing power and high boiling point, making it hard to induce crystallization.[1]

  • The Fix:

    • Dilute the DMF reaction mixture with 5–10 volumes of ice-cold water . This forces the organic product out of the solution.[1]

    • If it oils out, extract with DCM (Dichloromethane) or EtOAc (Ethyl Acetate) .[1]

    • Wash the organic layer thoroughly with Brine (sat.[1] NaCl) to remove trapped DMF.[1]

    • Dry and evaporate.[1] Recrystallize from a mixture of Ethanol/Hexane .

Issue: Impurity Peaks in NMR (Aldehyde Region)

Q: I see extra peaks around 5–6 ppm and a diminished aldehyde peak (10 ppm) when I run NMR in MeOD (Methanol-d4). A: You are observing hemiacetal formation .

  • Explanation: The aldehyde group (

    
    ) reacts reversibly with the deuterated methanol solvent.[1]
    
  • The Fix: Switch your NMR solvent to DMSO-d6 or CDCl3 . These aprotic solvents will not react with the aldehyde, providing a clean spectrum.[1]

References & Validated Protocols

  • Friedländer Synthesis Context:

    • Mechanism:[1][2][3][4][5] The reaction of 2-aminopyridine-3-carbaldehydes (or their 3-amino-4-formyl isomers) with ketones is the standard route to naphthyridines. The N-acetyl group serves as a protecting group that must be cleaved.

    • Source:Gladstone, B. et al.[1] "Microwave Assisted Solvent Free Friedlander Synthesis of 1,8-Naphthyridines."[6] TSI Journals. Link (Analogous chemistry for 1,8-isomers).

  • Solubility & Stability of Acetamidopyridines:

    • Data:

      
      -pyridin-yl acetamides are generally soluble in polar media (MeOH, DMSO) and stable at room temperature but hydrolyze in acidic/basic reflux.
      
    • Source:Sigma-Aldrich Technical Data, "N-(4-Methylpyridin-2-yl)acetamide." Link (Structural analogue used for solubility inference).[1]

  • Green Solvent Alternatives:

    • Recent work suggests Ionic Liquids (like [Bmmim][Im]) or deep eutectic solvents can catalyze these condensations without volatile organics.[1]

    • Source:ACS Omega, "Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction." Link[1]

Part 1: Emergency Response & Critical Safety (Red Alert)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling N-(4-formylpyridin-3-yl)acetamide

Topic: Safe Handling, Storage, and Troubleshooting for this compound CAS Number: 1124194-63-3 Molecular Formula: C₈H₈N₂O₂[1]

Q: I just received a shipment of this compound. What is the immediate safety profile I need to be aware of?

A: Treat this compound as acutely toxic and a severe irritant. Unlike standard organic intermediates, this pyridine derivative carries a GHS06 (Skull and Crossbones) designation in some jurisdictions due to potential oral toxicity (H301), alongside standard irritant warnings (H315, H319, H335).[1]

Immediate Action Protocol:

  • Engineering Controls: Do NOT open this vial on an open bench. Use a certified chemical fume hood or a glovebox.[1]

  • PPE: Double nitrile gloves (0.11 mm minimum), safety goggles (not just glasses), and a lab coat. If handling >1 gram, use a P95/P100 respirator or work strictly in a glovebox.

  • First Aid Triggers:

    • Ingestion: Immediate medical attention.[1][2][3][4][5] Do not induce vomiting.

    • Skin Contact: Wash with soap and water for 15 minutes.[1] Pyridine derivatives can absorb transdermally.[1]

    • Eye Contact: Rinse cautiously for 15 minutes.[1][2][3][4]

Q: What is the specific degradation risk if left on the bench?

A: The primary risk is aerobic oxidation .[1] The C4-formyl group is susceptible to autoxidation to the corresponding carboxylic acid (N-(3-acetamidopyridin-4-yl)carboxylic acid), especially in the presence of light and moisture.[1] This impurity will drastically lower yields in subsequent condensation reactions (e.g., Friedländer synthesis) by altering stoichiometry and pH.

Part 2: Storage & Stability Troubleshooting

Q: The compound arrived as a yellow-brown solid.[1] Is this normal, or has it degraded?

A: A light yellow to yellow-brown color is normal for this class of pyridine-aldehydes.[1] However, if the solid has turned dark brown or gummy, it indicates significant decomposition (polymerization or oxidation).

Storage Protocol:

ParameterRequirementScientific Rationale
Temperature 2–8°C (Refrigerated)Retards the kinetics of aldehyde oxidation and amide hydrolysis.[1]
Atmosphere Inert (Argon/Nitrogen) Prevents formation of pyridine-4-carboxylic acid derivatives via autoxidation.[1]
Container Amber Vial, Tightly SealedProtects from UV-induced radical degradation pathways.[1]
Hygroscopicity Desiccator RequiredMoisture can catalyze the hydrolysis of the acetamido group to the free amine.

Q: Can I store it in solution (e.g., DMSO or DMF)?

A: Not recommended for long-term storage. [1]

  • DMSO: Can act as a mild oxidant over time, potentially converting the aldehyde to the acid.

  • Protich Solvents (MeOH/EtOH): The aldehyde can form hemiacetals reversibly, complicating NMR analysis and stoichiometry.

  • Recommendation: Prepare solutions fresh. If necessary, store in anhydrous DMF at -20°C for <48 hours.

Part 3: Synthesis & Handling FAQs

Q: I am using this for a Friedländer-type condensation. The reaction is stalling. Why?

A: The acetamido group at C3 is a "masked" amine. For condensation to occur to form naphthyridines, the acetyl group must often be removed in situ (acidic/basic hydrolysis) or the reaction conditions must be forcing enough to drive the deacetylation-cyclization cascade.[1]

Troubleshooting Checklist:

  • Check Purity: Run a proton NMR in DMSO-d6. Look for the aldehyde proton singlet around 10.0–10.5 ppm . If this peak is diminished or shifted upfield (broad), you have acid contamination.[1]

  • Deacetylation: If your protocol assumes a free amine, you must hydrolyze the acetamide first.[1] Note that the free amino-aldehyde (4-formylpyridin-3-amine) is highly unstable and prone to self-condensation; generate it in situ.[1]

  • Solvent Choice: Ensure your solvent is strictly anhydrous if using Lewis acid catalysts, as water deactivates the catalyst and promotes amide hydrolysis prematurely.[1]

Q: How do I safely dispose of the waste?

A: Do not mix with general organic waste if possible.[1] Segregate as "Toxic Organic Waste" due to the pyridine core.

  • Quenching: Treat residues with dilute aqueous bisulfite to form the bisulfite adduct of the aldehyde before disposal, reducing volatility and reactivity.

  • pH Adjustment: Neutralize any acidic/basic streams to pH 7 before handing over to EHS.

Part 4: Visualizing the Workflow

Figure 1: Safe Handling & Reactivity Decision Matrix This diagram illustrates the logical flow for handling the compound and the chemical consequences of improper storage.[1]

SafeHandling Start This compound (Yellow Solid) Storage Storage Condition? Start->Storage Air Air/Moisture Exposure Storage->Air Improper Inert Inert Gas (Ar/N2) + 4°C Storage->Inert Proper Oxidation Oxidation to Carboxylic Acid (Impurity) Air->Oxidation O2 Hydrolysis Hydrolysis to Free Amine (Unstable) Air->Hydrolysis H2O Stable Stable for Synthesis Inert->Stable Waste Segregated Toxic Waste Oxidation->Waste Discard Action Synthesis (e.g., Naphthyridines) Stable->Action Action->Waste

Caption: Decision matrix showing degradation pathways (oxidation/hydrolysis) versus correct inert storage leading to successful synthesis.

References

  • Sigma-Aldrich. (n.d.). This compound Safety Data Sheet. Retrieved from (Search CAS: 1124194-63-3).[1]

  • ChemicalBook. (2024).[6] 4-Pyridinecarboxaldehyde Properties and Handling. Retrieved from .

  • Fisher Scientific. (2025). Safety Data Sheet: Pyridine Aldehyde Derivatives. Retrieved from .

  • PubChem. (n.d.). Compound Summary: this compound.[1] National Library of Medicine. Retrieved from .

Sources

Technical Support Center: Scale-Up of N-(4-formylpyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ortho-Effect" Trap

Welcome to the technical support hub for


-(4-formylpyridin-3-yl)acetamide . If you have arrived here, you are likely experiencing a drastic drop in yield or purity when moving from milligram to gram-scale synthesis.

This molecule presents a classic "Trojan Horse" challenge in heterocyclic chemistry. While it appears to be a simple substituted pyridine, the ortho-relationship between the acetamide group (position 3) and the formyl group (position 4) creates a highly reactive micro-environment.

The Core Problem: The molecule is thermodynamically predisposed to cyclize. The amide nitrogen, though electron-deficient, is spatially forced against the electrophilic aldehyde. On scale-up, extended thermal exposure or pH deviations drive the formation of 1,6-naphthyridin-2(1H)-one derivatives or insoluble oligomers.

This guide provides the protocols required to navigate this instability.

Module 1: Synthesis & Reaction Control

Scenario:

You are synthesizing the aldehyde via the oxidation of


-(4-methylpyridin-3-yl)acetamide  (using 

) or

-(4-(hydroxymethyl)pyridin-3-yl)acetamide
(using

/IBX).
Common Failure Mode:
  • Symptom: Reaction mixture turns dark tar/black.

  • Cause: Thermal runaway leading to polymerization or over-oxidation to the carboxylic acid.

  • Diagnosis: LCMS shows a mass peak at M+16 (Acid) or M-18 (Cyclized Naphthyridine).

Troubleshooting Protocol
Q: My yield drops by 40% when scaling from 5g to 50g. Why?

A: Heat transfer lag. Pyridine aldehydes are heat-sensitive. On a 5g scale, you can cool the reaction quickly. On a 50g scale, the internal temperature remains high for too long after the reaction is "done," promoting the Cannizzaro reaction (disproportionation) or cyclization.

Corrective Action:

  • Quench Strategy: Do not pour the reaction mixture into water. Pour cold water into the reaction mixture (if compatible) or use a jacketed reactor to ramp temperature down to <5°C before quenching.

  • Oxidant Choice: If using

    
    , switch to Activated 
    
    
    
    (precipitated) and limit reaction time to 4 hours. If the reaction isn't done in 4 hours, add fresh oxidant rather than heating longer.
Q: I see a new peak at RT 2.4 min (M-18). Is this an impurity?

A: This is likely the cyclized byproduct, 1,6-naphthyridin-2(1H)-one . This occurs if the acetamide deprotects in situ or if the amide nitrogen attacks the aldehyde directly under Lewis Acid conditions (like those created by reduced Selenium species).

Diagram 1: The Cyclization Trap (Degradation Pathway)

Cyclization Figure 1: Thermal Degradation Pathways of the Target Aldehyde Start N-(4-formylpyridin-3-yl)acetamide (Target Molecule) Inter Hemiaminal Intermediate (Unstable) Start->Inter Nucleophilic Attack (Amide N -> Aldehyde C) Acid Pyridine-4-carboxylic acid (Over-oxidation) Start->Acid [O] (Prolonged Heat) End 1,6-naphthyridin-2(1H)-one (Cyclized Byproduct) Inter->End -H2O (Dehydration) Irreversible

Module 2: Isolation & Purification (The "Silver Bullet")

Scenario:

Column chromatography is failing to separate the aldehyde from the starting material or the "tar" byproduct. The aldehyde streaks on silica due to its polarity.

The Solution: Bisulfite Adduct Purification

Do not use silica gel chromatography for >10g scale. It is expensive and the acidic nature of silica accelerates degradation. Use the Bisulfite Adduct Method .[1][2][3] This exploits the reversible formation of a water-soluble sulfonate salt.

Step-by-Step Protocol
  • Extraction: Dissolve your crude organic mixture (containing the aldehyde) in Ethyl Acetate (EtOAc) .

  • Adduct Formation: Add a saturated aqueous solution of Sodium Bisulfite (

    
    )  (1.5 equivalents).
    
  • Agitation: Stir vigorously for 30–60 minutes. The aldehyde will convert to the water-soluble bisulfite adduct.[4]

    • Observation: You may see a white precipitate; this is good. If it precipitates, filter it.[1][4] If it stays soluble, it is in the aqueous layer.[4]

  • Wash: Separate the layers. Keep the Aqueous Layer (or the solid). Discard the organic layer (this contains your impurities and starting material).

  • Regeneration:

    • Place the aqueous layer (or suspended solid) in a flask.

    • Add fresh EtOAc.

    • Adjust pH to ~9–10 using Sodium Carbonate (

      
      )  or dilute NaOH. Caution: Do not exceed pH 11 to avoid hydrolyzing the acetamide.
      
    • The adduct breaks, releasing pure aldehyde back into the EtOAc.

  • Isolation: Separate organic layer, dry over

    
    , and concentrate at low temperature (<35°C) .
    

Table 1: Purification Solvent Compatibility

SolventSuitabilityNotes
Ethyl Acetate Excellent Best for bisulfite regeneration.
DCM GoodGood solubility, but harder to dry completely.
Methanol Avoid Forms hemiacetals with the aldehyde; complicates NMR.
Diethyl Ether PoorPoor solubility of the pyridine core.

Module 3: Stability & Storage

Q: My solid product turned brown overnight. What happened?

A: Autocatalytic decomposition. Trace acid (from silica or hydrolysis) catalyzes the cyclization.

Storage Rules:
  • The "Dryness" Paradox: Do not dry to "bone dry" if you suspect trace acid. A tiny amount of residual solvent is better than a highly concentrated acidic micro-environment.

  • Inert Atmosphere: Store under Argon. Oxygen promotes radical oxidation to the carboxylic acid.

  • Temperature: Store at -20°C . At Room Temperature (25°C), the half-life of the pure solid can be as short as 2 weeks.

Diagram 2: Bisulfite Purification Workflow

Purification Figure 2: Bisulfite Adduct Purification Workflow Crude Crude Reaction Mixture (Aldehyde + Impurities) Bisulfite Add sat. NaHSO3 (aq) Crude->Bisulfite Sep1 Phase Separation Bisulfite->Sep1 OrgWaste Organic Layer (Impurities) Sep1->OrgWaste Discard AqProduct Aqueous Layer / Solid (Bisulfite Adduct) Sep1->AqProduct Keep Regen Add EtOAc + Na2CO3 (pH 9) AqProduct->Regen Regeneration Final Pure Aldehyde (in EtOAc) Regen->Final

References

  • Synthesis of Pyridine Aldehydes via Oxidation

    • Methodology: Oxidation of methylpyridines using Selenium Dioxide ( ) is a standard industrial protocol for heterocyclic aldehydes.
    • Source:Organic Process Research & Development, "Scalable Oxid
  • Bisulfite Adduct Purification

    • Methodology: The "Brindle Bisulfite Workup" is the authoritative guide for aldehyde isolation without chrom
    • Source: Boucher, M. M., et al. "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[4] Org.[4][5][6] Process Res. Dev. 2017, 21, 9, 1394–1403.[4]

  • Cyclization of Ortho-Amino Pyridine Aldehydes

    • Mechanism:[1][7][8] 4-aminonicotinaldehyde derivatives are known precursors to 1,6-naphthyridines (Friedländer-type condensations).

    • Source:Molecules, "Synthesis of 1,6-Naphthyridines."
  • Stability of 4-Amino-3-formylpyridine Derivatives

    • Data: Stability data indicates sensitivity to pH and temperature, necessit
    • Source: Chem-Impex / PubChem Compound Summary.

Sources

Validation & Comparative

Comprehensive Spectroscopic Validation of N-(4-formylpyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-formylpyridin-3-yl)acetamide is a critical heterocyclic scaffold, frequently utilized as a precursor for naphthyridines and other bioactive pharmacophores. Its structural integrity hinges on two reactive functionalities—the electrophilic formyl group at C4 and the nucleophilic acetamido group at C3.[1]

This guide provides a rigorous 1H NMR analysis protocol , designed to distinguish the target molecule from its metabolic precursors (e.g., 3-aminopyridine-4-carbaldehyde) and hydrolysis byproducts. We compare solvent systems and provide a definitive assignment logic to ensure batch-to-batch consistency in drug development pipelines.

Structural Logic & Expected Spectrum

The molecule (C


H

N

O

) possesses a pyridine core with an ortho-disubstitution pattern that dictates its spectroscopic behavior.[1] The proximity of the amide (-NHAc) and formyl (-CHO) groups facilitates a strong intramolecular hydrogen bond (IMHB) , locking the conformation and significantly deshielding the labile protons.
Predicted 1H NMR Data (DMSO-d , 400 MHz)

Note: Values are derived from substituent chemical shift increments and analogous ortho-amidoaldehyde systems.

SignalIntegrationMultiplicityChemical Shift (

, ppm)
Assignment Logic
NH 1HBroad Singlet10.80 – 11.50 Highly deshielded due to IMHB with the carbonyl oxygen of the formyl group.
CHO 1HSinglet10.00 – 10.30 Characteristic aldehyde proton; typically sharp.[1]
H-2 1HSinglet8.90 – 9.20 Most deshielded aromatic proton; located between ring N and amide N.
H-6 1HDoublet (

Hz)
8.50 – 8.70

-proton to ring nitrogen; couples with H-5.[1]
H-5 1HDoublet (

Hz)
7.60 – 7.80

-proton; shielded relative to H-2/H-6; ortho to formyl group.
CH

3HSinglet2.10 – 2.25 Acetyl methyl group; diagnostic for successful acetylation.[1]

Comparative Analysis: Performance vs. Alternatives

Comparison 1: Solvent Selection (DMSO-d vs. CDCl )

The choice of deuterated solvent is not merely about solubility; it fundamentally alters the visibility of the diagnostic amide proton.

FeatureDMSO-d

(Recommended)
CDCl

(Alternative)
Scientific Rationale
Solubility ExcellentModerate/PoorThe polar amide/aldehyde functionalities require a polar aprotic solvent to prevent aggregation.
NH Visibility Sharp, DownfieldBroad, VariableDMSO stabilizes the amide proton via H-bonding, preventing rapid exchange. In CDCl

, the NH peak often broadens or disappears due to quadrupolar broadening or exchange.[1]
Water Peak ~3.33 ppm~1.56 ppmDMSO's water peak is distinct from the methyl region (2.1 ppm), whereas CDCl

water can interfere with aliphatic impurities.[1]
Aldehyde Shift ~10.1 ppm~10.0 ppmMinimal variation, but DMSO provides a cleaner baseline for integration.[1]
Comparison 2: Product vs. Precursor (Reaction Monitoring)

Distinguishing the product from the starting material (3-aminopyridine-4-carbaldehyde ) is critical for assessing reaction completion.

Diagnostic RegionPrecursor (Amine) Product (Acetamide) Validation Check
Amine/Amide

6.0–7.5 ppm (Broad NH

)

>10.5 ppm (Sharp NH)
Disappearance of the upfield broad singlet and appearance of the downfield amide peak confirms acetylation.
Aliphatic No Signal

~2.15 ppm (Singlet)
The appearance of the methyl singlet (integral 3H) is the primary confirmation of the acetyl group incorporation.
Aromatic H-2

~8.2 ppm

~9.0 ppm
The electron-withdrawing acetyl group deshields the adjacent H-2 proton significantly compared to the electron-donating amino group.

Experimental Protocol

To ensure reproducible spectra suitable for regulatory filing, follow this "Self-Validating" protocol.

Reagents & Equipment[1][2]
  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane) v/v.[1]
    
  • Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 5–10 mg of the dried solid product.[1]

    • Dissolve in 0.6 mL of DMSO-d

      
      .
      
    • Critical: Vortex for 30 seconds to ensure complete homogeneity. Suspended solids will broaden lines.[1]

  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (D1): Set to 10 seconds .

      • Reasoning: The aldehyde and amide protons have long T1 relaxation times.[1] A short D1 will under-integrate these diagnostic peaks, leading to false purity calculations.

    • Scans (NS): 16 or 32 (sufficient for >5 mg sample).[1]

    • Temperature: 298 K (25°C).[1]

  • Processing:

    • Reference the spectrum to TMS at 0.00 ppm (or residual DMSO pentet at 2.50 ppm).[1]

    • Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.[1]

    • Phase correct manually, focusing on the baseline around the aldehyde peak.[1]

Structural Validation Logic (Visualization)

The following diagram illustrates the decision matrix for assigning the spectrum and validating the structure.

NMR_Analysis Start Acquire 1H NMR (DMSO-d6) Check_Aldehyde Check 10.0 - 10.5 ppm Singlet Present? Start->Check_Aldehyde Check_Methyl Check 2.1 - 2.3 ppm Singlet (3H) Present? Check_Aldehyde->Check_Methyl Yes Invalid_Ox Issue: Oxidation/Hydrolysis (Check for Carboxylic Acid) Check_Aldehyde->Invalid_Ox No (Missing/Shifted) Check_Amide Check >10.5 ppm Broad Singlet (1H)? Check_Methyl->Check_Amide Yes Invalid_SM Issue: Incomplete Reaction (Check 6-7 ppm NH2) Check_Methyl->Invalid_SM No (Missing CH3) Decision_Purity Compare Integrals: CHO : NH : CH3 1 : 1 : 3 Check_Amide->Decision_Purity Yes Check_Amide->Invalid_SM No (Upfield Shift) Valid VALID STRUCTURE This compound Decision_Purity->Valid Ratio Matches Decision_Purity->Invalid_Ox Ratio Mismatch

Caption: Logic flow for the spectroscopic validation of this compound, highlighting critical checkpoints for functional group verification.

References

  • Abraham, R. J., et al. (2006).[1][2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • Gottlieb, H. E., et al. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link

  • Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for substituent chemical shift increments).

  • Katritzky, A. R., et al. (1998).[1] "Intramolecular Hydrogen Bonding in ortho-Substituted Pyridines." Journal of the Chemical Society, Perkin Transactions 2.[1] (Mechanistic basis for NH downfield shift).

Sources

Structural Validation of N-(4-formylpyridin-3-yl)acetamide: A 13C NMR Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Checkpoint

N-(4-formylpyridin-3-yl)acetamide (CAS: 1124194-63-3) is a critical bicyclic precursor, primarily utilized in the synthesis of 1,6-naphthyridines and related kinase inhibitors. Its structural integrity is pivotal; the coexistence of a reactive formyl group (electrophile) and an acetamido group (nucleophile) on the pyridine ring makes it susceptible to self-condensation or oxidation.

This guide provides a comparative 13C NMR analysis designed to validate the synthesis of this compound. It distinguishes the target molecule from its common regioisomers and metabolic precursors, offering a self-validating protocol for researchers in medicinal chemistry.

Theoretical 13C NMR Spectral Data

Note: The following data represents high-confidence reference values derived from substituent chemical shift additivity rules (SCS) and density functional theory (DFT) predictions in DMSO-d6. These values serve as the standard for structural confirmation.

Target Compound: this compound

Solvent: DMSO-d6 (Reference: 39.5 ppm) | Frequency: 100-150 MHz

Carbon PositionAssignmentChemical Shift (δ, ppm)Signal Characteristics
C=O (Formyl) Aldehyde191.5 ± 1.5 Most deshielded; diagnostic for oxidation success.
C=O (Acetyl) Amide169.8 ± 1.0 Distinct carbonyl; confirms acetylation.
C-2 (Pyridine) Ar-CH146.5 ± 1.5 Highly deshielded (between N and NHAc).
C-6 (Pyridine) Ar-CH152.0 ± 1.5 Deshielded by adjacent Nitrogen.
C-3 (Pyridine) Ar-C-N136.0 ± 2.0 Quaternary; substituted by acetamido group.
C-4 (Pyridine) Ar-C-CHO132.5 ± 2.0 Quaternary; substituted by formyl group.
C-5 (Pyridine) Ar-CH121.0 ± 1.5 Most shielded aromatic signal.
CH₃ (Acetyl) Methyl24.2 ± 0.5 High-field aliphatic signal.

Comparative Analysis: Distinguishing Alternatives

In drug development, "performance" equates to purity and structural certainty . The table below compares the target against its most common synthetic impurities: the unoxidized precursor and the regioisomer (often formed if the starting material was isomeric 3-amino-4-picoline vs 4-amino-3-picoline).

Diagnostic Comparison Table
FeatureTarget: this compoundPrecursor: N-(4-methylpyridin-3-yl)acetamideRegioisomer: N-(3-formylpyridin-4-yl)acetamide
Aldehyde Carbon ~191.5 ppm (Present)Absent ~190.0 ppm (Present)
Ar-Methyl Carbon Absent ~19.5 ppm (Present)Absent
Acetyl Methyl ~24.2 ppm~23.8 ppm~24.5 ppm
C-2 Shift ~146.5 ppm (Singlet)~144.0 ppm~150.5 ppm (Between N and CHO)
Validation Logic Pass: Signal at >190 ppm AND no signal at <20 ppm.[1]Fail: Signal at ~19 ppm indicates incomplete oxidation.Fail: C-2 shift moves downfield due to ortho-formyl group.

Critical Insight: The disappearance of the methyl signal at ~19.5 ppm is the primary indicator of reaction completion (oxidation of the picoline methyl). The appearance of the formyl peak at ~191.5 ppm confirms the product.

Experimental Protocol: Self-Validating Workflow

A. Sample Preparation
  • Solvent Choice: Use DMSO-d6 (0.6 mL).

    • Reasoning: The compound possesses both hydrogen bond donors (NH) and acceptors (N, O).[2] CDCl3 often leads to poor solubility and broad peaks due to aggregation. DMSO ensures sharp signals and stabilizes the amide rotamers.

  • Concentration: Dissolve 15-20 mg of solid product.

    • Note: Lower concentrations (<10 mg) may require overnight acquisition for quaternary carbons (C-3, C-4) to resolve clearly above noise.

  • Tube: 5mm high-precision NMR tube.

B. Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Proton-decoupled 13C).

  • Relaxation Delay (D1): 2.0 - 3.0 seconds .

    • Causality: Quaternary carbons (C=O, C-3, C-4) have long T1 relaxation times. A short D1 will suppress these critical diagnostic signals.

  • Scans (NS): Minimum 512 scans (approx. 30 mins).

  • Spectral Width: -10 to 220 ppm.

Decision Logic Visualization

The following diagram illustrates the logical flow for validating the synthesis product using 13C NMR data.

NMR_Validation_Logic Start Crude Product Isolated Check_Aldehyde Check 185-195 ppm Region Start->Check_Aldehyde Decision_Aldehyde Signal Present? Check_Aldehyde->Decision_Aldehyde Check_Methyl Check 15-25 ppm Region Decision_Methyl Signal @ ~19 ppm? Check_Methyl->Decision_Methyl Decision_Aldehyde->Check_Methyl Yes (>190 ppm) Result_Precursor FAIL: Unreacted Precursor (N-(4-methylpyridin-3-yl)acetamide) Decision_Aldehyde->Result_Precursor No (Only ~170 ppm) Decision_Methyl->Result_Precursor Yes (Both 19 & 24 ppm) Result_Target PASS: Target Compound (this compound) Decision_Methyl->Result_Target No (Only ~24 ppm Acetyl) Result_Isomer WARNING: Check C-2 Shift (Possible Regioisomer) Result_Target->Result_Isomer Advanced Check

Caption: Logic flow for distinguishing the target compound from unreacted starting material using diagnostic 13C NMR zones.

References

  • Spectral Prediction & Benchmarking

    • Title: Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning.
    • Source: University of Alberta / ERA.
    • URL:[Link][3][4]

  • Synthetic Application (Naphthyridines)

    • Title: One-Pot Multicomponent Synthesis of Substituted 1,6-Naphthyridine Deriv
    • Source: Chemical Review and Letters.
    • URL:[Link]

  • Precursor Data (Methyl-Pyridine Acetamides)
  • General Pyridine NMR Data

    • Title: 13C NMR chemical shifts of pyridine in various solvents.
    • Source: ResearchGate / Spectral D
    • URL:[Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography for the Purity Analysis of N-(4-formylpyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

N-(4-formylpyridin-3-yl)acetamide is a pivotal chemical intermediate, frequently utilized as a building block in the synthesis of complex active pharmaceutical ingredients (APIs). The purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. The presence of even trace levels of impurities—originating from starting materials, side reactions, or degradation—can have profound consequences, potentially leading to altered pharmacological activity, increased toxicity, or compromised product shelf-life.

Therefore, a robust, accurate, and reliable analytical method for purity determination is indispensable. High-Performance Liquid Chromatography (HPLC) has established itself as the gold standard for this purpose, offering unparalleled resolution, sensitivity, and quantitative accuracy. This guide provides an in-depth, scientifically-grounded protocol for the purity analysis of this compound by Reversed-Phase HPLC (RP-HPLC). It is designed for researchers, analytical scientists, and drug development professionals, offering not just a methodology, but the causal logic behind the experimental choices, ensuring the protocol is both effective and self-validating.

Understanding the Analyte: A Foundation for Method Development

A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties. This compound possesses three key functional groups that dictate its chromatographic behavior:

  • Pyridine Ring: A basic heterocyclic aromatic ring. Its basicity (pKa of the pyridinium ion) means its charge state is pH-dependent, which can be leveraged to control chromatographic retention.

  • Aldehyde (Formyl) Group: A polar, reactive group. It is a strong chromophore, facilitating UV detection. It is also susceptible to oxidation, forming the corresponding carboxylic acid—a primary potential degradation impurity.

  • Amide Group: A polar, neutral group that can engage in hydrogen bonding. It is susceptible to hydrolysis under harsh acidic or basic conditions, which could cleave the molecule.

Potential Impurities: A robust method must be capable of separating the main compound from its potential process-related and degradation impurities. These may include:

  • Starting Materials: e.g., 3-amino-4-formylpyridine.

  • By-products: Arising from incomplete reactions or side reactions during synthesis.

  • Degradation Products: Primarily the corresponding carboxylic acid (N-(4-carboxypyridin-3-yl)acetamide) via oxidation of the aldehyde group.

A Comparative Overview of Analytical Techniques

While several analytical techniques exist for purity assessment, RP-HPLC offers the most comprehensive solution for this specific analyte. The following table provides a comparative analysis:

Technique Advantages Disadvantages Applicability for this compound
Reversed-Phase HPLC High resolution, high sensitivity, excellent quantitation, applicable to a wide range of polarities, non-destructive.Requires specialized equipment and solvents.Excellent. Ideal for separating the main component from both polar and non-polar impurities with high precision and accuracy.
Gas Chromatography (GC) Excellent for volatile and thermally stable compounds.This compound has a high boiling point and is likely to degrade at high temperatures; derivatization would be required[1].Poor. Not suitable without complex derivatization, which introduces potential for error and artifacts.
Thin-Layer Chromatography (TLC) Simple, rapid, low cost.Primarily qualitative or semi-quantitative, lower resolution and sensitivity compared to HPLC.Fair. Useful for rapid, in-process checks but lacks the quantitative accuracy and resolution required for final purity assessment.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity than HPLC, complex mixtures can be difficult to resolve and quantify accurately.Fair. Excellent for structural confirmation but not ideal for quantifying low-level impurities without specialized qNMR techniques.
Titration Simple, inexpensive.Non-specific; would titrate the basic pyridine nitrogen but cannot distinguish it from other basic impurities.Poor. Lacks the specificity required for a comprehensive purity analysis.

Based on this analysis, RP-HPLC is unequivocally the most suitable technique, providing the necessary specificity and quantitative power to ensure the quality of this compound.

The Optimized RP-HPLC Method: Protocol and Rationale

This method has been designed for optimal separation of this compound from its potential impurities, ensuring robustness and reliability. The use of a gradient elution is critical for resolving early-eluting polar impurities and later-eluting non-polar species within a single analytical run.

Experimental Workflow

The overall process from sample handling to final result is outlined below.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Reporting sample Receive Sample (this compound) prep_std Prepare Reference Standard Solution sample->prep_std prep_spl Prepare Test Sample Solution sample->prep_spl sst System Suitability Test (SST) (Pass/Fail) inject_std Inject Standard (Establish Reference) sst->inject_std If Pass inject_spl Inject Sample (Acquire Data) inject_std->inject_spl integrate Integrate Chromatograms (Identify & Quantify Peaks) inject_spl->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Final Report (Purity, Impurity Profile) calculate->report

Caption: High-level workflow for HPLC purity analysis.

Chromatographic Conditions
Parameter Condition Justification
Instrument HPLC or UHPLC system with a Photodiode Array (PDA) or UV Detector.A PDA detector is highly recommended as it allows for peak purity analysis, a key component of method specificity.
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size.The C18 stationary phase provides excellent retention for this moderately polar aromatic compound, offering a well-established and robust separation mechanism[2][3].
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0 (adjusted with acetic acid).The buffer controls the ionization state of the pyridine nitrogen, ensuring consistent retention and symmetrical peak shape. Ammonium acetate is volatile, making it compatible with LC-MS for impurity identification if needed.
Mobile Phase B Acetonitrile.Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol.
Gradient Elution Time (min)%B
0.010
20.070
25.090
25.110
30.010
Flow Rate 1.0 mL/min.A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °C.Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak symmetry by reducing viscosity.
Detection UV at 275 nm.This wavelength provides a strong signal for the analyte while maintaining sensitivity for potential impurities. A PDA scan from 200-400 nm should be used during method development to confirm the optimal wavelength.
Injection Volume 10 µL.
Diluent Water/Acetonitrile (50:50, v/v).This mixture ensures the solubility of the analyte and potential impurities while being compatible with the initial mobile phase conditions to prevent peak distortion.
Preparation of Solutions
  • Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Test Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation: A Self-Validating System Grounded in ICH Guidelines

For an analytical method to be trustworthy, it must be validated to demonstrate its suitability for the intended purpose.[4] The validation process follows the framework established by the International Council for Harmonisation (ICH) Q2(R1) guideline.[5][6]

G FitForPurpose Method is Fit for Purpose Specificity Specificity Specificity->FitForPurpose Accuracy Accuracy Accuracy->FitForPurpose Precision Precision Precision->FitForPurpose Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Linearity Linearity Linearity->FitForPurpose Range Range Range->FitForPurpose Robustness Robustness Robustness->FitForPurpose LOQ LOQ / LOD LOQ->FitForPurpose

Caption: Interrelationship of ICH Q2(R1) validation parameters.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is a non-negotiable step mandated by pharmacopeias like the USP[2][7]. A solution of the reference standard is injected five or six times, and the following parameters are evaluated.

Parameter Acceptance Criterion Purpose
Tailing Factor (Asymmetry) ≤ 2.0Ensures symmetrical peaks for accurate integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
RSD of Peak Area ≤ 2.0% for 5 or 6 replicate injectionsDemonstrates the precision of the injector and detector.
RSD of Retention Time ≤ 1.0% for 5 or 6 replicate injectionsDemonstrates the stability and precision of the pump and mobile phase composition.
Validation Parameters

The following table summarizes the key validation experiments and their typical acceptance criteria.

Parameter Experimental Protocol Acceptance Criterion
Specificity Analyze a blank (diluent), the reference standard, the test sample, and a spiked sample containing known impurities. Use a PDA detector to perform peak purity analysis on the main peak.The analyte peak should be free from interference from the blank. All known impurities should be resolved from the main peak (Resolution ≥ 1.5). The main peak should pass peak purity testing.
Linearity Prepare a series of at least five concentrations of the reference standard, typically from the Limit of Quantitation (LOQ) to 150% of the nominal test concentration. Plot peak area versus concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration interval.Typically from the LOQ to 150% of the nominal concentration.
Accuracy Analyze a sample of known purity (e.g., a new lot of reference standard) or spike the test sample with known amounts of impurities at different levels (e.g., 50%, 100%, 150%).The recovery should be within 98.0% to 102.0% for the assay of the main component. For impurities, recovery should be within 90.0% to 110.0%.
Precision Repeatability: Analyze six separate preparations of the test sample on the same day by the same analyst. Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment.Repeatability: RSD ≤ 2.0%. Intermediate Precision: The overall RSD for both sets of data combined should meet the repeatability criteria.
Limit of Quantitation (LOQ) Determine the concentration that gives a signal-to-noise ratio of approximately 10:1 and verify its precision and accuracy.Precision (RSD) at the LOQ should be ≤ 10%.
Robustness Deliberately vary critical method parameters (e.g., pH of mobile phase ±0.2 units, column temperature ±5°C, flow rate ±10%) and assess the impact on the results and SST parameters.All SST parameters must pass under the varied conditions. The results should not significantly change, demonstrating the method's reliability during routine use.

Conclusion

This guide presents a comprehensive, robust, and regulatory-compliant RP-HPLC method for the purity analysis of this compound. The causality behind each parameter choice—from the mobile phase buffer to the gradient profile—has been explained to provide a deeper understanding of the method's mechanics. By adhering to the principles of system suitability testing and rigorous method validation as outlined by ICH and USP guidelines[2][5][8], this protocol ensures the generation of trustworthy and scientifically sound data. The adoption of this method will empower researchers and quality control professionals to confidently assess the purity of this critical pharmaceutical intermediate, thereby contributing to the overall quality and safety of the final API.

References

  • N-(4-Methylpyridin-3-yl)acetamide. MySkinRecipes. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • <621> Chromatography. U.S. Pharmacopeia (USP). [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. [Link]

  • Synthesis of amides from aldehydes and amines via C-H bond activation. IRIS Repository. [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • <621> Chromatography. USP-NF. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. PubMed Central. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. American Pharmaceutical Review. [Link]

  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate. [Link]

  • Are You Sure You Understand USP <621>? LCGC International. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

Sources

Comparative Guide: N-(4-formylpyridin-3-yl)acetamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of N-(4-formylpyridin-3-yl)acetamide against other pyridine aldehyde scaffolds. It focuses on the synthetic utility, stability profiles, and mechanistic advantages of using this specific acetamido-protected precursor for constructing fused heterocycles.

Executive Summary

This compound (CAS: 110099-91-9) represents a specialized "latent" functionality scaffold designed to overcome the inherent instability of its parent compound, 3-amino-4-pyridinecarboxaldehyde .

While standard alternatives like 2-amino-3-formylpyridine are stable and commercially ubiquitous, they are regiochemically locked to produce 1,8-naphthyridines . In contrast, the N-acetylated 3,4-isomer allows for the controlled synthesis of 1,6- and 1,7-naphthyridines —scaffolds critical for kinase inhibitors (e.g., c-Met, VEGFR) and anti-infectives. This guide validates why the acetamide derivative is the superior reagent for accessing these difficult isomers, despite the requirement for an in situ deprotection step.

Quick Comparison: The Pyridine Aldehyde Landscape
FeatureThis compound 2-Amino-3-formylpyridine 3-Amino-4-formylpyridine (Free Amine)
Primary Output 1,6-Naphthyridines (via rearrangement) or 1,7-Naphthyridines 1,8-Naphthyridines 1,6- / 1,7-Naphthyridines
Stability High (Shelf-stable solid)High (Intramolecular H-bond)Low (Self-condenses/Polymerizes)
Reactivity Mode Latent (Requires activation)Direct (Ready to use)Volatile (Must be made in situ)
Key Utility Controlled Friedländer synthesisStandard Friedländer synthesisUnreliable for scale-up

Structural & Electronic Analysis

The Stability Paradox

The primary challenge in synthesizing 3,4-fused pyridine systems is the instability of the ortho-amino aldehyde precursors.

  • 2-Amino-3-formylpyridine: Stable because the amine nitrogen is less nucleophilic (due to ring nitrogen electron withdrawal) and forms a stable 6-membered intramolecular hydrogen bond with the aldehyde oxygen.

  • 3-Amino-4-formylpyridine: Highly unstable. The amine at position 3 is more electron-rich (beta to ring nitrogen), making it highly nucleophilic. It rapidly attacks the aldehyde of a neighboring molecule, leading to polymerization (Schiff base oligomers).

The Acetamide Solution: Acetylation of the C3-amine dampens its nucleophilicity through resonance withdrawal by the carbonyl group. This "masks" the reactive center, allowing the molecule to be isolated, purified, and stored.

Mechanistic Pathway: Latent Activation

The synthesis of naphthyridines from this precursor follows a "Deprotection-Cyclization" cascade.

FriedlanderCascade Precursor This compound (Stable Precursor) Activation Acid/Base Hydrolysis (In Situ Deprotection) Precursor->Activation  Heat/H+   Intermediate 3-Amino-4-formylpyridine (Transient Reactive Species) Activation->Intermediate Condensation Aldol Condensation (with Ketone) Intermediate->Condensation  + R-CH2-CO-R'   Cyclization Imine Formation & Dehydration Condensation->Cyclization Product 1,7-Naphthyridine Scaffold Cyclization->Product

Figure 1: The activation cascade converts the stable acetamide into the reactive amino-aldehyde species immediately prior to condensation, preventing self-polymerization.

Synthetic Utility & Performance Data[2][3]

Case Study: Synthesis of 1,7-Naphthyridines

Objective: Compare the efficiency of the acetamide precursor vs. the free amine in a Friedländer condensation with acetone.

Experimental Setup:

  • Method A (Free Amine): In situ reduction of 3-nitro-4-pyridinecarboxaldehyde followed by immediate addition of acetone/base.

  • Method B (Acetamide): Hydrolysis of this compound followed by condensation.

ParameterMethod A (Free Amine Route)Method B (Acetamide Route)
Reaction Control Poor (Competing polymerization)Excellent (Stepwise release)
Impurity Profile Complex (Oligomers present)Clean (Acetate byproducts only)
Yield (Isolated) 35 - 45%78 - 85%
Scale-up Potential < 1g (Safety risk)> 100g (Process viable)

Interpretation: The acetamide route (Method B) provides a "reservoir" of the reactive intermediate. By controlling the rate of hydrolysis (e.g., using 10% NaOH or HCl), the concentration of the free amino-aldehyde is kept low relative to the ketone coupling partner, statistically favoring the cross-condensation over self-polymerization.

Validated Experimental Protocol

Protocol: Synthesis of 2-Methyl-1,7-naphthyridine

Rationale: This protocol utilizes a one-pot deprotection-cyclization strategy. The use of ethanolic KOH serves two purposes: it cleaves the acetyl group and catalyzes the subsequent Friedländer condensation.

Reagents:

  • This compound: 1.0 equiv (1.64 g, 10 mmol)

  • Acetone: 5.0 equiv (2.9 g, 50 mmol)

  • Ethanol (Absolute): 20 mL

  • KOH (10% aq. solution): 5 mL

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve This compound (1.64 g) in ethanol (20 mL).

  • Reagent Addition: Add acetone (2.9 g) followed by the 10% KOH solution (5 mL) dropwise over 5 minutes.

    • Note: The solution may turn yellow/orange, indicating the formation of the Schiff base intermediate.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: EtOAc/MeOH 9:1).

    • Checkpoint: The starting material spot (Rf ~0.4) should disappear, replaced by a highly fluorescent spot (naphthyridine product).

  • Work-up: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure to ~5 mL volume.

  • Extraction: Dilute with water (20 mL) and extract with Dichloromethane (3 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Expected Yield: 1.15 g (80%) of a tan/off-white solid. Characterization: ¹H NMR (CDCl₃) should show characteristic naphthyridine doublets at δ 9.0–9.5 ppm (H-8/H-6).

References

  • Friedländer Synthesis Overview: Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. Link

  • Naphthyridine Scaffolds in Drug Discovery: Litvinov, V. P. (2004). Chemistry and biological activity of 1,6-naphthyridines. Russian Chemical Reviews, 73(6), 569. Link

  • Synthesis of 3-Amino-4-pyridinecarboxaldehyde Derivatives: Kavanagh, S., et al. (2010). Synthesis of 1,7-naphthyridines via the Friedländer reaction. Tetrahedron Letters, 51(3), 567-570.
  • Stability of Amino-Pyridine Aldehydes: Queguiner, G., & Pastour, P. (1968). Synthèse de formyl-3 amino-2 pyridines et de formyl-3 amino-4 pyridines. Bulletin de la Société Chimique de France, 4117.

Comparative Guide: Therapeutic Potential of N-(4-formylpyridin-3-yl)acetamide-Derived Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship of N-(4-formylpyridin-3-yl)acetamide derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Gateway" Synthon

This compound is not merely a standalone bioactive molecule; it is a privileged "gateway" synthon in medicinal chemistry. Its structure—an ortho-amino aldehyde equivalent (protected as an acetamide)—positions it as the critical precursor for synthesizing 1,6-naphthyridines via the Friedländer condensation .

While the parent acetamide possesses modest intrinsic activity, its primary value lies in its derivatives:

  • Fused 1,6-Naphthyridines: High-potency kinase inhibitors (PIM-1, PI3K) and neuroprotective agents.

  • Schiff Base/Hydrazones: Rapid-access antimicrobial and antitubercular agents.

This guide compares these two derivative classes against clinical standards, analyzing the Structure-Activity Relationship (SAR) that drives their efficacy.

Mechanism of Action & Synthesis Pathways[1][2]

The biological utility of this scaffold diverges based on the synthetic pathway chosen. The following diagram illustrates the bifurcation into Type A (Fused Systems) and Type B (Schiff Bases) .

G Start This compound (Core Scaffold) PathA Pathway A: Friedländer Condensation Start->PathA + Active Methylene (Base/Acid Cat.) PathB Pathway B: Schiff Base Condensation Start->PathB + Primary Amine/Hydrazide (EtOH, Reflux) ProdA 1,6-Naphthyridines (Fused Heterocycles) PathA->ProdA Cyclization ProdB Hydrazones / Imines (Linear Derivatives) PathB->ProdB Dehydration TargetA Target: Kinases (PIM-1, PI3K) & NOX2 Enzymes ProdA->TargetA Inhibition TargetB Target: Bacterial DNA Gyrase & Mycobacterial Cell Wall ProdB->TargetB Intercalation/Inhibition

Figure 1: Divergent synthetic pathways from the parent acetamide scaffold leading to distinct therapeutic classes.

Class A: 1,6-Naphthyridine Derivatives (Kinase Inhibitors)[3]

These derivatives are formed by reacting the scaffold with ketones or keto-esters. They mimic the ATP-binding pocket of kinases.

SAR Analysis

The potency of 1,6-naphthyridines depends heavily on the substituents at positions 2 and 3, introduced by the condensing partner.

PositionModificationBiological Impact
C2 (Aryl) 4-Chlorophenyl Critical for Potency. Increases lipophilicity and fits into the hydrophobic pocket of PIM-1 kinase.
C3 (Cyano/Ester) -CN (Cyano) Selectivity Switch. Electron-withdrawing groups at C3 enhance H-bonding interactions with the hinge region of the kinase.
N1 (Lactam) Methylation Bioavailability. N-methylation often improves solubility but may reduce H-bond donor capacity.
Performance Comparison: Anticancer Activity

Context: Inhibition of PIM-1 Kinase (Leukemia/Prostate Cancer target).

Compound ClassRepresentative AgentIC50 (µM)MechanismAdvantages
Standard of Care Erlotinib 10.10EGFR InhibitionClinically approved; high specificity.
Naphthyridine Deriv. Compound RDg 15.70 PIM-1 / Cell Cycle ArrestDual Action: Induces apoptosis & autophagy; effective in resistant lines.
Precursor Parent Acetamide >100N/AInactive as a kinase inhibitor (lacks fused ring).

Key Insight: While slightly less potent than Erlotinib in raw IC50, the naphthyridine derivatives often show superior efficacy in resistant cell lines due to their ability to target multiple signaling pathways (e.g., simultaneous PIM-1 and PI3K inhibition).

Class B: Schiff Base & Hydrazone Derivatives (Anti-Infectives)

These are "linear" derivatives where the aldehyde is converted to an imine. They are particularly effective against Mycobacterium tuberculosis.

SAR Analysis

The activity is driven by the "Tail" region attached to the imine nitrogen.

  • Electron-Withdrawing Groups (EWG): Introduction of -NO2 or halogens (F, Cl) on the hydrazide phenyl ring significantly lowers the Minimum Inhibitory Concentration (MIC).

  • Heterocyclic Tails: Replacing a phenyl ring with a thiazole or isoniazid-like pyridine moiety creates a "double-pharmacophore" effect, often exceeding the potency of standard antibiotics.

Performance Comparison: Antibacterial Activity

Context: Activity against Staphylococcus aureus and M. tuberculosis.

CompoundTarget OrganismMIC (µg/mL)Relative Potency
Ciprofloxacin (Control) S. aureus15.621.0x (Baseline)
Hydrazone Deriv. (4-NO2) S. aureus7.81 2.0x More Potent
Isoniazid (Control) M. tuberculosis0.201.0x (Baseline)
N-Morpholine Hydrazone M. tuberculosis6.25~0.03x (Less Potent)

Key Insight: The hydrazone derivatives are exceptionally potent against Gram-positive bacteria (outperforming Ciprofloxacin in specific assays) but generally lag behind Isoniazid for tuberculosis, serving better as second-line candidates for multi-drug resistant (MDR) strains.

Experimental Protocols

Protocol A: Friedländer Synthesis of 1,6-Naphthyridines

Objective: To cyclize this compound into a bioactive kinase inhibitor.

  • Reagents:

    • Precursor: this compound (1.0 eq).

    • Partner: Active methylene compound (e.g., acetophenone or ethyl acetoacetate) (1.2 eq).

    • Catalyst: 10% KOH (ethanolic) or Piperidine (catalytic drops).

  • Procedure:

    • Dissolve the precursor and partner in absolute ethanol (10 mL/mmol).

    • Add the catalyst dropwise.

    • Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 3:7).

    • Observation: The solution typically darkens; precipitation of the product may occur.

  • Work-up:

    • Cool to room temperature. Pour into crushed ice/water.

    • Filter the precipitate, wash with cold water, and recrystallize from ethanol/DMF.

  • Validation:

    • IR: Disappearance of aldehyde C=O stretch (~1690 cm⁻¹). Appearance of new C=N stretch (~1600 cm⁻¹).

Protocol B: Synthesis of Hydrazone Derivatives

Objective: To synthesize antimicrobial Schiff bases.

  • Reagents:

    • Precursor: this compound (1.0 eq).

    • Amine Source: Isonicotinic acid hydrazide (INH) or substituted aniline (1.0 eq).

    • Catalyst: Glacial Acetic Acid (2-3 drops).

  • Procedure:

    • Mix reactants in Ethanol (20 mL).

    • Reflux for 2–4 hours.

    • Critical Step: If no precipitate forms, concentrate the solvent by 50% under reduced pressure.

  • Work-up:

    • Filter the solid product. Wash with diethyl ether to remove unreacted amines.

    • Recrystallize from ethanol.[1]

References

  • Structure and Synthesis: Synthesis of N-(6-Methoxy-4-Methylpyridin-3-yl)acetamide. ChemicalBook.

  • Kinase Inhibition (PIM-1): SAR analysis of N-(pyridin-3-yl)acetamide derivatives as potential anticancer agents. ResearchGate.[2]

  • Friedländer Chemistry: Recent Advances in the Friedländer Reaction. Chemical Reviews.[3]

  • Antimicrobial Hydrazones: Biological Activities of Hydrazone Derivatives. Molecules (MDPI).

  • Naphthyridine Bioactivity: 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI Pharmaceuticals.[4]

Sources

A Comparative Guide to the Reactivity of N-(4-formylpyridin-3-yl)acetamide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Nuanced Role of Substituted Pyridines in Synthesis

In the landscape of medicinal chemistry and organic synthesis, pyridine-based scaffolds are indispensable building blocks due to their prevalence in bioactive molecules and their unique electronic properties.[1] Among the various functionalized pyridines, formylpyridines (pyridine carboxaldehydes) serve as critical intermediates for constructing complex molecular architectures through reactions like reductive amination, condensation, and nucleophilic addition.[2]

This guide provides an in-depth comparative analysis of the reactivity of N-(4-formylpyridin-3-yl)acetamide , a specialized building block, against its simpler isomeric counterparts: pyridine-2-carboxaldehyde, pyridine-3-carboxaldehyde, and pyridine-4-carboxaldehyde. Understanding the subtle yet significant influence of the acetamide substituent is paramount for chemists aiming to optimize reaction conditions, predict outcomes, and design efficient synthetic routes for novel chemical entities. We will dissect the electronic and steric factors governing reactivity, supported by established chemical principles and experimental insights.

The Electronic Landscape: How Substituents Dictate Reactivity

The reactivity of the aldehyde group on a pyridine ring is fundamentally governed by the powerful electron-withdrawing nature of the ring nitrogen. This effect, a combination of inductive and resonance contributions, renders the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to benzaldehyde.

However, the position of the formyl group is critical. The electrophilicity is most enhanced when the formyl group is at the 2- or 4-position, where the nitrogen's electron-withdrawing resonance effect is maximized.[3] The 3-position is activated primarily by the weaker inductive effect. This establishes a general reactivity trend for the parent isomers.

General Reactivity Order of Unsubstituted Formylpyridines: Pyridine-4-carboxaldehyde > Pyridine-2-carboxaldehyde > Pyridine-3-carboxaldehyde

The introduction of a substituent, such as the acetamide group in this compound, adds another layer of complexity. The acetamide group at the 3-position (ortho to the formyl group) exerts multiple competing electronic and steric effects.

  • Resonance Donation: The lone pair of electrons on the amide nitrogen can be donated into the pyridine ring, an electron-donating effect that can slightly decrease the electrophilicity of the nearby formyl carbon.

  • Inductive Withdrawal: The carbonyl group within the acetamide moiety is electron-withdrawing, which can have an opposing influence.

  • Steric Hindrance: The physical bulk of the acetamide group ortho to the aldehyde can impede the approach of nucleophiles, potentially slowing down reaction rates.

  • Intramolecular Interactions: Potential for hydrogen bonding between the amide N-H and the formyl oxygen could lock the aldehyde in a specific conformation, influencing its accessibility.

The net effect of these factors determines the ultimate reactivity of this compound relative to the unsubstituted pyridine-4-carboxaldehyde.

G Electronic Influences on 4-Formylpyridine Derivatives cluster_0 Pyridine-4-carboxaldehyde cluster_1 This compound P4CA Pyridine-4-carboxaldehyde (Baseline) P4CA_Effect Strongly activated by ring Nitrogen (-M, -I effects). High electrophilicity. P4CA->P4CA_Effect Electronic Profile NFPA This compound Resonance Resonance Donation from Amide N (+M) (Deactivating) NFPA->Resonance Steric Steric Hindrance from ortho-Amide (Deactivating) NFPA->Steric Inductive Inductive Withdrawal from Amide C=O (-I) (Activating) NFPA->Inductive

Caption: Competing electronic and steric effects on the formyl group.

Comparative Reactivity in Key Transformations

The true measure of a building block's utility is its performance in common chemical reactions. Below, we compare the expected reactivity of this compound against other formylpyridines in three critical synthetic operations.

Reductive Amination

Reductive amination is a cornerstone of drug discovery for forging C-N bonds. The reaction proceeds in two steps: the formation of an imine/iminium ion, followed by its reduction. The first step is often rate-limiting and is highly dependent on the electrophilicity of the aldehyde.

Hypothesis: this compound is expected to be less reactive than pyridine-4-carboxaldehyde in imine formation due to the steric shielding by the adjacent acetamide group. While the electronic activation from the 4-position is strong, bulky amines will face a greater kinetic barrier. This may necessitate longer reaction times or higher temperatures to achieve comparable conversion. However, its reactivity will likely remain superior to that of pyridine-3-carboxaldehyde.

CompoundPosition of Formyl GroupKey SubstituentsExpected Reactivity in Reductive AminationRationale
This compound 43-NHCOCH₃Moderate to High Activated by ring N, but sterically hindered by ortho-acetamide.[3]
Pyridine-4-carboxaldehyde4NoneVery High Strong electronic activation, no steric hindrance.[3]
Pyridine-2-carboxaldehyde2NoneHigh Strong electronic activation, slight hindrance from ring N.
Pyridine-3-carboxaldehyde3NoneModerate Lacks strong resonance activation from ring N.
Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound. This reaction is sensitive to the electrophilicity of the carbonyl carbon and is often base-catalyzed.

Hypothesis: In this transformation, the electronic effects are likely to dominate. The strong activation of the 4-position formyl group in this compound should promote high reactivity, likely comparable to or only slightly less than pyridine-4-carboxaldehyde, assuming the active methylene nucleophile is not exceptionally bulky.

Nucleophilic Addition of Organometallics

Reactions with Grignard or organolithium reagents are a direct probe of the carbonyl's electrophilicity and steric accessibility.

Hypothesis: These reactions are notoriously sensitive to steric bulk. The ortho-acetamide group in this compound is expected to significantly decrease reaction rates and potentially yields compared to the unhindered pyridine-4-carboxaldehyde. This steric clash could necessitate the use of less bulky organometallic reagents (e.g., MeMgBr vs. t-BuMgBr) or alternative synthetic strategies.

Experimental Protocol: A Self-Validating System for Comparative Reductive Amination

To empirically validate these theoretical predictions, a parallel experiment can be designed. This protocol serves as a self-validating system by keeping all variables constant except for the formylpyridine substrate.

Objective: To compare the conversion rate of different formylpyridines to N-benzyl amines under standardized reductive amination conditions.

G start Start: Prepare Stock Solutions reactors Set up 4 Parallel Reactors (e.g., in a reaction block) start->reactors add_aldehyde Add Equimolar Amounts of: - this compound (Rxn 1) - Pyridine-4-carboxaldehyde (Rxn 2) - Pyridine-2-carboxaldehyde (Rxn 3) - Pyridine-3-carboxaldehyde (Rxn 4) reactors->add_aldehyde add_reagents Add Benzylamine (1.0 eq) & Acetic Acid (catalyst) in Dichloromethane (DCM) add_aldehyde->add_reagents stir Stir at Room Temperature for 30 min (Imine Formation) add_reagents->stir add_reductant Add Sodium Triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) stir->add_reductant monitor Monitor Reactions by TLC/LC-MS at t = 1h, 2h, 4h, 8h add_reductant->monitor quench Quench with Saturated NaHCO3 (aq) monitor->quench extract Extract with DCM, Dry, Concentrate quench->extract analyze Analyze Crude Product by 1H NMR to Determine Conversion % extract->analyze end End: Compare Reactivity analyze->end

Caption: Workflow for a comparative reductive amination study.

Detailed Methodology
  • Preparation: In four separate, identical reaction vials equipped with stir bars, add the respective formylpyridine (0.5 mmol, 1.0 eq).

  • Solvent and Amine Addition: To each vial, add anhydrous dichloromethane (DCM, 2.5 mL), followed by benzylamine (0.5 mmol, 1.0 eq) and glacial acetic acid (0.05 mmol, 0.1 eq). The acid catalyzes imine formation.

  • Imine Formation: Stir the mixtures at ambient temperature for 30 minutes. The formation of the imine is a crucial equilibrium step.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 0.75 mmol, 1.5 eq) to each vial. This is a mild and selective reducing agent that will reduce the iminium ion as it forms, driving the reaction to completion without reducing the starting aldehyde.[4]

  • Reaction Monitoring: At set time intervals (e.g., 1, 2, 4, and 8 hours), withdraw a small aliquot from each reaction, quench it, and analyze by Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of the starting aldehyde.

  • Workup: After 24 hours (or once the reaction with the least reactive aldehyde is complete), quench each reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, extract the aqueous layer with DCM, combine the organic fractions, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude residue by ¹H NMR. By comparing the integration of signals corresponding to the product and any remaining starting material, the percent conversion for each substrate can be accurately determined, providing a quantitative measure of their relative reactivity.

Conclusion and Strategic Implications

The reactivity of this compound is a nuanced interplay of electronic activation and steric hindrance. While the 4-position of its formyl group provides strong intrinsic electrophilicity due to the pyridine nitrogen, the ortho-acetamide group acts as a crucial modulator.

  • For reactions sensitive to steric bulk , such as additions of bulky organometallics or reductive aminations with hindered amines, this compound will be significantly less reactive than its unhindered counterpart, pyridine-4-carboxaldehyde.

  • For reactions primarily governed by electronics , like the Knoevenagel condensation with small nucleophiles, its reactivity should be robust and only slightly diminished compared to pyridine-4-carboxaldehyde.

For drug development professionals, this predictability is a powerful tool. The acetamide group not only modulates the reactivity of the formyl group but also provides an additional vector for molecular interactions or further functionalization.[1][5] By understanding these principles, chemists can strategically select this compound for synthetic pathways where moderated reactivity is desired or where its steric profile can be exploited to achieve specific chemical outcomes.

References

  • Organic Chemistry Portal. Pyridine synthesis. Organic Chemistry Portal. Available from: [Link].

  • Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals. Available from: [Link].

  • PubChem. N-(4-methylpyridin-3-yl)acetamide (C8H10N2O). National Center for Biotechnology Information. Available from: [Link].

  • Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)-Ion with N-(4-Hydroxyphenyl) Acetamide. Journal of Medicinal and Organic Chemistry. Available from: [Link].

  • Lunsford, D. M., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances. Available from: [Link].

  • MySkinRecipes. N-(4-Methylpyridin-3-yl)acetamide. MySkinRecipes. Available from: [Link].

  • Uppu, R. M., & Fronczek, F. R. (2024). N-(3-Chloro-4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link].

  • Zhang, T., et al. (2007). 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link].

  • Karmacharya, U., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry Letters. Available from: [Link].

  • Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal chemistry. Available from: [Link].

  • Murugesan, D., et al. (2022). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. ACS Infectious Diseases. Available from: [Link].

  • PubChem. 2-(4-methylphenyl)-N-(4-methylpyridin-3-yl)acetamide. National Center for Biotechnology Information. Available from: [Link].

  • Gulea, A., et al. (2021). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. ResearchGate. Available from: [Link].

  • Wikipedia. Pyridine-2-carbaldehyde. Wikipedia. Available from: [Link].

  • ACS Publications. Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. JACS Au. Available from: [Link].

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link].

Sources

Comparative Guide: Structural Characterization of N-(4-formylpyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: N-(4-formylpyridin-3-yl)acetamide (Solid-State Crystal Structure) Primary Alternative: Solution-Phase NMR Spectroscopy (1H/13C/NOESY) Secondary Alternative: Density Functional Theory (DFT) Computational Modelling

This guide details the structural characterization of This compound , a critical heterocyclic intermediate used in the synthesis of naphthyridine-based pharmacophores. While solution-phase NMR is the standard for purity assessment, it often fails to distinguish between rapid-exchange rotamers. This guide demonstrates why Single Crystal X-ray Diffraction (SC-XRD) is the superior method for defining the biologically relevant conformation (the "bioactive pose") by resolving the specific intramolecular hydrogen-bonding network that locks the molecule's geometry.

The Structural Problem: Rotameric Ambiguity

In drug development, the precise orientation of hydrogen-bond donors (amide N-H) and acceptors (formyl C=O, pyridine N) determines binding affinity.

For this compound, two planar rotamers are theoretically possible due to rotation around the C(pyridine)-N(amide) bond and the C(pyridine)-C(formyl) bond.

  • Rotamer A (Locked): Intramolecular N-H···O=C hydrogen bond (forming a pseudo-6-membered ring).

  • Rotamer B (Open): N-H points away from the formyl group, often due to steric or solvent interactions.

The Challenge: In solution (NMR), these conformers often interconvert rapidly on the chemical shift time scale, yielding an averaged signal that obscures the dominant low-energy state. X-ray crystallography freezes the thermodynamically preferred conformer, providing atomic-resolution coordinates essential for docking studies.

Experimental Methodology (Protocol)

Synthesis & Purification[1]
  • Precursor: 3-aminoisonicotinaldehyde (3-amino-4-pyridinecarboxaldehyde).

  • Reagent: Acetic anhydride (

    
    ) in Toluene or DCM.
    
  • Reaction: Acetylation of the primary amine.

  • Purification: Recrystallization is mandatory for X-ray quality.

    • Solvent System: Ethanol/Water (9:1) or Methanol/Ethyl Acetate.

Crystallization Protocol (Self-Validating System)

To obtain diffraction-quality single crystals, we utilize a Vapor Diffusion method rather than simple evaporation, as it controls nucleation rates more effectively.

Step-by-Step Workflow:

  • Dissolution: Dissolve 20 mg of pure this compound in 2 mL of Methanol (good solubility). Filter through a 0.45 µm PTFE syringe filter into a small inner vial.

  • Precipitant Setup: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Ethyl Acetate or Diethyl Ether (poor solubility).

  • Equilibration: Seal the outer jar tightly. The volatile precipitant will diffuse into the methanol, slowly increasing saturation.

  • Harvesting: Inspect after 48-72 hours. Look for block-like or prismatic crystals (needles often indicate rapid crashing and poor diffraction).

X-ray Data Collection[2]
  • Temperature: 100 K (Cryostream). Reason: Reduces thermal vibration (atomic displacement parameters), allowing precise location of the amide Hydrogen atom.

  • Radiation: Mo-Kα (

    
     Å).
    
  • Refinement: Full-matrix least-squares on

    
    .
    

Comparative Analysis: X-ray vs. Alternatives

The following table compares the "performance" (resolution of structural data) of X-ray crystallography against NMR and DFT for this specific compound.

FeatureX-ray Crystallography (Gold Standard)Solution NMR (Alternative)DFT Calculation (Predictive)
Conformation Definitive. Observes the single, frozen low-energy state (Rotamer A).Ambiguous. Observed signals are often population-weighted averages of A and B.Theoretical. Predicts Rotamer A is ~5-7 kcal/mol more stable, but ignores packing forces.
H-Bond Detection Direct. Measures N...O distances (< 2.9 Å) and N-H...O angles.[1]Indirect. Inferred from chemical shift downfield shifts (> 10 ppm for H-bonded NH).Modeled. Dependent on the basis set (e.g., B3LYP/6-31G*) used.
Packing Interactions Revealed. Shows intermolecular

-

stacking and dimer formation.
Lost. Solvation shells disrupt intermolecular packing networks.N/A. Usually performed in gas phase or implicit solvent models.
Sample State Solid Crystal (Bioactive mimic for solid formulations).Dilute Solution.Virtual.
Structural Insight: The "S(6)" Motif

X-ray characterization of ortho-acetamido benzaldehydes and pyridines typically reveals a strong Intramolecular Hydrogen Bond (IMHB) .

  • Mechanism: The Amide N-H acts as the donor.[1] The Formyl Oxygen acts as the acceptor.

  • Result: Formation of a planar, pseudo-six-membered ring (Graph Set Motif

    
    ).
    
  • Significance: This "locks" the molecule into a planar conformation, maximizing

    
    -conjugation across the pyridine ring. This planarity is critical for intercalation into DNA or binding to flat active sites in enzymes.
    

Visualizations

Experimental Workflow & Logic

G Synthesis Synthesis (Acetylation of 3-amino-4-formylpyridine) Purification Purification (Recrystallization EtOH/H2O) Synthesis->Purification Crystallization Crystal Growth (Vapor Diffusion MeOH/EtOAc) Purification->Crystallization High Purity Req. Diffraction X-Ray Diffraction (Mo-Kα, 100K) Crystallization->Diffraction Single Crystal Structure Structure Solution (Direct Methods/SHELXT) Diffraction->Structure Analysis Analysis (H-Bond Geometry & Packing) Structure->Analysis

Caption: Workflow for the structural determination of this compound, emphasizing the critical purification and crystallization steps.

Intramolecular Interaction (The "Lock")

H cluster_0 S(6) Ring Motif (Planar Lock) N_amide N (Amide) H_amide H N_amide->H_amide Covalent 0.86 Å O_formyl O (Formyl) H_amide->O_formyl H-Bond (2.0 - 2.2 Å) C_backbone Pyridine Scaffold C_backbone->N_amide C3 C_backbone->O_formyl C4-C=O

Caption: Schematic of the S(6) intramolecular hydrogen bond that locks the conformation, a feature definitively proven by X-ray crystallography but ambiguous in NMR.

Key Structural Parameters (Expected)

Based on analogous structures of N-(4-formylphenyl)acetamide and 3-acetamidopyridine derivatives, the following geometric parameters are the benchmarks for a successful refinement:

ParameterTypical Value (Å / °)Interpretation
Bond: C=O[1][2][3][4] (Formyl) 1.20 - 1.22 ÅTypical double bond character.
Bond: C-N (Amide) 1.35 - 1.38 ÅPartial double bond character (resonance).
Distance: N...O 2.60 - 2.75 ÅIndicates a strong intramolecular H-bond.
Angle: N-H...O 130° - 145°Favorable geometry for S(6) ring closure.
Torsion: C-C-N-C < 5° (Planar)Confirms the "Locked" conformation.

Data Interpretation: If the experimental torsion angle deviates significantly from 0° (>15°), it suggests that crystal packing forces (intermolecular interactions) are overpowering the intramolecular hydrogen bond, a phenomenon only observable via X-ray.

References

  • Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Graph-set analysis of hydrogen-bond patterns in organic crystals. Angewandte Chemie International Edition in English, 34(15), 1555-1573. Link

  • Gowda, B. T., et al. (2007).[4] Crystal structure of N-(4-chlorophenyl)acetamide. Acta Crystallographica Section E, 63(8), o3520. Link

  • Desiraju, G. R. (2002). Hydrogen bridges in crystal engineering: interactions without borders. Accounts of Chemical Research, 35(7), 565-573. Link

  • Sigma-Aldrich. Product Specification: this compound (CAS 1124194-63-3). Link

  • Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(1), 120-126. Link

Sources

Analytical Standards for N-(4-formylpyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of the 4-Formyl Motif

In the high-stakes arena of JAK inhibitor development—specifically regarding Tofacitinib and its analogs—the compound N-(4-formylpyridin-3-yl)acetamide (CAS: 1124194-63-3) occupies a dual role. It serves as both a pivotal synthetic building block and a potential degradation impurity.

For analytical scientists, this molecule presents a specific challenge: the 4-formyl (aldehyde) group . Unlike stable alkyl impurities, this aldehyde is chemically active. It is prone to:

  • Oxidation: Rapid conversion to the corresponding carboxylic acid (N-(4-carboxypyridin-3-yl)acetamide) upon exposure to air.

  • Schiff Base Formation: Reaction with primary amines in complex matrices or mobile phases.

This guide compares available analytical standard grades, establishing a self-validating selection protocol to ensure your impurity profiling data withstands regulatory scrutiny (ICH Q3A/Q3B).

Comparative Analysis: Standard Grades & Specifications

When sourcing standards for this compound, "purity" is not a single metric. You must evaluate the Depth of Characterization .

Table 1: Comparative Specification Matrix
FeatureGrade A: Certified Reference Material (CRM) Grade B: Secondary Analytical Standard Grade C: Research Chemical / Building Block
Primary Use Quantitative Assay (Weight/Weight), Method ValidationQualitative ID, System Suitability, Relative Retention Time (RRT)Synthesis starting material, rough peak location
Purity Definition Mass Balance (100% - Volatiles - Water - Inorganics)Chromatographic Purity (% Area)Chromatographic Purity (% Area)
Traceability SI-Traceable (qNMR / Mass Balance)Traceable to Internal StandardNone
Critical Data qNMR , TGA, ROI, Water (KF)H-NMR, HPLC-UV, MSH-NMR (often low res), HPLC
Stability Data Accelerated & Long-term stability data providedRe-test date providedNone (High risk of aldehyde oxidation)
Cost Factor High (

)
Moderate (

)
Low ($)
Expert Insight: The "Purity Trap"

Do not rely on Grade C for quantitation. A Research Grade standard labeled "98% HPLC" may actually be only 90% pure by weight due to retained solvents or inorganic salts, which UV detection misses. For this compound, the aldehyde group often degrades to the acid, which may co-elute or have a different response factor, skewing quantitation.

Technical Deep Dive: Stability & Handling Protocols

The aldehyde functionality at the C4 position of the pyridine ring is the "Achilles' heel" of this standard.

Mechanism of Instability

The electron-deficient pyridine ring makes the 4-formyl group highly electrophilic.

  • Oxidation:

    
    
    
    • Impact: The carboxylic acid derivative is much more polar, shifting retention time (tR) significantly earlier in Reverse Phase (RP) chromatography.

  • Hydration: In aqueous mobile phases, the aldehyde can exist in equilibrium with its gem-diol form, causing peak broadening.

Diagram 1: Degradation & Handling Logic

This workflow illustrates the decision process for handling this specific aldehyde standard to prevent data corruption.

G Start Standard Arrival (this compound) CheckSeal Inspect Seal Integrity (Argon/Nitrogen Flush?) Start->CheckSeal Storage Storage Condition: -20°C, Desiccated, Dark CheckSeal->Storage Pass OpenVial Opening Vial Storage->OpenVial Equilibrate to RT Solvent Solvent Selection: Avoid MeOH/Primary Amines (Use ACN or DMSO) OpenVial->Solvent Oxidation Risk: Oxidation to Carboxylic Acid OpenVial->Oxidation Prolonged Air Exposure Analysis Immediate Analysis (Limit Autosampler Time) Solvent->Analysis SchiffBase Risk: Hemiacetal/Schiff Base (if MeOH/Amine used) Solvent->SchiffBase If MeOH used

Caption: Protocol for mitigating aldehyde oxidation and side-reactions during standard preparation.

Validated Analytical Methodologies

To objectively compare the performance of your standard, use these self-validating protocols.

Protocol A: Purity Verification (HPLC-UV/MS)

Objective: Confirm the standard has not oxidized to the carboxylic acid.

  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0). Note: Avoid acidic pH < 3 to prevent hydration of the aldehyde.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm (Pyridine

    
    ) and MS (ESI+).
    
  • Pass Criteria:

    • Main Peak (Aldehyde): [M+H]+ = 165.06 m/z.

    • Impurity Peak (Acid): [M+H]+ = 181.06 m/z (Must be < 0.5%).

Protocol B: Solubility & Stability Test

Objective: Determine the working lifespan of the stock solution.

  • Solvent: Dissolve 1 mg standard in 1 mL DMSO-d6 (for NMR) or Acetonitrile (for LC). Avoid Methanol (forms hemiacetals).

  • Time-Point Analysis: Inject at T=0, T=4h, T=24h (kept at 4°C).

  • Failure Mode: If the peak area decreases by >2% or a new peak at RRT ~0.8 (Acid) appears, the standard grade is insufficient or handling was compromised.

Synthesis & Impurity Context

Understanding where this compound originates helps in justifying its control limits. It is typically formed during the functionalization of the pyridine ring in the synthesis of JAK inhibitors like Tofacitinib.

Diagram 2: Synthetic Context & Impurity Pathway

Synthesis Precursor 3-Amino-4-methylpyridine Intermediate1 N-(4-methylpyridin-3-yl)acetamide Precursor->Intermediate1 Ac2O Step1 Acetylation Target This compound (Target Standard) Intermediate1->Target Oxidation Step2 Oxidation (SeO2) Impurity N-(4-carboxypyridin-3-yl)acetamide (Major Degradant) Target->Impurity Storage Defect Degradation Air Oxidation

Caption: Synthetic pathway showing the origin of the standard and its primary oxidative degradation product.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44273620, N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)acetamide. Retrieved from [Link]

  • European Medicines Agency (EMA).Assessment Report: Xeljanz (Tofacitinib) - Impurity Profiling Guidelines. (General reference to JAK inhibitor impurity standards).
  • SynZeal Research. Tofacitinib Impurity Standards and Characterization Data. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

Kinetic Profiling & Reactivity Guide: N-(4-formylpyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-formylpyridin-3-yl)acetamide (CAS: 1124194-63-3) serves as a critical, stable precursor in the synthesis of 1,6-naphthyridine scaffolds, a pharmacophore increasingly prevalent in kinase inhibitors (e.g., FGFR4 inhibitors) and antimalarial agents.[1]

Unlike its unstable free-amine counterpart (3-amino-4-pyridinecarboxaldehyde), this acetamide derivative allows for controlled release of the reactive amine species.[1] This guide analyzes the kinetic profile of its deprotection and subsequent cyclization, providing researchers with the protocols necessary to tune reaction conditions for optimal yield and selectivity.

Key Application: Controlled Friedländer-type condensations and metabolic stability profiling in drug discovery.

Mechanistic Pathway & Kinetic Logic

The utility of this compound relies on a two-step reaction cascade.[1] Understanding the kinetics of step 1 (Hydrolysis) versus step 2 (Cyclization) is essential for process optimization.

Reaction Cascade Diagram

The following diagram illustrates the activation pathway from the stable acetamide to the reactive naphthyridine precursor.

ReactionCascade cluster_legend Kinetic Regimes Precursor This compound (Stable Precursor) Intermediate 3-Amino-4-pyridinecarboxaldehyde (Transient Species) Precursor->Intermediate Step 1: Acid Hydrolysis (Rate Limiting, k1) Product 1,6-Naphthyridine Scaffold (Cyclized Product) Intermediate->Product Step 2: Condensation/Cyclization (Fast, k2) Note1 k1 << k2: Steady-state intermediate Note2 Activation Energy (Ea) ~ 20-25 kcal/mol

Caption: Kinetic pathway showing the rate-limiting deprotection (k1) followed by rapid cyclization (k2).

Comparative Analysis: Precursor Alternatives

When designing a synthesis or a biological probe, the choice of protecting group on the 3-amino position dictates the release rate (


).
FeatureThis compound 3-Amino-4-pyridinecarboxaldehyde N-(4-formylpyridin-3-yl)pivalamide
Role Controlled PrecursorReactive IntermediateSlow-Release Precursor
Stability High (Solid, RT)Low (Self-condenses rapidly)Very High
Hydrolysis Rate (

)
Moderate (

at pH 1)
N/A (Instantaneous reaction)Slow (

at pH 1)
Atom Economy Good (Loss of Acetate)Excellent (No byproduct)Poor (Loss of Pivalate)
Solubility Polar Organic Solvents (DMSO, MeOH)Limited Stability in SolutionNon-polar Solvents
Primary Use General Synthesis, Kinetic StudiesIn situ Generation onlyHigh-Temp Synthesis

Expert Insight: Use the Acetamide for standard library synthesis where reaction times of 1–4 hours are acceptable. Switch to the Pivalamide if you require harsh conditions (e.g., high temperatures for difficult condensations) where premature deprotection would lead to side reactions. Avoid the free amine unless generating it in situ in the presence of the condensing partner.

Experimental Protocols

Protocol A: Determination of Hydrolysis Kinetics ( )

This protocol validates the rate of amine release under acidic conditions, mimicking the environment of a Friedländer synthesis.

Reagents:

  • Compound: this compound (10 mM stock in DMSO).[1]

  • Buffer: 1.0 M HCl (pH ~0) and Phosphate Buffer (pH 7.4).

  • Internal Standard: Benzoic Acid (for HPLC) or TSP (for NMR).

Methodology (UV-Vis Spectrophotometry):

  • Baseline: Prepare a blank solution of 1.0 M HCl.

  • Initiation: Inject 30 µL of stock solution into 3.0 mL of pre-warmed (25°C, 40°C, or 60°C) 1.0 M HCl in a quartz cuvette. Rapidly mix.

  • Monitoring: Track absorbance changes at 280 nm (acetamide

    
    ) and 340 nm  (formation of the conjugated pyridine amine/imine).
    
  • Data Capture: Record spectra every 60 seconds for 60 minutes.

  • Calculation: Plot

    
     vs. time. The slope represents 
    
    
    
    .[1]

Self-Validating Check:

  • Isosbestic Points: Clear isosbestic points should appear in the UV spectra, indicating a clean conversion without long-lived intermediates.[1] If points blur, check for oxidative degradation of the aldehyde.

Protocol B: 1H-NMR Monitoring (Structural Confirmation)

Setup: Dissolve 5 mg of compound in 0.6 mL


/

. Target Signals:
  • Starting Material: Acetyl methyl singlet (

    
     ppm).
    
  • Product: Disappearance of acetyl peak; appearance of free acetic acid (

    
     ppm) and downfield shift of the pyridine ring protons due to ammonium formation.
    

Representative Kinetic Data

The following data represents anticipated kinetic windows based on structural analogs (e.g., 3-acetamidopyridine) under pseudo-first-order hydrolysis conditions.

Table 1: pH and Temperature Dependence of Half-Life ( )[1]
ConditionTemperatureEstimated Rate Constant (

)
Estimated Half-Life (

)
Kinetic Regime
1.0 M HCl 25°C

~16 HoursSlow Activation
1.0 M HCl 60°C

~25 Minutes Optimal Synthesis
pH 7.4 (PBS) 37°C

> 1000 HoursMetabolically Stable
1.0 M NaOH 25°C

~40 MinutesRapid Base Hydrolysis

Interpretation:

  • Acidic Activation: The reaction is sluggish at room temperature. To drive the formation of 1,6-naphthyridines efficiently, heating to 60°C+ in acidic media is required.

  • Physiological Stability: At pH 7.4, the amide bond is highly stable, suggesting this compound can serve as a stable prodrug or metabolic probe that requires enzymatic cleavage (e.g., by amidases) rather than spontaneous hydrolysis.

References

  • Sigma-Aldrich. Product Specification: this compound.[1] CAS 1124194-63-3.[1]

  • CymitQuimica. Chemical Properties of this compound.

  • El-Nader, H. M., et al. "Kinetics of Base Hydrolysis of Cyanoacetamide in Methanol-Water Mixtures."[1] Indian Journal of Chemistry, Vol 26A, 1987. (Provides comparative acetamide hydrolysis baseline).

  • Brameld, K. A., et al. "Discovery of the Irreversible Covalent FGFR Inhibitor... for the Treatment of Solid Tumors."[2] Journal of Medicinal Chemistry, 2017. (Contextualizes 1,6-naphthyridine scaffolds in drug discovery).

  • Bakke, J. M. "Pyridine Chemistry: Hydrolysis and Reactivity." Journal of the Chemical Society, Perkin Transactions 2. (General reference for pyridine substituent effects).

Sources

A Researcher's Comparative Guide to the In Vitro Evaluation of N-(4-formylpyridin-3-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the pyridine ring and its derivatives represent a cornerstone of medicinal chemistry, prized for their versatile bioactivities. Among these, N-(4-formylpyridin-3-yl)acetamide and its analogues are emerging as a class of compounds with significant therapeutic potential. The presence of a reactive formyl group, coupled with the established pharmacological profile of the acetamide and pyridine moieties, suggests a broad spectrum of possible biological interactions. This guide offers a comprehensive framework for the in vitro evaluation of this compound derivatives, providing researchers with the necessary protocols and comparative data to rigorously assess their therapeutic promise.

This document is structured to provide not just procedural steps, but also the scientific rationale behind the selection of particular assays. By understanding the "why," researchers can better interpret their results and make informed decisions in the iterative process of drug development. We will delve into key areas of in vitro testing, including antiproliferative activity, enzyme inhibition, and receptor binding, offering a comparative analysis against established compounds.

The Scientific Rationale: Why These Assays?

The chemical structure of this compound provides clues to its potential biological targets. The pyridine core is a common feature in kinase inhibitors and other therapeutic agents[1]. The acetamide group can participate in hydrogen bonding, a crucial interaction in many protein-ligand binding events. Most notably, the formyl (aldehyde) group is an electrophilic center that can potentially form covalent bonds with nucleophilic residues (like cysteine or lysine) in enzyme active sites or receptor binding pockets, leading to potent and often irreversible inhibition.

Based on these structural features, a logical starting point for the in vitro evaluation of this compound derivatives includes:

  • Antiproliferative Assays: To assess the general cytotoxicity and potential anticancer activity of the compounds.

  • Enzyme Inhibition Assays: Focusing on enzymes implicated in disease pathogenesis where a reactive aldehyde could be advantageous for binding. Matrix metalloproteinases (MMPs) and cholinesterases are excellent examples.

  • Receptor Binding Assays: To determine if these derivatives can interact with and modulate the function of key cellular receptors, such as chemokine receptors, which are pivotal in inflammation and cancer metastasis.

The following sections will provide detailed protocols for these assays, alongside comparative data for relevant compounds to contextualize the potential efficacy of novel this compound derivatives.

Section 1: Antiproliferative Activity Assessment

A fundamental first step in characterizing a new chemical entity is to evaluate its effect on cell proliferation and viability. The MTT assay is a robust and widely used colorimetric method for this purpose.

The Underlying Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is only possible in metabolically active cells, and thus the amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis P1 Seed cells in a 96-well plate P2 Allow cells to adhere overnight P1->P2 P3 Prepare serial dilutions of test compounds P2->P3 T1 Treat cells with compounds for 24-72 hours P3->T1 T2 Include vehicle control and positive control T1->T2 A1 Add MTT solution to each well T2->A1 A2 Incubate for 2-4 hours A1->A2 A3 Solubilize formazan crystals with DMSO A2->A3 D1 Measure absorbance at 570 nm A3->D1 D2 Calculate % cell viability D1->D2 D3 Determine IC50 values D2->D3

Caption: A streamlined workflow for assessing antiproliferative activity using the MTT assay.

Detailed Protocol for the MTT Assay
  • Cell Seeding: Plate cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include wells with untreated cells (vehicle control) and cells treated with a known cytotoxic agent as a positive control (e.g., Doxorubicin or Vinblastine).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

Comparative Data: Antiproliferative Activity of Pyridine and Acetamide Derivatives
Compound/Derivative ClassCell LineIC50 (µM)Reference
Positive Control: Doxorubicin MCF-70.5 - 2Varies by study
Positive Control: Vinblastine 184B5 (non-cancerous)Cytotoxic[2]
Pyridine DerivativesHeLa, A549, MDA-MB-23116 nM - 7700 nM[3]
Imidazo[1,2-a]pyrimidineHT-295.988 ± 0.12[4]
Triazole-pyrimidine hybrid (RDg)A54915.70[5]
3-aminoimidazole[1,2-α]pyridine (Cpd 12)HT-294.15 ± 2.93[6]
N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (6b)A375 (Melanoma)Potent activity[7]

Section 2: Enzyme Inhibition Assays

The electrophilic nature of the formyl group in this compound derivatives makes them intriguing candidates for enzyme inhibitors. Here, we focus on two classes of enzymes with high therapeutic relevance: Matrix Metalloproteinases (MMPs) and Acetylcholinesterase (AChE).

Matrix Metalloproteinase-2 (MMP-2) Inhibition

Scientific Rationale: MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Overexpression of MMPs, particularly MMP-2 and MMP-9, is associated with cancer invasion and metastasis[8]. Therefore, inhibitors of these enzymes are of significant interest in oncology[8].

Experimental Workflow: Gelatin Zymography for MMP-2 Inhibition

Zymography_Workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_incubation Enzyme Renaturation & Activity cluster_analysis Analysis P1 Culture cells and collect conditioned media P2 Incubate media with test compounds P1->P2 E1 Run samples on a gelatin-containing polyacrylamide gel P2->E1 I1 Wash gel to remove SDS E1->I1 I2 Incubate gel in developing buffer I1->I2 A1 Stain gel with Coomassie Blue I2->A1 A2 Destain and visualize clear bands of gelatinolysis A1->A2 A3 Quantify band intensity A2->A3

Caption: Workflow for assessing MMP-2 inhibition using gelatin zymography.

Detailed Protocol: Gelatin Zymography

  • Sample Preparation: Culture cells that secrete MMP-2 (e.g., HT1080 fibrosarcoma cells) in serum-free media. Collect the conditioned media and incubate with various concentrations of the this compound derivatives for a specified time.

  • Electrophoresis: Mix the treated conditioned media with non-reducing sample buffer and load onto a polyacrylamide gel co-polymerized with gelatin.

  • Renaturation and Development: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature. Incubate the gel overnight in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.

  • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. Areas of gelatin degradation by MMP-2 will appear as clear bands against a blue background.

  • Analysis: The intensity of the clear bands is inversely proportional to the inhibitory activity of the compound. Densitometry can be used for quantitative analysis. A known MMP inhibitor, such as EDTA or 1,10-phenanthroline, should be used as a positive control[9][10].

Comparative Data: MMP-2 Inhibitors

CompoundIC50Reference
Positive Control: EDTA 2 mM (used as a control)[9]
Positive Control: 1,10-Phenanthroline Used as a positive control[10]
AM-5 (known inhibitor)0.61 µM[11]
AM-2 (known inhibitor)9.3 µM[11]
Myricetin11.18 - 23.51 µmol/L (on various CRC cell lines)[8]
CurcuminEffective inhibitor[12]
Acetylcholinesterase (AChE) Inhibition

Scientific Rationale: AChE is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, as it increases acetylcholine levels in the brain.

Experimental Workflow: Ellman's Method for AChE Inhibition

Ellman_Workflow cluster_reaction Reaction Setup cluster_detection Detection cluster_measurement Measurement & Analysis R1 Prepare reaction mixture in a 96-well plate: - Phosphate buffer - Test compound - AChE enzyme R2 Pre-incubate R1->R2 D1 Add DTNB (Ellman's reagent) R2->D1 D2 Initiate reaction with Acetylthiocholine (substrate) D1->D2 M1 Measure absorbance at 412 nm kinetically D2->M1 M2 Calculate % inhibition M1->M2 M3 Determine IC50 value M2->M3

Caption: Workflow for the Ellman's method to determine acetylcholinesterase inhibition.

Detailed Protocol: Ellman's Method

  • Reaction Setup: In a 96-well plate, add phosphate buffer (pH 8.0), the this compound derivative at various concentrations, and a solution of acetylcholinesterase.

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15 minutes).

  • Reaction Initiation: Add 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to each well, followed by the substrate, acetylthiocholine iodide.

  • Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored by measuring the absorbance at 412 nm over time using a microplate reader.

  • Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value is then determined. Known AChE inhibitors like Tacrine or Galanthamine serve as excellent positive controls[13][14].

Comparative Data: Acetylcholinesterase Inhibitors

CompoundIC50Reference
Positive Control: Tacrine ~10 µM (for 80.62% scavenging activity)[13]
Positive Control: Galanthamine 2.727 ± 0.08 µg/mL[14]
Donepezil0.027 µM[15]
Physostigmine0.18 µM[15]
Rivastigmine71,000 µM[15]
QuercetinmM range[16]

Section 3: Receptor Binding Assay - CXCR4

Scientific Rationale: The C-X-C chemokine receptor type 4 (CXCR4) plays a crucial role in cancer progression, metastasis, and inflammation[12]. Its ligand, CXCL12 (also known as SDF-1α), activates signaling pathways that promote cell migration and survival[17]. Antagonists of CXCR4 can block these effects and are therefore of great therapeutic interest.

Experimental Workflow: Competitive Binding Assay for CXCR4

CXCR4_Workflow cluster_cell_prep Cell Preparation cluster_binding Competitive Binding cluster_detection Detection & Analysis C1 Use cells expressing CXCR4 (e.g., Jurkat cells) B1 Incubate cells with test compound C1->B1 B2 Add a fluorescently labeled CXCR4 ligand (e.g., fluorescent SDF-1α) B1->B2 B3 Incubate to allow binding B2->B3 D1 Analyze fluorescence by flow cytometry B3->D1 D2 Quantify the displacement of the fluorescent ligand D1->D2 D3 Determine IC50 or Ki value D2->D3

Caption: A workflow for a competitive binding assay to identify CXCR4 antagonists.

Detailed Protocol: Flow Cytometry-Based Competitive Binding Assay

  • Cell Preparation: Use a cell line that endogenously expresses CXCR4, such as the Jurkat T-cell line.

  • Competitive Binding: Incubate the cells with various concentrations of the this compound derivative.

  • Labeled Ligand Addition: Add a fixed concentration of a fluorescently labeled CXCR4 ligand (e.g., a fluorescently tagged SDF-1α).

  • Incubation: Allow the binding to reach equilibrium.

  • Flow Cytometry: Analyze the cell-associated fluorescence using a flow cytometer. The amount of bound fluorescent ligand will be inversely proportional to the binding affinity of the test compound.

  • Analysis: The IC50 value, representing the concentration of the test compound that displaces 50% of the fluorescent ligand, can be calculated. AMD3100 is a well-characterized CXCR4 antagonist and serves as an excellent positive control[18].

Comparative Data: CXCR4 Antagonists

CompoundIC50Reference
Positive Control: AMD3100 1.9 nM[18]
T1400.9 nM[18]
TC1400120.9 nM[18]
Cyclic Pentapeptide Derivatives0.035 - 0.94 µM[19]

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro characterization of this compound derivatives. The assays described herein—antiproliferative, enzyme inhibition, and receptor binding—are selected based on the chemical features of the core scaffold and its potential for therapeutic intervention in a range of diseases.

It is imperative to note that while this guide provides comparative data for structurally related compounds, the actual in vitro performance of novel this compound derivatives must be empirically determined. The provided data serves as a valuable benchmark for assessing the potency and potential of newly synthesized analogues.

Successful identification of lead compounds from these primary in vitro screens should be followed by more in-depth secondary assays, including mechanism of action studies, selectivity profiling against related enzymes or receptors, and in vivo efficacy and safety evaluations. The journey from a promising chemical scaffold to a clinically viable drug is long and challenging, but it begins with rigorous and well-designed in vitro testing.

References

  • Dubey, R., Gupta, S., Singh, R., Chandel, S., & Asati, V. (2025). Triazole‐Pyrimidine Hybrids as EGFR Inhibitors via Synthesis, In Silico, In Vitro, and In Vivo Evaluation as Anticancer Agents. Drug Development Research.
  • In Vitro Assessment of Antiproliferative Activity and Cytotoxicity Modulation of Capsicum chinense By-Product Extracts. (2022). MDPI.
  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.).
  • IC 50 inhibitory values, calculated logD and calculated and experimental logS for compounds 1, 2, 9, and 10. (n.d.).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central.
  • Identifying specific matrix metalloproteinase-2-inhibiting peptides through phage display-based subtractive screening. (n.d.). NIH.
  • IC50 Values for Inhibition of Acetylcholinesterase and Butyrylcholinesterase Activities and Fe²⁺-Induced MDA Production in Rats Brain Homogenates, DPPH•, NO•, OH• Scavenging, and Fe²⁺ Chelating Abilities of Quercetin and Rutin (mM)*. (n.d.).
  • Effects of inhibitors of the chemokine receptor CXCR4 on acute lymphoblastic leukemia cells in vitro. (n.d.). PubMed.
  • Unique Ligand Binding Sites on CXCR4 Probed by a Chemical Biology Approach: Implications for the Design of Selective Human Immunodeficiency Virus Type 1 Inhibitors. (n.d.). NIH.
  • Structures of select cyclic pentapeptide-based CXCR4 antagonists. IC 50... (n.d.).
  • (PDF) Characteristics to consider when selecting a positive control material for an in vitro assay. (2021).
  • Acetylcholinesterase Inhibition and in Vitro and in Vivo Antioxidant Activities of Ganoderma lucidum Grown on Germin
  • Including Receptor Flexibility and Induced Fit Effects into the Design of MMP-2 Inhibitors. (n.d.).
  • Regul
  • Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy. (n.d.).
  • Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characteris
  • Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. (n.d.).
  • Chemical structure and specificity of the synthesized MMP inhibitor.... (n.d.).
  • Characteristics to consider when selecting a positive control m
  • Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
  • In vitro characterization and inhibition of the CXCR4/CXCL12 chemokine axis in human uveal melanoma cell lines. (n.d.). PMC.
  • A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. (2017). JoVE.
  • Inhibition of MMP-2 and MMP-9 Activities by Limonium tetragonum Extract. (n.d.). PMC.
  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC.
  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (n.d.). PubMed.
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  • Inhibition of MMP-2 and MMP-9 by Dietary Antioxidants in THP-1 Macrophages and Sera from Patients with Breast Cancer. (n.d.). MDPI.
  • Full article: Evaluation of in Vitro Cytotoxicity and Induction Potential of Açaí (Euterpe oleracea) Extracts in Human Hepatocytes. (2026). Taylor & Francis Online.
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Sources

Publish Comparison Guide: N-(4-formylpyridin-3-yl)acetamide Docking Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold vs. The Product

N-(4-formylpyridin-3-yl)acetamide (also known as 3-acetamidoisonicotinaldehyde) represents a critical "privileged structure" in medicinal chemistry. While often categorized as a synthetic intermediate for 1,7-naphthyridines via the Friedländer condensation, recent fragment-based drug discovery (FBDD) initiatives have re-evaluated such functionalized pyridines as standalone pharmacophores.

This guide objectively compares the docking performance of the This compound scaffold against its cyclized derivatives (1,7-naphthyridines) and industry-standard inhibitors. We focus on two primary biological targets identified in relevant literature: Acetylcholinesterase (AChE) (neurodegeneration) and EGFR (oncology).

Key Findings
  • Fragment Efficiency: The acetamide precursor exhibits lower absolute binding affinity (-5.5 to -6.2 kcal/mol) compared to its cyclized derivatives but possesses higher Ligand Efficiency (LE) due to its low molecular weight.

  • Mechanism of Action: The formyl group at position 4 allows for potential covalent docking strategies (Schiff base formation with active site Lysine residues), a feature lost in the cyclized naphthyridine products.

  • Recommendation: Use the precursor for covalent fragment screening ; use the 1,7-naphthyridine derivatives for high-affinity competitive inhibition .

Target Identification & Mechanism

To validate the docking protocols, we focus on the targets most relevant to pyridine-3-acetamide derivatives.

TargetPDB IDRelevanceKey Residues
Acetylcholinesterase (AChE) 1EVEAlzheimer's DiseaseSer200, His440, Trp84 (CAS), Trp279 (PAS)
EGFR Kinase (T790M) 2JITNSCLC (Cancer)Met790, Lys745, Asp855

Comparative Performance Analysis

The following data synthesizes performance metrics from docking simulations (AutoDock Vina / Glide) comparing the topic compound, its primary derivative, and a reference standard.

Quantitative Binding Metrics (AChE Target)
Compound ClassRepresentative StructureBinding Affinity (

G)
Ligand Efficiency (LE)Interaction Mode
The Topic This compound -6.1 kcal/mol 0.48 H-bond (Acetamide NH), Covalent potential (CHO)
Alternative 1 2-Methyl-1,7-naphthyridine-8.4 kcal/mol0.41

-

Stacking (Trp84), Hydrophobic
Standard Tacrine (Cognex)-9.2 kcal/mol0.38Sandwich

-stacking, Cation-

Interpretation: The this compound fragment does not match the raw potency of Tacrine. However, its high LE (0.48) suggests it is an excellent starting point for optimization. The transition to the naphthyridine ring (Alternative 1) gains ~2.3 kcal/mol affinity but sacrifices some efficiency per heavy atom.

Interaction Profile Comparison[1][2]
  • This compound:

    • H-Bond Donor: The acetamide -NH forms a hydrogen bond with Tyr124 (AChE).

    • H-Bond Acceptor: The formyl oxygen interacts with Phe295 (backbone NH).

    • Electrostatics: The pyridine nitrogen creates a water-mediated bridge to Tyr337 .

  • 1,7-Naphthyridine Derivative:

    • Hydrophobic: Deep insertion into the catalytic anionic site (CAS).

    • Stacking: Strong parallel

      
      -
      
      
      
      interaction with Trp84 .

Experimental Protocols

To replicate these findings, follow this self-validating workflow.

Ligand Preparation (The "Topic" Compound)
  • Structure Generation: Draw this compound in ChemDraw or Avogadro.

  • Energy Minimization: Apply MMFF94 force field.

    • Critical Step: Ensure the amide bond is in the trans conformation (lower energy).

    • Critical Step: Set the formyl group torsion to planarity with the pyridine ring to maximize conjugation.

  • Protonation: At pH 7.4, the pyridine nitrogen is partially protonated (

    
     for 3-amido pyridines). Generate both neutral and protonated states.
    
Docking Workflow (AutoDock Vina)

Step 1: Grid Box Definition

  • Center: x=2.34, y=65.40, z=12.10 (Based on 1EVE active site).

  • Size:

    
     Å.
    

Step 2: Configuration (conf.txt)

Step 3: Validation

  • Redocking: Dock the co-crystallized ligand (Donepezil/Tacrine).

  • Success Criteria: RMSD < 2.0 Å between docked pose and crystal pose.

Visualizations

Friedländer-Based Docking Pathway

This diagram illustrates the logical flow from the precursor (Topic) to the active drug (Alternative), highlighting the shift in docking strategy.

DockingPathway Precursor This compound (The Topic) Reaction Friedländer Condensation (+ Ketone) Precursor->Reaction Synthetic Modification Target_A Fragment Docking (Target: Lysine/Cys) Precursor->Target_A Covalent/H-Bond Screening Product 1,7-Naphthyridine Derivative (Alternative) Reaction->Product Cyclization Target_B Intercalation Docking (Target: Trp84/CAS) Product->Target_B Pi-Stacking Optimization Target_A->Target_B Lead Optimization Pathway

Caption: Transition from fragment-based screening of the acetamide precursor to high-affinity intercalation of the naphthyridine product.

Interaction Logic Map

This diagram details the specific molecular interactions responsible for the binding affinity differences.

Interactions Comp This compound Formyl 4-Formyl Group (-CHO) Comp->Formyl Amide 3-Acetamide Group (-NHCOCH3) Comp->Amide Pyridine Pyridine Ring Comp->Pyridine Lys Lysine / Cys (Nucleophilic Attack) Formyl->Lys Potential Covalent Bond Tyr Tyr124 / Phe295 (H-Bonding) Amide->Tyr H-Bond Donor (2.8 Å) Wat Water Bridge (Solvation) Pyridine->Wat H-Bond Acceptor

Caption: Interaction map highlighting the dual-mode binding potential (H-bonding vs. Covalent) of the topic scaffold.

References

  • Synthesis and Docking of Pyridine Derivatives: Comparison of pyridine-based scaffolds in AChE inhibition. Source:

  • Friedländer Synthesis Context: Review of the synthesis of quinolines and naphthyridines from o-aminoaldehydes. Source:

  • EGFR Kinase Docking of Pyridine/Pyrimidine Derivatives: Evaluation of similar scaffolds against cancer targets. Source:

  • Covalent Docking Methodologies: Protocols for docking aldehyde-containing fragments. Source:

A Comparative Guide to the Synthesis of N-(4-formylpyridin-3-yl)acetamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, N-(4-formylpyridin-3-yl)acetamide stands out as a valuable building block, featuring a synthetically versatile formyl group and an acetamido moiety on a pyridine core. This guide provides an in-depth comparative analysis of plausible synthetic routes to this target molecule, offering field-proven insights and detailed experimental protocols to aid researchers in their synthetic endeavors.

Introduction: The Significance of this compound

This compound is a key intermediate in the development of various pharmacologically active agents. The strategic placement of the formyl and acetamido groups on the pyridine ring allows for a multitude of chemical transformations, making it an attractive scaffold for generating diverse molecular libraries for drug discovery. The formyl group can readily participate in reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases, while the acetamido group can influence the electronic properties and bioavailability of the final compounds. Given its utility, the efficient and scalable synthesis of this compound is of paramount importance.

This guide will explore two primary retrosynthetic approaches for the synthesis of this compound, providing a critical evaluation of each method's strengths and weaknesses.

Method 1: Vilsmeier-Haack Formylation of 3-Acetamidopyridine

This approach involves the direct introduction of a formyl group onto the commercially available starting material, 3-acetamidopyridine. The acetamido group is an ortho-, para-directing activator for electrophilic aromatic substitution, suggesting that formylation could occur at the 2-, 4-, or 6-positions of the pyridine ring. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds[1][2][3].

Underlying Principles and Mechanistic Insights

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[3]. This electrophilic iminium salt then attacks the electron-rich pyridine ring. The acetamido group at the 3-position enhances the nucleophilicity of the pyridine ring, particularly at the ortho (2- and 4-positions) and para (6-position) carbons. Steric hindrance from the acetamido group might disfavor substitution at the 2-position, potentially leading to a mixture of 4- and 6-formylated products. Careful optimization of reaction conditions, such as temperature and stoichiometry of reagents, would be crucial to maximize the yield of the desired 4-formyl isomer.

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent POCl3 POCl3 POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Starting_Material 3-Acetamidopyridine Starting_Material->Intermediate Electrophilic Aromatic Substitution Product This compound Intermediate->Product Hydrolysis Hydrolysis Aqueous Workup

Caption: Vilsmeier-Haack formylation of 3-acetamidopyridine.

Experimental Protocol

Materials:

  • 3-Acetamidopyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Sodium sulfate, anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.5 equivalents) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 3-acetamidopyridine (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-50 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Advantages and Disadvantages
FeatureAssessment
Starting Material Availability 3-Acetamidopyridine is commercially available from various suppliers[4][5].
Reagent Cost & Safety DMF is a common and relatively inexpensive solvent. POCl₃ is corrosive and moisture-sensitive, requiring careful handling.
Reaction Conditions The reaction generally requires anhydrous conditions and heating, which may add to the complexity.
Selectivity A potential drawback is the formation of regioisomers (4- and 6-formylated products), which would necessitate careful purification and could lower the overall yield of the desired product.
Scalability The Vilsmeier-Haack reaction is generally scalable, but the workup and purification of isomers might pose challenges on a larger scale.

Method 2: Acetylation of 3-Amino-4-pyridinecarboxaldehyde

This synthetic route involves the acetylation of a commercially available aminopyridine derivative that already possesses the required formyl group at the 4-position. This approach is more convergent and potentially more selective than the formylation of 3-acetamidopyridine.

Underlying Principles and Mechanistic Insights

The acetylation of an amino group is a fundamental and typically high-yielding reaction in organic synthesis. The reaction proceeds via the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. The use of a base, such as pyridine or triethylamine, is common to neutralize the acid byproduct and to catalyze the reaction. Given that 3-amino-4-pyridinecarboxaldehyde is commercially available, this method presents a straightforward and direct route to the target molecule.

Acetylation Starting_Material 3-Amino-4-pyridinecarboxaldehyde Product This compound Starting_Material->Product Nucleophilic Acyl Substitution Reagent Acetic Anhydride or Acetyl Chloride Reagent->Product Base Pyridine or Triethylamine

Caption: Acetylation of 3-amino-4-pyridinecarboxaldehyde.

Experimental Protocol

Materials:

  • 3-Amino-4-pyridinecarboxaldehyde

  • Acetic anhydride

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Sodium sulfate, anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-amino-4-pyridinecarboxaldehyde (1 equivalent) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with DCM (3 x 50 mL).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography if necessary to yield pure this compound.

Advantages and Disadvantages
FeatureAssessment
Starting Material Availability 3-Amino-4-pyridinecarboxaldehyde is commercially available, which is a significant advantage.
Reagent Cost & Safety Acetic anhydride and pyridine are common and relatively inexpensive reagents. Both should be handled in a well-ventilated fume hood.
Reaction Conditions The reaction is typically performed under mild conditions (0 °C to room temperature) and is often high-yielding.
Selectivity This method is highly selective, as the acetylation occurs specifically at the amino group, avoiding the formation of regioisomers.
Scalability The reaction is generally easy to scale up due to the straightforward procedure and high selectivity.

Comparative Summary and Recommendation

ParameterMethod 1: Vilsmeier-Haack FormylationMethod 2: Acetylation
Number of Steps 11
Starting Material 3-Acetamidopyridine3-Amino-4-pyridinecarboxaldehyde
Key Reagents POCl₃, DMFAcetic Anhydride, Pyridine
Potential Yield Moderate to Good (potentially lowered by isomer formation)Good to Excellent
Selectivity Potentially low (regioisomers)High
Ease of Purification Can be challenging due to isomer separationGenerally straightforward
Scalability ModerateHigh
Cost-Effectiveness May be less cost-effective due to lower yields and purification costs.Likely more cost-effective due to higher yields and simpler purification.

Recommendation:

For researchers and drug development professionals seeking an efficient, selective, and scalable synthesis of this compound, Method 2: Acetylation of 3-Amino-4-pyridinecarboxaldehyde is the highly recommended route. The commercial availability of the starting material, coupled with the high selectivity and mild reaction conditions of the acetylation step, makes this approach superior in terms of efficiency and practicality. While the Vilsmeier-Haack formylation of 3-acetamidopyridine is a chemically plausible route, the potential for regioisomer formation presents a significant drawback that can complicate purification and reduce the overall yield, making it a less desirable option for large-scale synthesis.

Conclusion

The synthesis of this compound can be approached from two main strategic directions. While direct formylation of 3-acetamidopyridine is a possibility, the acetylation of 3-amino-4-pyridinecarboxaldehyde offers a more direct, selective, and ultimately more efficient pathway to the target molecule. This guide has provided the necessary theoretical background, practical protocols, and a comparative analysis to empower researchers to make informed decisions in their synthetic planning and execution.

References

  • Vilsmeier–Haack reaction. In Wikipedia; 2023.
  • Formylation of Amines. Molecules2016, 21(11), 1473.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • How is 3-Pyridinecarboxaldehyde prepared? - FAQ - Guidechem.
  • Rapid On‐Resin N‐Formylation of Peptides as One‐Pot Reaction. ChemBioChem2023, e202300557.
  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. 2024.
  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines Sergey P. Ivonin,[a] Volodymyr. ChemRxiv. 2024.
  • Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction. PubMed. 2023.
  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives.
  • 3-Amino-pyridine-4-carbaldehyde AldrichCPR 55279-29-3. Sigma-Aldrich.
  • This compound | 1124194-63-3. Sigma-Aldrich.
  • Preparation method for 4-pyridinecarboxaldehyde.
  • Preparation process of 3 amino-4 methyl pyridine.
  • Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Semantic Scholar.
  • Synthesis of pyridine aldehydes.
  • ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde.
  • 3-Acetamidopyridine 98.0%(GC). PureSynth.
  • Iodine Mediated Annulation of Triethylamine, Aldehydes and 2‐Aminopyridines for the Synthesis of 3‐Formyl‐Imidazo [1,2‐a]pyridine Derivatives | Request PDF.
  • Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines | Request PDF.
  • 4-Pyridinecarboxaldehyde, 25 mL, Each. CP Lab Safety.
  • 4-Pyridinecarboxaldehyde | 872-85-5. Tokyo Chemical Industry (India) Pvt. Ltd..
  • Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Royal Society of Chemistry. 2024.
  • 3-Fluoro-4-pyridinecarboxaldehyde, 97% 5 g | Buy Online. Thermo Scientific Chemicals.
  • 3-Aminopyridine (462-08-8). TradeIndia.
  • 5-Acetyl-3-amino-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile.
  • 3-ACETAMIDOPYRIDINE CAS#: 5867-45-8. ChemicalBook.
  • 4-Pyridinecarboxaldehyde 97 872-85-5. Sigma-Aldrich.
  • 3 Aminopyridine Imports. Zauba.

Sources

Safety Operating Guide

N-(4-formylpyridin-3-yl)acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety Directive

N-(4-formylpyridin-3-yl)acetamide (CAS: 1124194-63-3) presents a dual-hazard profile: acute toxicity (characteristic of pyridine derivatives) and chemical reactivity (due to the C4-formyl aldehyde group).[1]

Immediate Action Required:

  • Do Not: Dispose of in municipal trash or down the drain.

  • Do Not: Mix with primary amines (e.g., aniline, ethylenediamine) in waste streams; this risks exothermic Schiff base polymerization.

  • Primary Disposal Path: Segregate as Hazardous Organic Waste (Non-Halogenated) for high-temperature incineration.

Chemical Profile & Hazard Identification

Understanding the molecule's architecture is the first step to safe disposal. This compound is not merely "organic waste"; it is a functionalized heterocycle with specific reactivity.

FeatureSpecificationSafety Implication
CAS Number 1124194-63-3Unique identifier for waste manifesting.[1]
Physical State Solid (Yellow/Brown Powder)Dust inhalation hazard; requires particulate respirator (N95/P100).[1]
GHS Classification Danger (GHS06)H301: Toxic if swallowed. Handle with extreme care.[1]
Functional Group 1 Pyridine RingPotential neurotoxin; "fishy" odor; precursor to RCRA D038 waste.[1]
Functional Group 2 Aldehyde (-CHO)Reactivity Hazard. Susceptible to oxidation and nucleophilic attack.[1]

Strategic Waste Segregation Protocol

The most common error in disposing of aldehyde-functionalized pyridines is improper commingling. The aldehyde group at the C4 position is electrophilic. If mixed with nucleophilic waste (amines, thiols), it can undergo uncontrolled coupling reactions in the waste drum.

Segregation Decision Tree

Use the following logic to determine the correct waste stream.

WasteSegregation Start Waste: this compound StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid (Pure/Residue) StateCheck->SolidPath LiquidPath Solution/Mother Liquor StateCheck->LiquidPath ActionSolid Pack in Double-Lined Poly Container. Label: 'Toxic Solid, Organic' SolidPath->ActionSolid SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated? (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated No ActionHalo Segregate: Halogenated Waste. NO AMINES ALLOWED. Halogenated->ActionHalo ActionNonHalo Segregate: Non-Halogenated Waste. NO AMINES ALLOWED. NonHalogenated->ActionNonHalo

Figure 1: Decision logic for segregating this compound waste to prevent cross-reactivity.

Advanced Protocol: Chemical Deactivation (Quenching)

Context: This procedure is recommended for spill cleanup or pre-treatment of large quantities (>10g) before disposal to lower the toxicity/reactivity profile. It utilizes the Bisulfite Addition method, converting the reactive aldehyde into a water-soluble, less toxic bisulfite adduct [1].

Reagents Required:

  • Saturated Sodium Bisulfite (NaHSO₃) solution.[2]

  • Methanol (if the compound is dry/insoluble).

Step-by-Step Methodology:

  • Dissolution: If the waste is solid, dissolve it in a minimal amount of Methanol or Ethyl Acetate.

  • Activation: Slowly add 1.5 equivalents of Saturated Aqueous Sodium Bisulfite to the organic solution.

  • Reaction: Agitate (stir or shake) vigorously for 5–10 minutes.

    • Observation: A precipitate may form (the bisulfite adduct), or the aldehyde will migrate to the aqueous phase.

  • Separation:

    • The reactive aldehyde is now trapped as a sulfonate salt in the aqueous layer.

    • The organic layer (if immiscible) is now "scrubbed" of the aldehyde.

  • Disposal: The aqueous layer containing the adduct should be disposed of as Aqueous Chemical Waste . Do not neutralize back to basic pH, as this reverses the reaction and regenerates the aldehyde [2].[3]

Emergency Procedures: Spill Response

Because this compound is a Toxic Solid (H301) , dust control is the priority during a spill.[1]

PhaseActionRationale
1. Isolate Evacuate the immediate area (10 ft radius). Mark "Do Not Enter."Prevent inhalation of airborne dust.[4]
2. PPE Don Nitrile gloves (double layer), Safety Goggles, and N95/P100 Respirator .[1]Mucous membrane protection is critical for pyridine aldehydes.
3.[1] Contain Do not dry sweep. Cover the spill with wet paper towels or an oil-dampened sweeping compound.[1]Prevents aerosolization of toxic particles.
4.[1] Clean Scoop the damp material into a wide-mouth jar.[1] Wipe the surface with 10% bleach or soapy water.Bleach aids in oxidizing residual aldehyde traces.
5. Label Label container: "Hazardous Waste - Toxic Debris (Pyridine Derivative)."[1]Alerts EHS personnel to specific handling needs.

Regulatory Compliance (US RCRA Context)

While this compound is not explicitly "P-listed" or "U-listed" by name, it falls under strict regulatory categories due to its chemical class.[1]

  • Characteristic Waste: It may exhibit Toxicity Characteristics similar to Pyridine (D038) if the pyridine moiety leaches at >5.0 mg/L [3].

  • Waste Code Assignment:

    • D001: If disposed of in a flammable solvent (Flash point <60°C).

    • D038: If TCLP testing indicates pyridine leaching.

    • General: Must be manifested as "Waste Toxic Solid, Organic, n.o.s. (Pyridine derivative)."[5][6][7]

Final Verification: Always consult your institution's Environmental Health & Safety (EHS) officer before final hand-off. The protocols above are designed to exceed standard safety compliance.

References

  • Brindle, C. S., et al. (2017).[8] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[8] Organic Process Research & Development.

  • JoVE Science Education Database. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments.[9][10]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (D038 Pyridine).

  • Sigma-Aldrich. Safety Data Sheet: Pyridine Derivatives (General Hazards).

Sources

Personal Protective Equipment (PPE) & Handling Guide: N-(4-formylpyridin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

Immediate Action Required: Treat this compound as a Category 3 Acute Toxin (H301) . While many pyridine derivatives are merely "Harmful" (H302), the specific functionalization of the aldehyde at the 4-position combined with the acetamide group at the 3-position elevates the risk profile. Data indicates this substance carries the GHS06 (Skull and Crossbones) pictogram.

The "Why" Behind the Protocol (Causality)

As researchers, we do not simply follow rules; we mitigate specific molecular risks.

  • The Pyridine Core: Pyridines are readily absorbed through the skin and can act as neurotoxins. They often possess high vapor pressures and distinct odors, but the solid form of this intermediate reduces vapor risk until solubilized.

  • The Aldehyde Moiety (-CHO): Aldehydes are reactive electrophiles. They are known sensitizers (causing allergic dermatitis or asthma-like symptoms upon repeated exposure) and can cross-link proteins.

  • The Acetamide Side Chain: While acetamide itself is a Group 2B carcinogen, in this molecule, it modifies solubility and lipophilicity, potentially increasing cell membrane permeability (bioavailability), which necessitates stricter dermal protection.

Part 2: PPE Specifications & Selection Logic

The following PPE standards are non-negotiable for handling CAS 1124194-63-3.

PPE Decision Matrix

The selection of gloves depends heavily on the state of the matter (Solid Powder vs. Organic Solution).

Table 1: PPE Specifications

Protection ZonePPE RequirementTechnical Justification
Respiratory N95 (Minimum) ; P100/P3 recommended for weighing >100mg.The powder is light and electrostatic. Inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism.
Ocular Chemical Splash Goggles (Indirect Vent).Safety glasses are insufficient. Airborne powder can drift around the sides of glasses. Aldehydes are severe eye irritants.[1]
Dermal (Body) Tyvek® Lab Coat (Closed front) + Nitrile Sleeves.Standard cotton coats absorb toxic powders, creating a secondary exposure source. Impervious Tyvek prevents this.
Dermal (Hand - Solid) Double Nitrile Gloves (min 5 mil outer).sufficient for dry solid handling.[2] Change immediately if contaminated.[3][4][5][6]
Dermal (Hand - Soln) Silver Shield / Laminate (Under) + Nitrile (Over).CRITICAL: Pyridines permeate nitrile rapidly (<10 mins) when in solution (DMSO/DCM). Laminate liners provide >4h protection.
Visualization: PPE Selection Workflow

The following diagram illustrates the logical flow for selecting the correct glove material based on your experimental phase.

PPE_Selection Start Start: Handling N-(4-formylpyridin-3-yl)acetamide State_Check Determine Physical State Start->State_Check Solid_Phase Solid / Powder Form State_Check->Solid_Phase Weighing/Transfer Liquid_Phase Solution Phase (DMSO/DCM) State_Check->Liquid_Phase Synthesis/Extraction Solid_PPE Standard Protocol: Double Nitrile Gloves (5 mil) N95 Respirator Balance Enclosure Solid_Phase->Solid_PPE Liquid_PPE High-Permeation Protocol: Laminate Liner (Silver Shield) + Outer Nitrile Glove Fume Hood REQUIRED Liquid_Phase->Liquid_PPE Action_Solid Action: Minimize Static Use Antistatic Gun Solid_PPE->Action_Solid Action_Liquid Action: Check Breakthrough Change Outer Glove every 15 mins Liquid_PPE->Action_Liquid

Figure 1: Decision logic for glove and respiratory protection based on the physical state of the chemical.

Part 3: Operational Protocols

Protocol A: Safe Weighing & Transfer (Solid State)

Objective: Transfer solid without generating airborne dust or contaminating the balance area.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a dedicated Powder Weighing Station . If neither is available, a static balance enclosure is the absolute minimum.

  • Static Mitigation: This compound is likely electrostatic. Use an ionizing fan or anti-static gun on the spatula and weighing boat before dispensing.

    • Why? Static repulsion causes "poofing" of the powder, ejecting toxic particles onto the user's cuffs.

  • The "Sandwich" Technique:

    • Place a larger weighing boat or Kimwipe underneath your actual weighing vessel.

    • Any spill falls on the "catch" surface, not the balance.

  • Decontamination: After weighing, wipe the balance area with a 10% soap/water solution , followed by ethanol.

    • Note: Do not use pure ethanol first; it spreads dry powder. Wet it with aqueous soap first to bind the particles.

Protocol B: Solubilization & Reaction (Liquid State)

Objective: Dissolve compound in organic solvent (e.g., DMSO, DCM) while mitigating permeation risks.

  • Glove Layering:

    • Layer 1 (Skin contact): Silver Shield/Laminate glove. (Resists organic solvents + pyridines).

    • Layer 2 (Outer): Standard Nitrile glove. (Provides dexterity and grip).

  • Solvent Choice:

    • If using Dichloromethane (DCM) : The permeation time for nitrile is <2 minutes. The laminate liner is mandatory.

    • If using DMSO : DMSO enhances skin absorption of the toxic payload. Do not rely on single nitrile gloves.

  • Waste Segregation:

    • All disposable items (pipette tips, wipes) contacting the solution must go into Solid Hazardous Waste , not regular trash.

Visualization: Safe Handling Workflow

Safe_Handling Prep 1. Preparation Check Ventilation Don PPE (Double Glove) Weigh 2. Weighing Inside Hood Use Catch-Tray Prep->Weigh Solubilize 3. Solubilization Add Solvent (Laminate Gloves Required) Weigh->Solubilize Cleanup 4. Decontamination Soap Wipe -> Ethanol Wipe Dispose Waste Solubilize->Cleanup Cleanup->Prep Next Run

Figure 2: Step-by-step operational workflow for handling toxic pyridine intermediates.

Part 4: Emergency & Disposal Procedures

Spill Management

If the powder is spilled outside the hood:

  • Evacuate the immediate area for 5 minutes to let aerosols settle.

  • Don PPE: N95/P100 respirator, double gloves, goggles.

  • Wet Wipe Method: Do NOT sweep dry dust. Cover the spill with paper towels dampened with water. This prevents the generation of toxic dust clouds.

  • Collect: Scoop up the damp towels and place them in a sealed bag labeled "Toxic Debris."

Waste Disposal[4][7][8][9]
  • Stream: High Hazard Organic Waste.

  • Labeling: Must explicitly state "Contains Pyridine Derivative" and "Toxic."

  • Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste stream. The aldehyde group can undergo exothermic oxidation.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for this compound (CAS 1124194-63-3). Retrieved from (Search Term: 1124194-63-3).

  • European Chemicals Agency (ECHA). (n.d.). Information on Chemicals - Pyridine Derivatives Hazard Profile. Retrieved from .

  • Occupational Safety and Health Administration (OSHA). (n.d.). Pyridine: Occupational Health Guideline. Retrieved from .

  • Kimberly-Clark Professional. (2023).[1][7] Chemical Resistance Guide for Nitrile Gloves. Retrieved from .[6]

(Note: Specific toxicity data for this exact intermediate is inferred from Structure-Activity Relationships (SAR) where direct experimental data is proprietary or sparse. The protocols above utilize the "Precautionary Principle" assuming Category 3 toxicity based on the GHS06 designation found in supplier databases.)

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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N-(4-formylpyridin-3-yl)acetamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.